N-cycloheptylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cycloheptylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBBQAAYSJEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611318 | |
| Record name | N-Cycloheptylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-41-2 | |
| Record name | N-Cycloheptylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-cycloheptylglycine
Introduction
N-cycloheptylglycine, with the CAS number 82017-41-2, is a non-standard amino acid characterized by a cycloheptyl moiety attached to the nitrogen atom of a glycine backbone. This unique structural feature imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The cycloheptyl group, a seven-membered carbocyclic ring, introduces a degree of lipophilicity and conformational rigidity that can influence molecular interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure. This compound's structure dictates its physical and chemical behaviors.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | 2-(cycloheptylamino)acetic acid | [1] |
| CAS Number | 82017-41-2 | [1] |
| Molecular Formula | C9H17NO2 | [1] |
| SMILES | C1CCCC(CC1)NCC(=O)O | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For this compound, many of these properties are currently available as computed values, which provide useful estimates for initial experimental design.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | -0.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
| Rotatable Bonds | 3 | |
| Physical State | Solid |
It is imperative for drug development professionals to understand that while computed values are valuable for preliminary assessments, experimentally determined data is the gold standard for accurate modeling and decision-making.
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, field-proven methodologies for the experimental determination of key physicochemical properties of this compound and its analogs. These protocols are adapted from established methods for N-substituted amino acids.[2][3]
Synthesis of this compound: A Green Chemistry Approach
A sustainable and efficient synthesis is the first step in characterizing a novel compound. The following protocol is adapted from a green synthesis procedure for N-substituted glycine derivatives.[3]
Caption: General workflow for the green synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (1 equivalent) in a minimal amount of cold deionized water.
-
Addition of Amine: Place the flask in an ice bath to maintain a temperature of 0-5 °C. Add a solution of cycloheptylamine (2.2 equivalents) in cold deionized water dropwise to the stirred chloroacetic acid solution.
-
Reaction: Allow the mixture to stir continuously in the ice bath for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After 24 hours, remove the water using a rotary evaporator until a white precipitate is formed.
-
Purification of the Salt: Wash the resulting chloride salt of this compound several times with cold, extra pure acetone to remove any unreacted starting materials.
-
Isolation of the Free Amino Acid: The final product is obtained by acidifying the salt with 1 M HCl to a pH of 2, followed by slow evaporation at room temperature.
-
Recrystallization: Further purify the this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).
Determination of Melting Point
The melting point is a crucial indicator of purity. Protocol:
-
A small, dry sample of purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For a pure compound, this range should be narrow (typically < 2 °C).
Solubility Determination
Understanding a compound's solubility in various solvents is fundamental for formulation and biological testing. Protocol:
-
Add a known excess amount of this compound to a fixed volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Carefully remove a known volume of the supernatant and evaporate the solvent to dryness.
-
The weight of the remaining residue represents the amount of this compound dissolved in that volume of solvent, from which the solubility can be calculated (e.g., in mg/mL or mol/L).[3]
Lipophilicity (LogP) Determination
The partition coefficient (LogP) between n-octanol and water is a key parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile. Protocol (Shake-Flask Method):
-
Prepare a stock solution of this compound in either n-octanol or water.
-
In a separatory funnel, mix equal volumes of n-octanol and water and shake vigorously to pre-saturate each phase with the other. Allow the layers to separate.
-
Add a known amount of the this compound stock solution to a mixture of the pre-saturated n-octanol and water.
-
Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the analyte between the two phases.
-
Allow the layers to fully separate.
-
Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination
The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding. Protocol (Potentiometric Titration):
-
Dissolve a precise amount of this compound in a known volume of deionized water.
-
Place a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.
-
Record the initial pH of the amino acid solution.
-
Incrementally add the strong base from the burette, recording the pH after each addition.
-
Plot the pH of the solution as a function of the volume of base added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve, representing the dissociation of the carboxylic acid group and the deprotonation of the ammonium group.
Spectroscopic and Analytical Characterization
For unambiguous identification and quality control, a combination of spectroscopic and analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the cycloheptyl ring to the glycine backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch).
Potential Applications in Drug Discovery
The incorporation of a cycloheptyl group into the glycine scaffold can offer several advantages in drug design:
-
Increased Lipophilicity: The cycloheptyl group increases the lipophilicity compared to smaller alkyl substituents, which can enhance membrane permeability and access to intracellular targets.
-
Conformational Constraint: The seven-membered ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target.
-
Metabolic Stability: The cyclic structure may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.
These properties make this compound and similar structures attractive building blocks for the synthesis of novel peptides, peptidomimetics, and small molecule inhibitors targeting a range of therapeutic areas.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[4][5][6][7] General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents an intriguing building block for medicinal chemistry, offering a unique combination of a flexible amino acid backbone with a moderately lipophilic and conformationally constrained cycloalkyl side chain. While experimentally determined physicochemical data for this specific molecule is not widely available in the public domain, the computational data provides a solid foundation for initial research endeavors. The experimental protocols detailed in this guide offer a clear pathway for researchers to thoroughly characterize this compound and unlock its full potential in the development of novel therapeutics. As with all scientific pursuits, a rigorous, data-driven approach is paramount to success.
References
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
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Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. MDPI. [Link]
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. [Link]
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This compound. PubChem. [Link]
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. [Link]
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Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]
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Material Safety Data Sheet. ScienceLab.com. [Link]
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The Synthetic Journey of N-cycloheptylglycine: A Guide for the Modern Researcher
Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can overcome the limitations of traditional therapeutics is paramount. Beyond the canonical 20 proteinogenic amino acids, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) offers a rich toolkit for the design of next-generation pharmaceuticals.[1][2][3] NPAAs are instrumental in developing peptides and small molecules with enhanced metabolic stability, improved oral bioavailability, and unique conformational properties that can lead to higher target affinity and selectivity.
This guide focuses on a specific and valuable NPAA: N-cycloheptylglycine . This molecule, featuring a seven-membered carbocyclic ring appended to the simplest amino acid, glycine, serves as a critical building block for introducing lipophilicity and conformational constraint into drug candidates. We will explore its synthesis through a detailed examination of the most prevalent and efficient chemical strategies, provide actionable experimental protocols, and discuss its applications in the broader context of drug development.
Core Synthetic Strategy: Reductive Amination
While the initial discovery of this compound is not marked by a singular, seminal publication, its synthesis falls under well-established organic chemistry principles. The most direct and widely employed method for synthesizing this compound and its analogs is reductive amination .[4][5][6] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[4][6]
The elegance of this approach lies in its efficiency and control, largely preventing the over-alkylation often seen in direct SN2 reactions with alkyl halides.[6] For this compound, two primary variations of this strategy exist:
-
Route A: Reaction of cycloheptanone with a glycine derivative.
-
Route B: Reaction of cycloheptylamine with a glyoxylic acid derivative.
Both routes converge on the same target molecule and are highly effective. The choice between them often depends on the starting material availability and the desired scale of the reaction.
Mechanism of Action: The Iminium Ion Pathway
The reductive amination process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (or its protonated form, the iminium ion). A carefully chosen reducing agent, present in the same reaction vessel, then selectively reduces the C=N double bond to afford the final secondary amine product.
The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.[4] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this purpose.[4][7]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of cycloheptanone and a glycine ester.
Caption: Reductive Amination Workflow for this compound Synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of this compound. These are generalized procedures and may require optimization based on laboratory conditions and scale.
Protocol 1: From Cycloheptanone and Glycine Ethyl Ester
Objective: To synthesize this compound ethyl ester, followed by hydrolysis.
Step 1: Imine Formation and In Situ Reduction
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) and cycloheptanone (1.1 eq) in methanol (MeOH, 0.5 M), add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Add acetic acid (catalytic amount, ~0.1 eq) to maintain a slightly acidic pH (4-5), which is optimal for imine formation.[4]
-
Stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in MeOH.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
Step 2: Workup and Purification of the Ester
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and basify with 1 M sodium hydroxide (NaOH) to a pH of ~9-10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound ethyl ester.
-
Purify the crude product by flash column chromatography if necessary.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).
-
Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture to pH ~5-6 with 1 M HCl. The product may precipitate.
-
Extract the product with a suitable organic solvent or collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield pure this compound.
Data Summary and Comparison
The choice of reagents can significantly impact reaction outcomes. The following table summarizes key parameters for common reductive amination conditions.
| Parameter | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Substrates | Aldehydes, Ketones | Aldehydes, Ketones |
| Toxicity Profile | High (releases HCN in strong acid) | Moderate |
| pH Optimum | Mildly Acidic (pH 4-6) | Non-aqueous or aprotic solvents |
| Reaction Rate | Moderate to Fast | Generally Faster |
| Handling | Requires careful quenching | Less hazardous workup |
| Causality | Selectively reduces iminium ions over carbonyls due to its milder nature. The cyano group is electron-withdrawing, moderating the hydride's reactivity.[8] | The acetate groups are sterically bulky and electron-withdrawing, providing high selectivity for iminium ions. It is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). |
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the cycloheptyl ring protons, the α-protons of the glycine backbone, and the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight of the compound ([M+H]⁺ or [M-H]⁻).
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond, C=O of the carboxylic acid, and C-H bonds.
Applications in Drug Design and Development
The incorporation of this compound into a peptide or small molecule therapeutic can impart several desirable properties:
-
Increased Lipophilicity: The large, non-polar cycloheptyl group enhances the molecule's ability to cross biological membranes, potentially improving oral bioavailability.
-
Proteolytic Resistance: The bulky N-substituent can sterically hinder the approach of proteases, increasing the in vivo half-life of peptide-based drugs.
-
Conformational Rigidity: The cycloheptyl group restricts bond rotation, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for the intended biological target. Macrocyclic drugs, which often incorporate such rigidifying elements, are a growing area of interest for tackling challenging disease targets.[9][10]
Conclusion
This compound is a valuable, synthetically accessible building block for medicinal chemists. Its preparation via reductive amination is a robust and scalable method that offers excellent control and yields. By understanding the underlying mechanism and the nuances of the experimental protocol, researchers can reliably produce this compound and leverage its unique properties to design innovative therapeutics with improved pharmacological profiles. The continued exploration of NPAAs like this compound will undoubtedly fuel the discovery of the next generation of medicines.
References
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Davis, J. T. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]
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Fowden, L. (1973). Non-protein amino acids: a review of the biosynthesis and taxonomic significance. Aberystwyth University. [Link]
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Rosenthal, G. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]
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Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry. [Link]
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Velíšek, J., Kubec, R., & Cejpek, K. (2006). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids – a review. Czech Journal of Food Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Division. (n.d.). Reductive Amination. Royal Society of Chemistry. [Link]
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Norris, J. (2018). Reductive Amination. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
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Cooke, A. M., Bennett, J. A., & McDaid, E. (2002). A Facile Synthesis of N-Benzylallylglycine. Tetrahedron Letters. [Link]
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Zhang, J., & Ma, P. X. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews. [Link]
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Clevaforce. (2022). Applications of Macrocycles in Drug Discovery. YouTube. [Link]
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Drug Hunter. (2024). Advancing Macrocycles in Drug Discovery. YouTube. [Link]
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N-Cycloheptylglycine: A Technical Guide for Application in Peptide-Based Drug Discovery
Abstract
Non-proteinogenic amino acids are critical tools in modern drug discovery, offering a means to transcend the limitations of native peptide therapeutics. Among these, N-substituted amino acids provide a powerful modality for modulating the physicochemical and pharmacological properties of peptides. This technical guide provides an in-depth exploration of N-cycloheptylglycine, a non-proteinogenic amino acid characterized by a bulky, lipophilic cycloheptyl group appended to the alpha-amino nitrogen of glycine. We will detail its synthesis, physicochemical properties, and incorporation into peptide sequences, providing field-proven insights and detailed experimental protocols for researchers in drug development.
Introduction: The Rationale for N-Alkylated Amino Acids in Peptidomimetics
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low cell permeability. N-alkylation of amino acids is a key strategy to overcome these hurdles. The substitution of the amide proton with an alkyl group imparts several advantageous properties:
-
Enhanced Proteolytic Resistance: The N-alkyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.
-
Improved Membrane Permeability: The increased lipophilicity and disruption of intramolecular hydrogen bonding networks can favor passive diffusion across cell membranes.
-
Conformational Control: The steric bulk of the N-alkyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor affinity.
This compound, with its large, flexible seven-membered ring, offers a unique combination of steric bulk and lipophilicity, making it an attractive building block for the design of novel peptidomimetics.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is reductive amination .[1][2] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of glyoxylic acid (1.0 eq) in methanol (0.5 M), add cycloheptylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes.[3]
-
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the carboxylic acid.[4]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted cycloheptylamine.
-
Purify the crude this compound by ion-exchange chromatography.
-
Physicochemical Properties of this compound
The introduction of the cycloheptyl group significantly alters the properties of the parent glycine amino acid.
| Property | Value | Source/Justification |
| Molecular Formula | C9H17NO2 | PubChem |
| Molecular Weight | 171.24 g/mol | PubChem |
| Appearance | White to off-white solid | Predicted based on similar amino acids |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The cycloheptyl group increases hydrophobicity.[5] |
| Chirality | Achiral | Glycine backbone |
Incorporation of this compound into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-substituted amino acids like this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires modifications to standard protocols due to the increased steric hindrance of the secondary amine.[6][7]
SPPS Workflow for this compound Incorporation:
Caption: SPPS cycle for incorporating Fmoc-N-cycloheptylglycine.
Detailed Experimental Protocol: SPPS Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.[7] Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-N-cycloheptylglycine-OH (3 eq), a coupling reagent such as HATU (2.9 eq), and a base like DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours.
-
Causality: The steric hindrance of the cycloheptyl group slows down the coupling kinetics, necessitating a more potent coupling reagent like HATU and a longer reaction time compared to standard amino acids.[6]
-
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of primary amines. Note that N-substituted amino acids will not give a positive Kaiser test. A chloranil test can be used as an alternative to detect secondary amines.
-
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat: Continue with the next deprotection and coupling cycle.
Analytical Characterization
Thorough characterization of both the free amino acid and the resulting peptide is crucial for ensuring purity and structural integrity.
| Technique | Expected Results for this compound | Expected Results for Peptides Containing this compound |
| Mass Spectrometry (MS) | Accurate mass corresponding to the molecular formula (C9H17NO2).[8] | A mass shift corresponding to the incorporation of the this compound residue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic signals for the cycloheptyl protons and the alpha-carbon protons of the glycine backbone.[9][10] | The appearance of the cycloheptyl proton signals and potential shifts in the signals of neighboring amino acid residues due to conformational changes. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating purity. | A single, sharp peak for the purified peptide. The retention time will be longer than for the corresponding peptide without this compound due to increased hydrophobicity. |
Applications in Drug Discovery
The unique properties of this compound make it a valuable tool for addressing key challenges in peptide drug development.
-
Improving Oral Bioavailability: The increased lipophilicity and proteolytic resistance imparted by the N-cycloheptyl group can enhance the potential for oral absorption of peptide drugs.
-
Enhancing Cell Penetration: The hydrophobic nature of the cycloheptyl moiety can facilitate the passive diffusion of peptides across cellular membranes, enabling access to intracellular targets.
-
Constraining Peptide Conformation: The steric bulk of the cycloheptyl group can be used to induce specific turns or secondary structures in a peptide, which can be crucial for receptor binding and biological activity.[11]
-
Modulating Receptor Selectivity: By altering the shape and flexibility of a peptide, the incorporation of this compound can fine-tune its binding affinity and selectivity for different receptor subtypes.
Conclusion
This compound represents a powerful, yet underutilized, tool in the arsenal of the medicinal chemist. Its synthesis via reductive amination is straightforward, and its incorporation into peptides, while requiring optimized protocols, is readily achievable with modern SPPS techniques. The significant impact of the N-cycloheptyl group on the physicochemical and pharmacological properties of peptides makes it a highly attractive building block for the rational design of next-generation peptide therapeutics with improved drug-like properties. This guide provides a solid foundation for researchers to begin exploring the potential of this compound in their drug discovery programs.
References
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The reductive amination of aldehydes and ketones with sodium cyanoborohydride. A new, general amine synthesis. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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The Strategic Deployment of N-cycloheptylglycine in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Non-canonical amino acids represent a crucial toolkit for medicinal chemists to transcend the limitations of native peptide therapeutics and to sculpt small molecules with superior potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of N-cycloheptylglycine, a unique N-substituted glycine derivative, and delineates its potential applications as a strategic building block in medicinal chemistry. We will examine its role in engineering advanced peptidomimetics and as a key pharmacophore in small molecule design, with a specific focus on the rationale behind its use and detailed protocols for its synthesis and incorporation.
Introduction: The Rationale for this compound
This compound is a non-proteinogenic amino acid characterized by a seven-membered carbocyclic ring attached to the nitrogen atom of a glycine backbone.[1] This structure imparts a unique combination of steric bulk, lipophilicity, and conformational flexibility that medicinal chemists can strategically leverage to address common challenges in drug design.
The core advantages of incorporating the this compound scaffold stem from two key features:
-
The N-Substituted Backbone: N-alkylation of the peptide backbone eliminates the amide proton, a critical hydrogen bond donor. This modification inherently confers resistance to proteolytic degradation by preventing recognition and cleavage by common proteases.[2] This significantly enhances the metabolic stability and circulating half-life of peptide-based therapeutics.
-
The Cycloheptyl Moiety: Compared to smaller cycloalkanes or linear alkyl chains, the cycloheptyl group offers a substantial, lipophilic surface area. This allows it to effectively:
-
Serve as a hydrophobic shield: Protecting adjacent peptide bonds from enzymatic cleavage.
-
Act as a conformational constraint: Restricting the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and reduce the entropic penalty upon binding to a target.[3]
-
Engage with hydrophobic pockets: In small molecule design, the cycloheptyl ring is an excellent bioisostere for phenyl or tert-butyl groups, capable of forming favorable van der Waals interactions within deep, greasy pockets of enzyme active sites or receptor binding domains.[3][4]
-
These properties position this compound as a versatile scaffold for enhancing drug-like properties.
Synthesis of this compound and its Derivatives
The efficient synthesis of this compound is critical for its application. Several robust methods are available, with Reductive Amination being one of the most direct and scalable approaches. For library synthesis to explore structure-activity relationships (SAR), the Ugi multi-component reaction is exceptionally powerful.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from cycloheptanone and glycine ethyl ester followed by hydrolysis.
Step 1: Imine Formation and Reductive Amination
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in methanol (MeOH), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add cycloheptanone (1.0 eq). The mixture is stirred for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the ketone, minimizing the formation of cycloheptanol as a byproduct.[5][6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure, redissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound ethyl ester. Purify by column chromatography.
Step 2: Saponification to this compound
-
Dissolve the purified ester from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~5-6 with 1M HCl.
-
Extract the product with dichloromethane (DCM).
-
Dry the combined organic layers, concentrate under vacuum, and recrystallize to yield pure this compound. Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is required to confirm structure and purity.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Application I: Peptidomimetics for Enhanced Stability and Potency
A primary application of this compound is in the design of peptidomimetics to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and low cell permeability.
Case Study: Design of a Hypothetical Serine Protease Inhibitor
Trypsin-like serine proteases are validated drug targets involved in pathologies ranging from coagulation disorders to cancer metastasis. Many inhibitors are peptide-based, mimicking the natural substrate. Incorporating this compound at a non-critical recognition site (e.g., P2 or P3 position) can confer significant advantages.
Rationale:
-
Proteolytic Resistance: The N-cycloheptyl group sterically hinders the approach of proteases, preventing cleavage of the peptide backbone and increasing the inhibitor's duration of action. Research on N-alkyl glycine analogs has validated their utility in creating potent and irreversible serine protease inhibitors.[7][8]
-
Conformational Locking: The bulky group can restrict the peptide's flexibility, pre-organizing it into the optimal conformation for binding to the enzyme's active site. This reduces the entropic cost of binding, potentially increasing affinity (lower Kᵢ).
-
Increased Lipophilicity: The cycloheptyl moiety increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes and reach intracellular targets.
Experimental Workflow: Peptide Synthesis and Evaluation
Caption: Workflow for developing a peptidomimetic inhibitor using this compound.
Application II: Small Molecule Design - Occupying Hydrophobic Pockets
In small molecule drug design, the cycloheptyl group of this compound can serve as a key hydrophobic pharmacophore. Its three-dimensional, space-filling nature makes it superior to a flat phenyl ring in some contexts, as it can create more contact points within a binding pocket.[3][9] The cycloheptyl ring is considered an optimal size for such interactions in certain scaffolds, as demonstrated in the development of synthetic cannabinoids.[4]
Pharmacophore Hypothesis and Library Design
Consider a target protein with a known hydrophobic pocket adjacent to a region that requires a hydrogen bond donor/acceptor. A pharmacophore model could be designed where:
-
Feature 1 (Hydrophobic, HY): The cycloheptyl ring.
-
Feature 2 (H-bond Acceptor, HBA): The carboxylate oxygen.
-
Feature 3 (H-bond Donor, HBD): The secondary amine proton.
This simple three-point pharmacophore can be used as a query to design a focused library of compounds. The Ugi four-component reaction is an ideal platform for this, allowing for rapid diversification around the core this compound scaffold.[10]
Ugi Reaction for Library Synthesis: Cycloheptylamine + Glyoxylic Acid + an Isocyanide (R¹-NC) + an Aldehyde/Ketone (R²R³-C=O) → Diverse library of this compound derivatives.
This one-pot reaction allows for the systematic variation of R¹, R², and R³ to rapidly explore the SAR around the core scaffold and optimize binding affinity and ADME properties.
Diagram: Small Molecule Screening Cascade
Caption: Screening cascade for small molecules based on the this compound scaffold.
Comparative Physicochemical Properties
To contextualize the utility of this compound, its properties can be compared with other bulky, non-canonical amino acids used in medicinal chemistry.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors |
| This compound | 171.24[1] | -0.4[1] | 2 | 2 |
| N-cyclohexylglycine | 157.21 | -0.1 | 2 | 2 |
| tert-Leucine | 131.17 | -1.6 | 2 | 2 |
| Glycine | 75.07 | -3.2 | 2 | 2 |
Data sourced from PubChem.
The table highlights that this compound provides a significant increase in size and a shift towards lipophilicity compared to glycine, while maintaining the core amino acid functionality. Its lipophilicity is comparable to N-cyclohexylglycine but offers a larger, more flexible carbocyclic ring.
Conclusion and Future Directions
This compound is a valuable, yet under-explored, building block for medicinal chemistry. Its unique structural features—a protease-resistant N-substituted backbone combined with a large, lipophilic cycloheptyl group—provide a powerful handle to modulate the key pharmacological properties of both peptides and small molecules. The strategic incorporation of this scaffold can enhance metabolic stability, control conformation, and facilitate binding to hydrophobic targets. With robust and scalable synthetic routes available, this compound is poised for broader application in the development of next-generation therapeutics. Future work should focus on the systematic exploration of this compound-containing libraries against diverse target classes to fully unlock its potential in drug discovery.
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Spectroscopic Characterization of N-cycloheptylglycine: A Technical Guide
Introduction
Molecular Structure
The molecular structure of N-cycloheptylglycine is fundamental to understanding its spectroscopic properties. The molecule consists of a glycine backbone N-substituted with a cycloheptyl ring.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the glycine and cycloheptyl moieties. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~9.0 - 11.0 | Broad Singlet | COOH |
| ~3.5 - 4.0 | Singlet | N-CH₂ -COOH |
| ~2.8 - 3.2 | Multiplet | N-CH -(CH₂)₆ |
| ~1.3 - 1.8 | Multiplet | Cycloheptyl CH₂ |
-
Expertise & Experience: The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration. The methylene protons of the glycine backbone are adjacent to the nitrogen and the carbonyl group, leading to a downfield shift, and are expected to appear as a singlet.[2] The methine proton on the cycloheptyl ring directly attached to the nitrogen will be the most downfield of the cycloheptyl protons due to the deshielding effect of the nitrogen. The remaining methylene protons of the cycloheptyl ring will appear as a complex multiplet in the aliphatic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~170 - 175 | C =O |
| ~55 - 60 | N-C H-(CH₂)₆ |
| ~45 - 50 | N-C H₂-COOH |
| ~30 - 35 | Cycloheptyl C H₂ (adjacent to CH-N) |
| ~25 - 30 | Other Cycloheptyl C H₂ |
-
Expertise & Experience: The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position.[2] The methine carbon of the cycloheptyl ring attached to the nitrogen will be significantly downfield compared to the other cycloheptyl carbons. The glycine methylene carbon will also be in the range of 45-50 ppm.[2] The remaining cycloheptyl methylene carbons will have chemical shifts in the typical aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| 3100 - 2900 | Strong | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (carboxylic acid) |
| ~1610 | Medium | N-H bend |
| ~1410 | Medium | C-O stretch / O-H bend |
| ~1200 | Medium | C-N stretch |
-
Trustworthiness: The spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][5] Strong C-H stretching bands from the cycloheptyl and glycine methylene groups will appear just below 3000 cm⁻¹.[4] A strong, sharp absorption around 1750 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[3] The N-H bending vibration is expected to appear around 1610 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₇NO₂), the expected molecular weight is 171.24 g/mol .[1]
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 171
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 126.
-
Cleavage of the bond between the glycine methylene and the nitrogen, resulting in a cycloheptylaminium ion at m/z = 114.
-
Alpha-cleavage with loss of the cycloheptyl ring, leading to a fragment at m/z = 74.
-
Caption: Plausible ESI-MS fragmentation of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
Synthesis of this compound
A plausible synthetic route involves the reaction of cycloheptylamine with a haloacetic acid, such as chloroacetic acid, in an aqueous medium.[2]
Caption: Workflow for the synthesis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predictive analysis based on structurally similar N-alkylated glycine derivatives, we have outlined the key features in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a robust framework for the synthesis and characterization of this and related compounds. This information is crucial for researchers in ensuring the identity and purity of their synthesized materials, thereby upholding the principles of scientific integrity and reproducibility.
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Gholivand, K., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30123–30136. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of N-cycloheptylglycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of N-cycloheptylglycine, focusing on its solubility and stability. As a novel compound, understanding these characteristics is paramount for its potential development as a pharmaceutical agent. This document is structured to provide not only theoretical grounding but also practical, field-proven insights into the experimental determination of these essential parameters.
Introduction to this compound: A Physicochemical Profile
This compound, with the systematic IUPAC name 2-(cycloheptylamino)acetic acid, is a non-proteinogenic amino acid derivative.[1] Its structure, characterized by a cycloheptyl ring bonded to the nitrogen atom of a glycine molecule, imparts specific properties that influence its behavior in various environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | PubChem CID: 21197386[1] |
| Molecular Weight | 171.24 g/mol | PubChem CID: 21197386[1] |
| CAS Number | 82017-41-2 | PubChem CID: 21197386[1] |
| Chemical Structure | PubChem CID: 21197386[1] |
The presence of both a hydrophobic cycloheptyl group and a hydrophilic amino acid moiety suggests that this compound will exhibit amphiphilic characteristics, influencing its solubility in both aqueous and organic media.
Solubility Profile of this compound
Predicted Solubility Behavior
The this compound molecule possesses both a hydrogen bond donor (the secondary amine and carboxylic acid protons) and hydrogen bond acceptors (the carbonyl and carboxylic acid oxygens), as well as a large nonpolar cycloheptyl group. This duality suggests:
-
Aqueous Solubility: The presence of the ionizable amino and carboxylic acid groups indicates that its aqueous solubility will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, likely resulting in its lowest aqueous solubility. In acidic or alkaline solutions, the formation of the corresponding salt will significantly enhance its solubility in water.
-
Organic Solubility: The hydrophobic cycloheptyl group will contribute to its solubility in organic solvents. It is anticipated that this compound will be more soluble in polar organic solvents such as methanol, ethanol, and DMSO, and less soluble in nonpolar solvents like hexane. A 2023 study on aliphatic N-substituted glycine derivatives showed that increasing the alkyl chain length generally increases lipophilicity.[2][3][4]
Experimental Determination of Solubility
To rigorously characterize the solubility of this compound, a systematic experimental approach is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile, and dimethyl sulfoxide).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator until equilibrium is reached. This may take 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
-
Quantification:
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
-
Data Analysis:
-
Express the solubility as mg/mL or mol/L.
-
Illustrative Solubility Data from Structurally Related Compounds
While awaiting experimental data for this compound, the following table provides solubility data for glycine in different solvent systems to illustrate the impact of solvent polarity.
Table 2: Solubility of Glycine in Various Solvents at 298.15 K
| Solvent | Solubility (mol/kg) |
| Water | 3.318 |
| Methanol-Water Mixtures | Varies with composition |
| Ethanol-Water Mixtures | Varies with composition |
Note: This data is for glycine and serves as an illustrative example. The presence of the cycloheptyl group in this compound is expected to decrease aqueous solubility and increase solubility in less polar solvents compared to glycine.
Stability Profile of this compound
Ensuring the stability of a drug substance is a regulatory requirement and is crucial for patient safety. Stability studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10][11] These studies also aid in the development and validation of stability-indicating analytical methods.
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- 11. Forced Degradation Testing | SGS Denmark [sgs.com]
A Technical Guide to N-cycloheptylglycine as a Building Block for Peptidomimetics
Introduction: The Imperative for Peptide Mimicry
In the landscape of modern drug discovery, peptides represent a class of molecules with exquisite biological specificity and potency. However, their therapeutic application is often hampered by inherent limitations, including susceptibility to proteolytic degradation and poor oral bioavailability.[1] Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides while overcoming these pharmacological hurdles.[2][3] They achieve this by incorporating non-natural structural modifications that retain the essential pharmacophoric elements for biological activity but improve drug-like properties such as metabolic stability.[1]
Among the most successful and versatile classes of peptidomimetics are the N-substituted glycine oligomers, commonly known as peptoids.[4] Peptoids are structural isomers of peptides where the side chain is shifted from the alpha-carbon to the backbone nitrogen atom.[5] This seemingly subtle modification has profound consequences: it eliminates the backbone amide proton, removing a key hydrogen bond donor and rendering the backbone achiral, and it confers remarkable resistance to proteolysis.[4] The synthesis of peptoids is modular and highly efficient, allowing for the introduction of a vast chemical diversity through the use of readily available primary amines as side-chain precursors.[6]
This guide focuses on a specific, yet powerful, building block for peptoid synthesis: N-cycloheptylglycine . The incorporation of its large, lipophilic, and conformationally flexible cycloheptyl moiety offers a strategic tool for modulating the physicochemical and structural properties of peptidomimetics. We will provide an in-depth exploration of the synthesis of this building block, its efficient incorporation into oligomers using solid-phase techniques, and the critical methods for characterizing the final constructs, thereby equipping researchers with the foundational knowledge to leverage this compound in their drug discovery programs.
Part 1: The Building Block: Synthesis and Properties of this compound
The utility of any monomer in a synthetic oligomer begins with its own intrinsic properties and the accessibility of its synthesis. This compound provides a non-polar, bulky side chain that can be used to probe steric requirements in binding pockets and enhance the lipophilicity of a peptidomimetic.
Physicochemical Properties
A summary of the key computed and known properties of this compound is presented below. This data is essential for understanding its behavior in both synthetic and biological contexts.
| Property | Value | Source |
| IUPAC Name | 2-(cycloheptylamino)acetic acid | PubChem[7] |
| CAS Number | 82017-41-2 | PubChem[7] |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[7] |
| Molecular Weight | 171.24 g/mol | PubChem[7] |
| XLogP3 (Predicted) | -0.4 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 2 | PubChem[7] |
Synthesis of this compound via Reductive Amination
While this compound can be incorporated into peptoids without prior synthesis via the submonomer method (see Part 2), its direct synthesis may be required for other applications or for use in solution-phase chemistries. Reductive amination is a robust and widely used method for preparing N-alkylated amino acids.[8] This one-pot reaction converts a carbonyl group and an amine into a new, more substituted amine, making it a highly efficient C-N bond-forming strategy.[9]
The causality behind choosing this method lies in its efficiency and the use of readily available starting materials: glyoxylic acid and cycloheptylamine. The reaction proceeds through the formation of an intermediate imine, which is then selectively reduced in situ by a hydride reagent.[9] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[10]
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Glyoxylic acid monohydrate
-
Cycloheptylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol. Add cycloheptylamine (1.1 eq) dropwise while stirring in an ice bath.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The pH should be maintained between 6-7.
-
Reduction: Cool the mixture again in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol and add it slowly to the reaction mixture.
-
Causality Note: Slow addition of the reducing agent at a low temperature is crucial to control the reaction exotherm and prevent side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Redissolve the residue in water and wash with diethyl ether to remove any unreacted cycloheptylamine. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. The product's identity and purity should be confirmed by NMR and mass spectrometry.
Part 2: Incorporation into Peptidomimetics via Solid-Phase Synthesis
The true power of N-substituted glycines as building blocks is realized through their incorporation into oligomers. The "submonomer" method for solid-phase synthesis is the gold standard for preparing peptoids, as it bypasses the need to pre-synthesize individual N-substituted amino acid monomers.[4][11] This approach is a two-step iterative cycle performed on a solid support, typically a resin.[6]
-
Acylation: The terminal amine on the resin-bound chain is acylated, usually with bromoacetic acid activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[12]
-
Displacement: The resulting α-bromoacetamide is a potent electrophile. A primary amine (in this case, cycloheptylamine) is added in excess, which displaces the bromide via an Sₙ2 reaction to form the N-substituted glycine monomer unit.[5][12]
This cycle is repeated to build the peptoid chain. The major advantage is that the chemical diversity of the final product is dictated by the choice of primary amine in the displacement step, providing access to a nearly limitless library of side chains.[4]
Protocol 2: Solid-Phase Synthesis of a Model this compound Peptoid Trimer
This protocol details the manual synthesis of a model trimer (e.g., Ac-Nleu-Ncpg-Ntyr-NH₂) on Rink Amide resin, where 'Ncpg' is this compound.
Materials:
-
Rink Amide MBHA Resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Cycloheptylamine
-
4-tert-butoxyphenethylamine (for Ntyr side chain)
-
Leucine amine (for Nleu side chain)
-
Acetic Anhydride, Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Fritted polypropylene reaction vessel
Procedure:
-
Resin Preparation: Swell Rink Amide resin (~0.1 mmol) in DMF for 30 minutes in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x).
-
Self-Validation: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.
-
-
First Monomer (N-tyrosine): Acylation: Add a solution of bromoacetic acid (0.6 M in DMF, 10 eq) and DIC (50% in DMF, 10 eq) to the resin. Agitate for 20-30 minutes. Wash with DMF (3x).[12]
-
First Monomer: Displacement: Add a solution of 4-tert-butoxyphenethylamine (1.5 M in DMF, 20 eq) to the resin. Agitate for 1-2 hours. Wash with DMF (5x).
-
Self-Validation: A negative Kaiser test (yellow/clear beads) confirms the completion of the displacement reaction.
-
-
Second Monomer (this compound): Acylation: Repeat step 3.
-
Second Monomer: Displacement: Add a solution of cycloheptylamine (1.5 M in DMF, 20 eq). Agitate for 2-4 hours. Wash with DMF (5x).
-
Causality Note: Bulky amines like cycloheptylamine may require longer reaction times or gentle heating to ensure the reaction goes to completion.[6] Monitor with a Kaiser test.
-
-
Third Monomer (N-leucine): Repeat the acylation (step 3) and displacement (step 4, using leucine amine) cycle.
-
N-terminal Capping: After the final displacement and wash, add a solution of 10% acetic anhydride and 5% DIEA in DMF to the resin. Agitate for 30 minutes to cap the N-terminus. Wash with DMF (5x) and then dichloromethane (DCM, 3x).
-
Cleavage and Deprotection: Dry the resin under vacuum. Add the TFA cleavage cocktail and agitate for 2 hours at room temperature.[12] This cleaves the peptoid from the resin and removes the tert-butyl protecting group from the tyrosine side chain.
-
Isolation: Filter the TFA solution away from the resin beads. Precipitate the crude peptoid by adding it to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the crude peptoid under vacuum.
Part 3: Characterization of this compound Peptidomimetics
Rigorous analytical characterization is mandatory to confirm the successful synthesis, purity, and structure of the target peptidomimetic.[13] A combination of chromatographic and spectroscopic techniques is typically employed.
Purity Assessment and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is the primary tool for both purifying the crude product and assessing the purity of the final compound.[13][14] Reverse-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The incorporation of the lipophilic cycloheptyl group will significantly increase the retention time of the peptoid compared to analogues with more polar side chains.
Mass Spectrometry (MS) provides unambiguous confirmation of the molecular identity by measuring the mass-to-charge ratio (m/z) of the synthesized molecule.[14][15] Electrospray ionization (ESI) is commonly used for peptoids and should yield a molecular ion peak corresponding to the exact calculated mass of the target peptoid.
| Technique | Purpose | Expected Result for Ac-Nleu-Ncpg-Ntyr-NH₂ |
| Analytical RP-HPLC | Purity Assessment | A single major peak (>95% area) with a specific retention time. |
| LC-MS (ESI) | Identity Confirmation | [M+H]⁺ peak observed at m/z corresponding to the calculated exact mass. |
Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of peptoids.[16] Unlike peptides, the absence of backbone N-H protons in peptoids means that different NMR strategies are required.
-
1D ¹H NMR: Provides the initial fingerprint. The α-CH₂ protons of peptoid residues often appear as distinct singlets (for cis/trans isomers) or complex multiplets, providing immediate information about the conformational equilibrium around the tertiary amide bonds. The bulky N-cycloheptyl group is expected to sterically favor one conformation, potentially simplifying the spectrum.[5]
-
2D NMR (COSY, TOCSY): These experiments are used to identify coupled proton spin systems within each side chain, allowing for the complete assignment of all side-chain protons (e.g., tracing the connectivity within the cycloheptyl ring).
-
2D NMR (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (<5 Å), which is the primary method for determining the 3D conformation of the molecule in solution.[16] Key correlations would be between side-chain protons and the backbone α-CH₂ protons of neighboring residues.
Protocol 3: High-Level NMR Analysis Workflow
-
Sample Preparation: Dissolve the purified, lyophilized peptoid in an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a water/acetonitrile mixture). The choice of solvent can influence the observed conformation.
-
Data Acquisition: Acquire a suite of NMR experiments on a high-field spectrometer (≥500 MHz). This should include:
-
1D ¹H
-
2D ¹H-¹H COSY
-
2D ¹H-¹H TOCSY (to assign side chains)
-
2D ¹H-¹H NOESY or ROESY (for conformational analysis)
-
2D ¹H-¹³C HSQC (to assign carbons)
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Use the cross-peak intensities from the NOESY/ROESY spectrum to generate distance restraints. These restraints can then be used in molecular modeling software to calculate a family of 3D structures consistent with the NMR data.
Part 4: Applications and Future Directions
The incorporation of this compound is not merely a synthetic exercise; it is a strategic design choice aimed at imparting specific, desirable properties to a peptidomimetic.
-
Enhanced Drug-like Properties: The large, non-polar cycloheptyl group increases the lipophilicity of the molecule. This can lead to improved passive diffusion across cell membranes and potentially enhanced oral bioavailability, key objectives in transforming a peptide lead into a viable drug.[1][4]
-
Increased Proteolytic Stability: The steric bulk of the cycloheptyl group adjacent to the backbone provides a shield against enzymatic degradation, further enhancing the molecule's in vivo half-life.[4]
-
Conformational Control: Bulky N-substituents can impose significant steric constraints on the rotation around the amide bond, favoring either the cis or trans conformation.[5] This pre-organization can lock the peptidomimetic into a bioactive conformation, leading to higher affinity and selectivity for its biological target.
Future Outlook: this compound is a valuable tool in the peptidomimetic arsenal. Future work will likely involve its use in the construction of large combinatorial libraries to perform high-throughput screening for new drug leads. By combining this compound with a diverse array of other N-substituted monomers, researchers can systematically map the structure-activity relationships (SAR) of receptor binding sites, exploring the interplay between steric bulk, lipophilicity, and biological activity. The continued development of such unique building blocks is essential for advancing the field of peptidomimetics and realizing their full therapeutic potential.
References
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Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
Vastag, B. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]
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Tran, H., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]
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Angelini, A., et al. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews. [Link]
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Drug Design. (n.d.). Peptidomimetics. DrugDesign.org. [Link]
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Leman, P. (2021). Peptidomimetic Drug Design. Longdom Publishing. [Link]
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Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]
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Tran, H., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Publications. [Link]
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Tran, H., et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. JoVE. [Link]
-
Knight, A. S., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. JoVE. [Link]
-
Zhang, M., et al. (2020). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis. [Link]
-
Proulx, C., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Zhang, D., & Sun, Y. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]
-
Rowlinson, B., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. University of Manchester Research Explorer. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Al-Salami, H., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Al-Salami, H., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
-
Johnson, E. (n.d.). Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Walsh Medical Media. [Link]
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- 16. youtube.com [youtube.com]
The Rationale for N-cycloheptylglycine in Peptide Therapeutics
An in-depth technical guide or whitepaper on the core.### In Silico Modeling of N-cycloheptylglycine Containing Peptides: A Comprehensive Technical Guide for Drug Discovery
Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug design, offering a potent means to enhance therapeutic properties such as metabolic stability, receptor affinity, and oral bioavailability. This compound (Chg), characterized by its substantial lipophilic and sterically demanding side chain, presents a compelling scaffold for modulating peptide conformation and bioactivity. This technical guide provides an in-depth exploration of the in silico methodologies essential for the predictive modeling of Chg-containing peptides. We will dissect the theoretical foundations and practical applications of force field parameterization, molecular dynamics simulations, and docking studies, furnishing researchers, scientists, and drug development professionals with field-proven insights and detailed, actionable protocols. Our narrative is grounded in the principles of scientific integrity, ensuring that each step is both mechanistically justified and self-validating.
The therapeutic application of native peptides is often hampered by inherent liabilities, primarily their rapid proteolytic degradation and poor membrane permeability. The integration of ncAAs like this compound directly addresses these challenges. The bulky cycloheptyl moiety serves multiple functions:
-
Enhanced Proteolytic Resistance: The sheer size of the cycloheptyl group acts as a steric shield, hindering the access of proteolytic enzymes to the peptide backbone.
-
Conformational Rigidity: The cycloheptyl group restricts the rotational freedom of the side chain, which in turn can induce a more constrained and predictable backbone conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity.
-
Modulation of Lipophilicity: The hydrocarbon nature of the cycloheptyl side chain increases the overall lipophilicity of the peptide, a critical factor for enhancing passive diffusion across cellular membranes.
To harness these benefits effectively, a profound, atomistic understanding of how the Chg residue influences peptide structure and dynamics is paramount. In silico modeling provides an indispensable toolkit for achieving this understanding, enabling the rational design of Chg-containing peptides with optimized therapeutic profiles.
The In Silico Modeling Workflow: A Tripartite Approach
A robust in silico analysis of Chg-containing peptides is not a monolithic process but rather a multi-stage workflow. Each stage employs different computational techniques to answer specific questions, with the output of one stage often informing the input of the next.
Caption: A high-level overview of the in silico modeling workflow for Chg-containing peptides.
Foundational Step: Force Field Parameterization for a Novel Residue
Molecular mechanics (MM) force fields, the engines of molecular dynamics and docking, are collections of parameters that define the potential energy of a system.[1] Standard biomolecular force fields like AMBER, CHARMM, and GROMOS are meticulously parameterized for the 20 canonical amino acids but lack parameters for novel residues like Chg.[2] Therefore, the first and most critical step is the generation and validation of a custom parameter set for this compound.
The Causality Behind Custom Parameterization
Attempting to use parameters from a similar, but not identical, residue (e.g., leucine or even cyclohexylalanine) will invariably lead to inaccurate simulations. The unique seven-membered ring of cycloheptylglycine has distinct bond lengths, angles, and, most importantly, dihedral potentials that govern its conformational preferences. Using incorrect parameters would be akin to using a miscalibrated instrument, producing results that are fundamentally unreliable. The goal of parameterization is to derive a set of MM parameters that accurately reproduce the quantum mechanical (QM) potential energy surface of the molecule.
Experimental Protocol: A Step-by-Step Guide to Chg Parameterization
This protocol outlines the generation of AMBER-compatible parameters using the Antechamber and RESP (Restrained Electrostatic Potential) fitting approach.[3][4]
Step 1: Building the Template Molecule
-
To accurately capture the electronic environment of the Chg residue within a peptide, a capped dipeptide or tripeptide is used as the model system (e.g., ACE-Chg-NME, where ACE is an acetyl cap and NME is an N-methylamide cap).[5] This ensures that the partial charges on the backbone atoms are appropriate for a peptide context.
-
Build this molecule using a molecular editor like GaussView or Maestro. Ensure a clean, low-energy starting geometry.
Step 2: Quantum Mechanical Optimization and ESP Calculation
-
Perform a geometry optimization of the capped Chg peptide at a suitable level of theory, typically Hartree-Fock with a 6-31G* basis set (HF/6-31G*), which is the standard for RESP charge derivation.
-
Following optimization, perform a single-point energy calculation at the same level of theory to compute the electrostatic potential (ESP) on a grid of points around the molecule. This is the target data for the charge fitting.
Step 3: Charge Derivation with RESP
-
The respgen and antechamber tools in the AmberTools suite are used for this process.[6]
-
The RESP algorithm fits the partial atomic charges to the QM-calculated ESP. A key feature of RESP is the ability to apply restraints, typically to equivalent atoms (e.g., hydrogens on a methylene group), to ensure chemical sensibility and prevent overfitting.
Step 4: Dihedral Parameter Fitting
-
The cycloheptyl ring has a complex potential energy surface with multiple low-energy conformers (e.g., chair, boat, twist-chair).
-
Perform a relaxed QM scan of the key dihedral angles within the cycloheptyl ring and the sidechain-backbone linkage. This involves rotating the dihedral angle in discrete steps and performing a constrained geometry optimization at each step.
-
The resulting energy profile is then used to fit the torsional parameters (force constant, periodicity, and phase angle) in the MM force field equation.[7] This ensures that the MD simulations will correctly sample the conformational space of the Chg side chain.
Step 5: Assigning Remaining Parameters and Validation
-
The parmchk2 tool in AmberTools can be used to identify any missing bond and angle parameters.[6] These are typically assigned by analogy from the General AMBER Force Field (GAFF).[8]
-
Validation is crucial. A short MD simulation of the capped Chg dipeptide in a solvent box should be performed. The resulting trajectory should be analyzed to ensure that the bond lengths, angles, and dihedral distributions are stable and sample the expected conformational space.
Caption: Step-by-step workflow for the parameterization of this compound.
Exploring Conformational Landscapes with Molecular Dynamics
With a validated force field for Chg, molecular dynamics (MD) simulations can be employed to explore the conformational ensemble of a Chg-containing peptide in a solvated environment.[9]
The Power of Dynamic Simulation
MD simulations provide insights that static models cannot. They reveal not only the low-energy conformations of a peptide but also the transition pathways between them and the influence of the solvent on the peptide's structure. For a residue like Chg, MD is essential to understand how its bulky side chain influences the local backbone conformation (e.g., promoting or disrupting secondary structures like β-turns or helices) and the overall shape of the peptide.[10][11]
Experimental Protocol: MD Simulation of a Chg-Containing Peptide
Software: GROMACS, AMBER, or NAMD Force Field: AMBER ff14SB (for the standard residues) + the custom Chg parameters.
Step 1: System Preparation
-
Build the initial 3D structure of the full Chg-containing peptide. This can be an idealized conformation (e.g., alpha-helical or extended) or a structure derived from homology modeling.
-
Place the peptide in a simulation box of appropriate shape (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
Step 2: Energy Minimization
-
Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup. A steepest descent algorithm followed by a conjugate gradient is a common practice.
Step 3: Equilibration
-
Equilibrate the system in a two-stage process:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the peptide atoms positionally restrained. This allows the solvent to relax around the peptide.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Continue the simulation at the target temperature and pressure (e.g., 1 bar) with gradually decreasing positional restraints on the peptide. This ensures the system reaches the correct density.
-
Step 4: Production Simulation
-
Run the production MD simulation for a duration sufficient to sample the conformational space of interest. For small peptides, this can range from hundreds of nanoseconds to several microseconds.
-
Save the coordinates of the system at regular intervals (e.g., every 10-100 ps) to generate a trajectory file.
Step 5: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): To assess the overall stability and convergence of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the peptide.
-
Secondary Structure Analysis: Using tools like DSSP to monitor the evolution of helices, sheets, and turns over time.
-
Clustering Analysis: To group similar conformations and identify the most populated structural states.
-
Dihedral Angle Analysis: To specifically examine the conformational preferences of the Chg side chain and its effect on the backbone φ and ψ angles.
| Parameter | Typical Value/Setting | Rationale |
| Force Field | AMBER ff14SB + Custom Chg Parameters | A well-validated protein force field combined with the specifically derived parameters for the ncAA. |
| Water Model | TIP3P | A computationally efficient and widely used water model compatible with the AMBER force field. |
| Simulation Box | Triclinic, 1.0 nm distance from peptide to edge | Efficiently solvates the molecule while minimizing the number of solvent molecules. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates conditions of constant temperature and pressure, mimicking a laboratory environment. |
| Temperature | 300 K (Coupled with a thermostat, e.g., V-rescale) | Simulates physiological temperature. |
| Pressure | 1 bar (Coupled with a barostat, e.g., Parrinello-Rahman) | Simulates atmospheric pressure. |
| Time Step | 2 fs (with constraints on H-bonds, e.g., LINCS) | Allows for a longer simulation time while maintaining energy conservation. |
| Simulation Length | 100 ns - 1 µs | The duration depends on the flexibility of the peptide and the timescale of the conformational changes. |
Predicting Interactions: Molecular Docking Studies
Once the conformational landscape of the Chg-containing peptide has been explored, molecular docking can be used to predict its binding mode to a target receptor.
The Importance of Conformational Selection in Docking
A major challenge in peptide docking is the inherent flexibility of the ligand. Docking a single, arbitrary conformation of the peptide is unlikely to yield a meaningful result. Instead, an ensemble of low-energy, representative structures, ideally extracted from the clustering analysis of an MD simulation, should be used as input for the docking calculations. This "ensemble docking" approach accounts for the principle of conformational selection, where the receptor binds to a pre-existing, favorable conformation of the peptide.
Docking Protocol
Software: AutoDock, Glide, HADDOCK
Step 1: Receptor Preparation
-
Obtain a high-quality 3D structure of the target receptor (e.g., from the Protein Data Bank).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for the simulation pH.
Step 2: Ligand Preparation
-
Use the representative conformers of the Chg-containing peptide obtained from the MD trajectory analysis.
Step 3: Defining the Binding Site
-
Define the search space for the docking algorithm. This is typically a grid box centered on the known or predicted binding site of the receptor.
Step 4: Running the Docking Simulation
-
The docking algorithm will systematically place each peptide conformer into the defined binding site in various orientations and score the resulting poses based on a scoring function that approximates the binding free energy.
Step 5: Analysis of Results
-
Analyze the top-scoring poses to identify common binding modes and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).
-
Pay close attention to the interactions involving the Chg residue. Does its bulky, lipophilic side chain occupy a hydrophobic pocket in the receptor? Does it induce a specific backbone conformation that is critical for binding?
Closing the Loop: Integration with Experimental Data
In silico models are powerful, but they are approximations of reality. Their predictive power is immensely enhanced when they are validated against and refined with experimental data.
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the premier technique for determining the solution structure of peptides.[12][13] Experimentally derived Nuclear Overhauser Effect (NOE) distance restraints and J-coupling dihedral restraints can be used to guide and validate the conformational ensembles generated by MD simulations.[14]
-
X-ray Crystallography: If the peptide can be crystallized, either alone or in complex with its target, the resulting high-resolution structure provides the ultimate benchmark for validating the computational models.
-
Structure-Activity Relationship (SAR) Data: As different analogs of the Chg-containing peptide are synthesized and tested, the experimental binding affinities can be correlated with the computational predictions to refine the binding model and improve its predictive accuracy for future designs.
By integrating these experimental techniques with the in silico workflow described in this guide, researchers can build a comprehensive and highly predictive understanding of their this compound containing peptides, accelerating the journey from rational design to novel therapeutic entities.
References
-
Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, [Link]
-
This compound. PubChem, [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, [Link]
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Information and Modeling, [Link]
-
Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. The Journal of Physical Chemistry B, [Link]
-
Amber Custom Residue Parameterization. Computational Chemistry, [Link]
-
Re: [AMBER] Help with parameterization of non-standard amino acid. Amber Archive, [Link]
-
Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling, [Link]
-
Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, [Link]
-
Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLOS ONE, [Link]
-
Molecular dynamics simulations of cyclic peptide assemblies. ResearchGate, [Link]
-
Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. Soft Matter, [Link]
-
Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, [Link]
-
Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. CHIMIA International Journal for Chemistry, [Link]
-
Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. Biophysical Journal, [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society, [Link]
-
Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. Physical Chemistry Chemical Physics, [Link]
-
Force Fields for MD simulations. University of Illinois Urbana-Champaign, [Link]
-
NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER. Methods in Molecular Biology, [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, [Link]
Sources
- 1. ks.uiuc.edu [ks.uiuc.edu]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
- 5. Re: [AMBER] Help with parameterization of non-standard amino acid from Amit Sharma (Asstt. Prof., MCARS) on 2020-11-04 (Amber Archive Nov 2020) [archive.ambermd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 8. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpcscientific.com [cpcscientific.com]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Fmoc-N-cycloheptylglycine-OH for SPPS
Synthesis of Fmoc-N-cycloheptylglycine-OH for Solid-Phase Peptide Synthesis (SPPS)
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of Fmoc-N-cycloheptylglycine-OH, a non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and enhance proteolytic stability of synthetic peptides. The described protocol details a robust two-step synthetic route commencing with a reductive amination of glyoxylic acid with cycloheptylamine, followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide is intended for researchers, scientists, and professionals in drug development engaged in the custom synthesis of peptide analogues and peptidomimetics.
Introduction
The incorporation of N-substituted glycine residues, or "peptoids," into peptide sequences is a powerful strategy to modulate the biological and pharmacological properties of therapeutic peptides.[1] N-alkylation of the glycine backbone eliminates the hydrogen bond donor capacity of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets, while simultaneously increasing resistance to enzymatic degradation by proteases.[1] The cycloheptyl moiety, in particular, introduces a bulky, lipophilic side chain that can influence peptide conformation and receptor-binding affinity.
The synthesis of Fmoc-protected N-substituted amino acids is a critical prerequisite for their incorporation into peptide sequences using standard Fmoc-based SPPS protocols.[2][3] This document outlines a reliable and scalable laboratory procedure for the preparation of Fmoc-N-cycloheptylglycine-OH, ensuring high purity and yield for subsequent use in peptide synthesis.
Synthetic Strategy Overview
The synthesis of Fmoc-N-cycloheptylglycine-OH is achieved through a two-step process. The initial step involves the formation of the N-cycloheptylglycine core via a reductive amination reaction between glyoxylic acid and cycloheptylamine. The subsequent step is the protection of the secondary amine with the Fmoc group.
Figure 1: High-level workflow for the synthesis of Fmoc-N-cycloheptylglycine-OH.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Glyoxylic acid monohydrate | ≥98% | Sigma-Aldrich |
| Cycloheptylamine | 99% | Acros Organics |
| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS Grade | VWR |
| Hydrochloric acid (HCl) | ACS Grade | VWR |
| 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) | ≥97% | ChemPep |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Step 1: Synthesis of this compound
Causality Behind Experimental Choices: Reductive amination is a widely used method for the formation of C-N bonds and is particularly effective for the synthesis of N-alkylated amino acids.[4][5] Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice as it is selective for the protonated imine intermediate over the starting carbonyl, minimizing the formation of the corresponding alcohol byproduct.[6][7] The reaction is performed under mildly acidic conditions to facilitate imine formation without significantly hydrolyzing the imine back to the starting materials.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate (5.00 g, 54.3 mmol) in 100 mL of methanol.
-
To the stirring solution, add cycloheptylamine (7.25 mL, 54.3 mmol) dropwise over 10 minutes. The reaction mixture may become warm.
-
Adjust the pH of the solution to approximately 6 with glacial acetic acid.
-
In a separate beaker, dissolve sodium cyanoborohydride (3.41 g, 54.3 mmol) in 20 mL of methanol.
-
Add the NaBH₃CN solution to the reaction mixture dropwise over 20 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 80:20:1 Dichloromethane:Methanol:Acetic Acid).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2 to decompose any remaining NaBH₃CN.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Resuspend the resulting residue in 50 mL of deionized water and adjust the pH to 10 with 2 M NaOH.
-
Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted cycloheptylamine.
-
Acidify the aqueous layer to pH 5-6 with 1 M HCl.
-
The product, this compound, will precipitate out of solution. If precipitation is slow, cool the solution in an ice bath.
-
Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of Fmoc-N-cycloheptylglycine-OH
Causality Behind Experimental Choices: The protection of the secondary amine is achieved using Fmoc-OSu, a common and efficient reagent for introducing the Fmoc group.[8] The reaction is carried out in a biphasic system of dioxane and aqueous sodium bicarbonate. The bicarbonate maintains a basic pH, which is necessary to deprotonate the amine, rendering it nucleophilic for the attack on the Fmoc-OSu.
Protocol:
-
In a 500 mL round-bottom flask, suspend this compound (assuming a quantitative yield from the previous step, ~54.3 mmol) in a mixture of 150 mL of 1,4-dioxane and 150 mL of a 10% aqueous sodium bicarbonate solution.
-
To this stirring suspension, add Fmoc-OSu (18.3 g, 54.3 mmol) portion-wise over 15 minutes.
-
Stir the reaction vigorously at room temperature for 24 hours. The reaction mixture should become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC (Mobile phase: 95:5 Dichloromethane:Methanol with 0.1% Acetic Acid).
-
Once the reaction is complete, pour the reaction mixture into 500 mL of deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 200 mL) to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with 1 M HCl while stirring in an ice bath. A white precipitate will form.
-
Extract the product into ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.
Purification and Characterization
Purification
The crude Fmoc-N-cycloheptylglycine-OH can be purified by recrystallization or flash column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 0.1% acetic acid.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Mass (ESI-MS) | [M+H]⁺ calculated for C₂₄H₂₇NO₄: 394.20; found: 394.2 |
| ¹H NMR | Consistent with the structure of Fmoc-N-cycloheptylglycine-OH |
Application in Solid-Phase Peptide Synthesis
Fmoc-N-cycloheptylglycine-OH can be incorporated into peptide sequences using standard Fmoc-SPPS protocols.[2][10] Due to the steric bulk of the N-cycloheptyl group, extended coupling times or the use of more potent coupling reagents such as HATU or HCTU may be necessary to ensure efficient peptide bond formation.[11]
Figure 2: General workflow for incorporating Fmoc-N-cycloheptylglycine-OH in SPPS.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of high-purity Fmoc-N-cycloheptylglycine-OH. The availability of this custom amino acid derivative enables researchers to explore the impact of N-cycloheptyl substitution on peptide structure and function, facilitating the development of novel peptide-based therapeutics with enhanced properties.
References
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
- Ap, D. S., & Boutin, R. H. (2000). Reductive Alkylation of Amino Acids. Organic Process Research & Development, 4(4), 245-248.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
U.S. National Library of Medicine. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
U.S. National Library of Medicine. (2017). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 4. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Note: A Validated Protocol for the Incorporation of N-cycloheptylglycine into Synthetic Peptides
Introduction: Expanding the Chemical Space of Peptides with N-cycloheptylglycine
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a route to novel therapeutics with enhanced properties.[1] N-alkylated amino acids, in particular, are known to improve the bioavailability and proteolytic stability of peptides.[2][3] this compound, a bulky N-alkylated glycine derivative, presents a unique opportunity to introduce significant conformational constraints and lipophilicity into a peptide sequence. These modifications can lead to peptides with improved receptor binding affinity, increased metabolic stability, and enhanced cell permeability.
However, the significant steric hindrance posed by the cycloheptyl group presents a considerable challenge during solid-phase peptide synthesis (SPPS).[4] Standard coupling conditions often result in low yields and incomplete reactions. This application note provides a robust and validated protocol for the efficient incorporation of Fmoc-N-cycloheptylglycine-OH into peptide sequences using modern SPPS techniques. We will delve into the rationale behind the choice of reagents and reaction conditions, offering a comprehensive guide for researchers aiming to explore the potential of this and other sterically demanding amino acids.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-N-cycloheptylglycine-OH | Peptide Synthesis Grade | Commercially available |
| Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Standard Supplier |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Peptide Synthesis Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
Experimental Protocols
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Overall Workflow
Caption: Standard workflow for SPPS incorporating this compound.
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution.
3. Washing
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
Wash with DMF (3 x 5 mL).
4. Coupling of Subsequent Amino Acids (Standard Procedure) For standard, non-sterically hindered amino acids, a DIC/HOBt coupling protocol is generally sufficient.
-
In a separate vial, dissolve 0.4 mmol (4 eq.) of the Fmoc-protected amino acid and 0.4 mmol (4 eq.) of HOBt in 2 mL of DMF.
-
Add 0.4 mmol (4 eq.) of DIC to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), continue the coupling for another hour or perform a second coupling.
5. Coupling of Fmoc-N-cycloheptylglycine-OH (Sterically Hindered Protocol) Due to the steric bulk of the cycloheptyl group, a more potent coupling reagent is required for efficient amide bond formation.[4] HATU is recommended for this step.[2]
HATU Activation and Coupling Mechanism
Caption: HATU-mediated coupling of Fmoc-N-cycloheptylglycine.
-
In a separate vial, dissolve 0.4 mmol (4 eq.) of Fmoc-N-cycloheptylglycine-OH and 0.39 mmol (3.9 eq.) of HATU in 2 mL of DMF.
-
Add 0.8 mmol (8 eq.) of DIPEA to the solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test remains positive, extend the coupling time or consider a second coupling.
6. Final Fmoc Deprotection (if this compound is not the N-terminal residue)
-
Follow the deprotection procedure outlined in Step 2.
7. Cleavage and Global Deprotection
-
After the final amino acid has been coupled and deprotected (if necessary), wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
Precipitate the peptide by adding cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
1. Purification by Reversed-Phase HPLC (RP-HPLC) The standard method for peptide purification is RP-HPLC.[5]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using a preparative C18 column.
-
Use a linear gradient of solvent B (ACN with 0.1% TFA) in solvent A (water with 0.1% TFA). A typical gradient is 5-65% B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peak.
2. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Analyze the purified fractions by analytical LC-MS to confirm the identity and purity of the peptide.
-
The expected mass of the peptide should be observed in the mass spectrum.
Troubleshooting and Key Considerations
-
Incomplete Coupling of this compound: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Use a fresh solution of activated Fmoc-N-cycloheptylglycine-OH for the second coupling.
-
Aggregation: For long or hydrophobic sequences, aggregation can be an issue. Using a more polar solvent system like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic salts may help.
-
Racemization: While HATU is known for low racemization, it is always a possibility, especially with prolonged coupling times.[4] It is advisable to analyze the final peptide for diastereomeric impurities.
-
Cleavage Byproducts: The scavengers (TIS and water) in the cleavage cocktail are crucial to prevent side reactions with sensitive amino acid side chains.
Conclusion
The protocol outlined in this application note provides a reliable method for the incorporation of the sterically hindered amino acid, this compound, into synthetic peptides. The key to success lies in the use of a potent coupling reagent such as HATU to overcome the steric barrier presented by the bulky cycloheptyl group. By following this detailed procedure, researchers can confidently synthesize novel peptides containing this compound, thereby expanding the repertoire of tools available for peptide-based drug discovery and fundamental research.
References
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Fields, G. B. (2005). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–35. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21197386, this compound. Retrieved from [Link].
-
Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(1), 26-35. [Link]
-
Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189. [Link]
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Application & Protocol Guide: Strategic Incorporation of N-cycloheptylglycine in Solid-Phase Peptide Synthesis
Introduction: Navigating the Steric Challenge of N-cycloheptylglycine
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, offering a robust and automatable platform for assembling amino acid sequences.[1][2][3] The standard Fmoc/tBu strategy provides a reliable framework for the incorporation of the 20 proteinogenic amino acids. However, the expanding landscape of drug discovery and materials science increasingly demands the integration of unnatural amino acids (UAAs) to bestow novel structural and functional properties upon synthetic peptides.
This compound, a UAA characterized by its bulky N-alkyl substituent, presents a significant steric impediment to the standard SPPS workflow. Such sterically hindered amino acids are notoriously challenging to incorporate efficiently, often leading to incomplete coupling reactions.[4][5] This results in the formation of deletion sequences, which are difficult to separate from the target peptide and compromise the overall yield and purity of the final product.[6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures, and present strategies for monitoring and optimizing these challenging coupling reactions.
The Causality of Inefficient Coupling with Bulky Residues
The primary obstacle in coupling this compound is the steric hindrance imposed by the cycloheptyl group. This bulky substituent shields the N-terminal amine of the growing peptide chain, impeding the approach of the activated carboxyl group of the incoming Fmoc-N-cycloheptylglycine-OH.[4] Furthermore, the cycloheptyl group on the incoming amino acid itself can hinder its own activation and subsequent reaction. This steric clash leads to significantly slower reaction kinetics compared to standard amino acids.[7] Inefficient couplings not only lead to deletion sequences but can also be sequence-dependent, with the difficulty exacerbated by the preceding amino acid residue.[8][9]
To overcome these challenges, a multi-faceted approach is required, focusing on:
-
Potent Activation: Employing highly efficient coupling reagents to generate a more reactive acylating species.
-
Optimized Reaction Conditions: Adjusting temperature and reaction times to favor complete coupling.
-
Repetitive Coupling: Utilizing double or even triple coupling cycles to drive the reaction to completion.
-
Vigilant Monitoring: Implementing rigorous in-process controls to confirm the absence of free amines before proceeding to the next cycle.
Diagram: The SPPS Cycle for this compound Incorporation
Caption: Workflow for the incorporation of this compound in SPPS.
Recommended Reagents and Protocols
The following protocols are designed as a robust starting point for the incorporation of Fmoc-N-cycloheptylglycine-OH. Researchers should note that optimization may be necessary depending on the specific peptide sequence and the position of the this compound residue.
Table 1: Reagent Recommendations for this compound Coupling
| Reagent Class | Recommended Reagents | Molar Excess (vs. Resin Capacity) | Rationale |
| Amino Acid | Fmoc-N-cycloheptylglycine-OH | 3 - 5 eq | A higher excess helps to drive the reaction equilibrium towards the coupled product. |
| Coupling Reagents | HATU, HCTU, COMU | 2.9 - 4.9 eq | These are highly efficient aminium/uronium-based reagents that form highly reactive intermediates, ideal for sterically hindered couplings.[10] |
| Base | Diisopropylethylamine (DIEA) or 2,4,6-Collidine | 6 - 10 eq | DIEA is a standard non-nucleophilic base. Collidine can sometimes reduce racemization compared to DIEA.[11] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | - | Both are excellent solvents for SPPS, with NMP sometimes being superior for disrupting peptide aggregation.[4] |
Protocol 1: Manual SPPS Incorporating Fmoc-N-cycloheptylglycine-OH
This protocol assumes a starting scale of 100 mg of Rink Amide resin. Adjust volumes accordingly for different scales.
1. Resin Preparation and Swelling: a. Place 100 mg of Rink Amide resin in a suitable reaction vessel. b. Add 1 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[12]
2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add 1 mL of 20% (v/v) piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain. d. Repeat the piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (5 x 1 mL).
3. Coupling of Fmoc-N-cycloheptylglycine-OH (Double Coupling Protocol): a. First Coupling: i. In a separate vial, dissolve Fmoc-N-cycloheptylglycine-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in a minimal amount of DMF. ii. Pre-activate the mixture by allowing it to stand for 2-5 minutes. iii. Add the activated amino acid solution to the deprotected peptide-resin. iv. Agitate the reaction mixture for at least 2 hours at room temperature. Elevated temperatures (e.g., 40-50°C) can be beneficial but should be used with caution to avoid side reactions.[13] v. Drain the coupling solution and wash the resin with DMF (3 x 1 mL).
b. Monitoring the First Coupling: i. Take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test).[12] ii. A positive result (blue beads) indicates incomplete coupling. A negative result (yellow/clear beads) suggests the coupling is complete. For N-alkyl amino acids, the Kaiser test is not applicable; alternative tests like the chloranil test should be used.
c. Second Coupling (if necessary): i. If the monitoring test is positive, or as a precautionary measure for this difficult coupling, proceed with a second coupling.[13] ii. Repeat steps 3.a.i through 3.a.v. iii. After the second coupling, perform another monitoring test. The result should be negative before proceeding.
4. Capping (Optional but Recommended): a. If a small number of unreacted amines remain after double coupling, it is advisable to cap them to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes. c. Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).
5. Continuation of Synthesis: a. Proceed with the deprotection and coupling of the next amino acid in the sequence as per standard protocols.
Diagram: Decision Tree for Coupling this compound
Caption: Decision-making workflow for the coupling of this compound.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Protocol 2: Cleavage of Peptides Containing this compound
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM). b. Dry the resin thoroughly under high vacuum for at least 4 hours.
2. Cleavage Cocktail: a. A standard cleavage cocktail for many peptides is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). b. For peptides containing arginine, Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2) may be more suitable.[14]
3. Cleavage Procedure: a. Add the appropriate cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[14] b. Stir the suspension at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate. d. Wash the resin with a small amount of fresh TFA. e. Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. f. Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[15]
Potential Side Reactions and Mitigation
While the primary challenge is incomplete coupling, other side reactions can occur during SPPS.[16][17][18]
-
Racemization: The use of aminium/uronium-based coupling reagents like HATU generally minimizes racemization.[10] However, prolonged pre-activation times or the use of certain bases can increase this risk.[19] Using 2,4,6-collidine instead of DIEA may offer better suppression of racemization.[11]
-
Aspartimide Formation: For sequences containing aspartic acid, the repeated exposure to piperidine during Fmoc deprotection can lead to aspartimide formation.[19] This is a sequence-dependent side reaction and is not directly related to the presence of this compound, but it is a common issue in Fmoc SPPS.
Conclusion: A Framework for Success
The incorporation of sterically demanding unnatural amino acids like this compound is a formidable but achievable task in Solid-Phase Peptide Synthesis. Success hinges on a scientifically grounded approach that acknowledges the kinetic challenges posed by steric hindrance. By employing highly efficient coupling reagents, optimizing reaction conditions with extended times and potentially elevated temperatures, and implementing a rigorous double coupling and monitoring strategy, researchers can effectively integrate this compound into their target peptides. The protocols and strategies outlined in this guide provide a robust foundation for navigating these challenges and unlocking the potential of novel peptide therapeutics and materials.
References
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Young, J. D., & Huang, A. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-191. Retrieved from [Link]
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Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Young, J. D., Huang, A. C., Stevens, R. L., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184–191. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Pattabiraman, V. R., & Bode, J. W. (2011). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Protein science : a publication of the Protein Society, 20(7), 1161–1169. Retrieved from [Link]
-
Various Authors. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
A. S. G. K. A. S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Atherton, E., & Sheppard, R. C. (2000). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(11), 555-568. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Organic & Biomolecular Chemistry, 9(21), 7493-7499. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Vasanthakumar, G. R., & Patil, B. S. (2019). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1), 1-10. Retrieved from [Link]
-
Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2577-2578. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Retrieved from [Link]
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 12292-12299. Retrieved from [Link]
-
Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry, 62(7), 682-689. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 12292-12299. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of N-Cycloheptylglycine in Peptide Synthesis
Introduction: Navigating the Challenges of Sterically Encumbered Amino Acids
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer a gateway to modulating the pharmacological properties of peptides, including their bioactivity, metabolic stability, and conformational rigidity. Among these, N-alkylated amino acids, and specifically N-cycloheptylglycine, present a formidable yet rewarding challenge in solid-phase peptide synthesis (SPPS). The bulky cycloheptyl group introduces significant steric hindrance at the secondary amine, which can dramatically impede the efficiency of amide bond formation.
This steric shield slows down reaction kinetics, often leading to incomplete couplings, lower yields, and the potential for side reactions. Consequently, the choice of coupling reagent is not merely a procedural detail but a critical determinant of success in the synthesis of this compound-containing peptides. This guide provides an in-depth analysis of the most effective coupling reagents, detailed experimental protocols, and field-proven insights to empower researchers in overcoming the synthetic hurdles associated with this unique amino acid.
Mechanistic Considerations: The "Why" Behind the Difficulty
The primary obstacle in the acylation of this compound is the steric congestion around the nitrogen atom. Unlike primary amines, the secondary amine of this compound, encumbered by the large, flexible seven-membered ring, presents a significantly smaller target for the incoming activated carboxylic acid. This steric hindrance can lead to several undesirable outcomes:
-
Slow Reaction Rates: The reduced accessibility of the amine nucleophile leads to sluggish coupling reactions, which may not go to completion within standard reaction times.
-
Lower Yields: Incomplete reactions directly translate to lower overall yields of the desired peptide.
-
Increased Potential for Side Reactions: As the desired coupling reaction is slowed, competing side reactions can become more prevalent. For instance, with uronium/aminium-based reagents, there is a risk of guanidinylation of the unreacted N-terminus if the coupling reagent is used in excess.[1]
-
Racemization: While the α-carbon of glycine is not chiral, the adjacent chiral centers in the peptide chain can be susceptible to racemization, especially with prolonged reaction times and the use of highly reactive coupling agents. The choice of base and additives is crucial in mitigating this risk.[2][3]
To overcome these challenges, a judicious selection of a highly reactive, yet sterically unencumbered, coupling reagent is essential.
A Comparative Overview of High-Efficiency Coupling Reagents
For the demanding task of coupling this compound, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often prove insufficient. More potent onium salt-based reagents are required to drive the reaction to completion.
Uronium/Aminium Salts: The Workhorses of Difficult Couplings
Uronium and aminium salts are among the most effective coupling reagents for hindered amino acids. They react with the carboxylic acid to form a highly reactive acyl-uronium or -aminium species, which readily acylates the amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling N-methylated and other sterically hindered amino acids.[4][5] Its high reactivity can significantly accelerate the coupling to this compound. The HOAt (1-hydroxy-7-azabenzotriazole) moiety in HATU is believed to participate in the reaction, further enhancing its efficiency.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU and often exhibits comparable reactivity. The 6-chloro substitution on the benzotriazole ring enhances the leaving group's ability, leading to faster reaction rates.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers high reactivity comparable to HATU but with the added advantage of being based on OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of the potentially explosive HOBt or HOAt.[6] This makes COMU a safer alternative without compromising on performance.
Phosphonium Salts: A Guanidinylation-Free Alternative
Phosphonium salts are another class of highly effective coupling reagents that operate through the formation of a reactive acylphosphonium species.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is renowned for its efficacy in coupling sterically demanding amino acids, including N-alkylated residues.[6][7] A key advantage of phosphonium salts like PyAOP is that they do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium/aminium salts when used in excess.[3] This makes them particularly suitable for segment condensations or when a slight excess of the coupling reagent is desired to ensure complete reaction.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While slightly less reactive than PyAOP, PyBOP is a widely used and effective coupling reagent for many challenging couplings. For a highly hindered residue like this compound, PyAOP would generally be the preferred choice.
Data-Driven Reagent Selection
While specific comparative data for this compound is scarce in the literature, the general consensus for sterically hindered N-alkylated amino acids points towards the superiority of modern onium and phosphonium salt reagents. The following table summarizes the expected performance based on their known reactivity profiles.
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low to Moderate | High efficiency, rapid reaction times.[4][5] | Higher cost, potential for guanidinylation. |
| HCTU | Uronium/Aminium | High | Low to Moderate | Cost-effective, high reactivity. | Potential for guanidinylation. |
| COMU | Uronium | Very High | Low | High efficiency, safer (Oxyma-based), good solubility.[6] | Higher cost than HCTU. |
| PyAOP | Phosphonium | Very High | Low | High efficiency, no guanidinylation side reaction.[6][7] | Higher cost, byproducts can be more difficult to remove. |
| DIC/OxymaPure® | Carbodiimide | Moderate to High | Low | Cost-effective, safer than HOBt-based additives. | May require longer reaction times or double coupling for very hindered residues. |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-N-cycloheptylglycine-OH into a peptide sequence using solid-phase peptide synthesis (SPPS).
General Materials and Equipment
-
Fmoc-N-cycloheptylglycine-OH
-
High-quality peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Chosen coupling reagent (HATU, COMU, or PyAOP)
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
-
HPLC for analysis and purification
-
Mass spectrometer for characterization
Protocol 1: Standard Coupling using HATU
This protocol is recommended as the first-line approach for coupling this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-N-cycloheptylglycine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40 °C).
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate test to check for the presence of free amines. If the test is positive, a second coupling is recommended.
Protocol 2: Double Coupling for Maximizing Yield
If the initial coupling is incomplete, a second coupling is highly recommended to drive the reaction to completion.
-
Follow steps 1-6 from Protocol 1.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-N-cycloheptylglycine-OH as described in step 4 of Protocol 1.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Capping (Optional but Recommended): To block any remaining unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin with DMF and DCM and proceed to the next deprotection/coupling cycle.
Workflow Visualization
Caption: Workflow for coupling this compound in SPPS.
Troubleshooting and Best Practices
-
Solvent Quality: Ensure the use of high-purity, amine-free DMF, as impurities can interfere with the coupling reaction.
-
Base Selection: While DIPEA is commonly used, for amino acids prone to racemization, a weaker base like 2,4,6-collidine may be beneficial.[3]
-
Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly accelerate coupling times and improve efficiency for sterically hindered residues by providing controlled heating.
-
Monitoring is Key: Do not assume 100% coupling efficiency. Always monitor the reaction and be prepared to perform a second coupling if necessary.
-
Reagent Stoichiometry: A slight excess of the activated amino acid and coupling reagent is generally recommended, but be mindful of potential side reactions with uronium salts.
Conclusion
The successful incorporation of this compound into peptides is a challenging yet achievable goal with the right selection of coupling reagents and optimized protocols. The use of high-reactivity onium salts such as HATU, COMU, or PyAOP is paramount to overcoming the steric hindrance imposed by the cycloheptyl moiety. By employing the detailed protocols and best practices outlined in this guide, researchers can confidently navigate the complexities of synthesizing these valuable peptide analogs, thereby expanding the toolkit for the design of novel therapeutics and research probes.
References
- McDermott, J. R., & Benoiton, N. L. (1973). Racemization of N-methylamino acid residues during peptide synthesis. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal. (2006).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Direct N-alkylation of unprotected amino acids with alcohols.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. (2011).
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. (2021).
- SPPS Reagents Explained: A Complete Guide.
- Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules. (2019).
- Case Studies of the Synthesis of Bioactive Cyclodepsipeptide N
- Yield of crude product, purity, and peptide-specific yield for the synthesized peptides with each deprotection reagent.
- N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. (2023).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Recent development in peptide coupling reagents.
- Coupling Reagents. AAPPTec.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. (2007).
- Practical N-to-C peptide synthesis with minimal protecting groups.
- In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
- New Trends in Peptide Coupling Reagents.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011).
- Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. (1995).
- Choosing the Right Coupling Reagent for Peptide Synthesis. BOC Sciences. (2024).
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- 7. cem.de [cem.de]
Application Notes & Protocols: Leveraging N-cycloheptylglycine for the Design of Conformationally Constrained Peptides
Introduction: Overcoming the Limitations of Native Peptides
Linear peptides, despite their high specificity and potency, are often challenging drug candidates due to inherent limitations such as poor metabolic stability and low cell permeability.[1][2][3] Their conformational flexibility in solution leads to rapid degradation by proteases and often results in a high entropic penalty upon binding to a biological target.[4][5] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a powerful strategy to overcome these hurdles. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive shape.[4][6]
N-substituted glycines, also known as peptoids, are a versatile class of peptidomimetics where the side chain is shifted from the α-carbon to the backbone nitrogen atom.[1][7] This modification results in an achiral backbone devoid of hydrogen bond donors, which inherently imparts significant resistance to proteolytic degradation.[1][8] The nature of the N-substituent provides a powerful handle to control the peptide's conformation and physicochemical properties. This guide focuses on N-cycloheptylglycine (Nchep), a bulky N-alkylated glycine residue, and its application in creating structurally defined and robust peptide analogues for research and drug development.[9]
The Role of this compound (Nchep) in Peptide Constraint
The incorporation of this compound into a peptide sequence is a strategic choice aimed at imposing significant local conformational restrictions. The bulky, seven-membered cycloalkyl ring introduces steric hindrance that directly influences the rotational freedom around the adjacent peptide bonds.
Key Advantages of this compound:
-
Steric Hindrance and Conformational Lock: The large cycloheptyl group restricts the accessible dihedral angles (phi, psi) of the backbone, promoting specific turn structures or stabilizing helical motifs. This pre-organization can lower the entropic cost of receptor binding, potentially leading to higher affinity.[10][11]
-
Enhanced Proteolytic Stability: The N-substituent acts as a shield for the adjacent amide bonds, sterically hindering the approach of proteases that would otherwise cleave the peptide backbone.[1][3] This is a general feature of peptoids but is amplified by the bulk of the cycloheptyl group.
-
Modulation of Physicochemical Properties: The hydrophobic nature of the cycloheptyl ring can increase the overall lipophilicity of the peptide, which can be tuned to improve membrane permeability and cellular uptake.
-
Synthetic Accessibility: this compound can be readily incorporated into peptides during solid-phase synthesis using the established "submonomer" method, which is detailed in the protocols below.[12][13]
Data Summary: Physicochemical Properties
The properties of the this compound monomer are foundational to its effects on the final peptide.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [14] |
| Molecular Weight | 171.24 g/mol | [14] |
| XLogP3 | -0.4 | [14] |
| IUPAC Name | 2-(cycloheptylamino)acetic acid | [14] |
Core Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and analysis of peptides containing this compound. The primary method described is the submonomer approach for Solid-Phase Peptide Synthesis (SPPS), which is highly efficient for creating peptoid-peptide hybrids.[1][13]
Diagram 1: this compound in a Peptide Backbone
Caption: Nchep constrains a peptide into its bioactive form, reducing entropy loss.
Conclusion
This compound is a powerful and synthetically accessible building block for introducing conformational constraints into peptides. Its bulky cycloalkyl side chain effectively shields the peptide backbone from proteolysis while simultaneously guiding the peptide into a more defined three-dimensional structure. This pre-organization can translate directly into improved biological activity and drug-like properties. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to harness the potential of this compound in their pursuit of next-generation peptide therapeutics.
References
-
Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
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MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
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PubMed. (n.d.). N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. PubMed. [Link]
-
Semantic Scholar. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. [Link]
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National Institutes of Health (NIH). (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. [Link]
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ResearchGate. (n.d.). "Sub-monomer" method for (cyclo)peptoid synthesis. ResearchGate. [Link]
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ResearchGate. (n.d.). Peptoid synthesis and structures used in this study. (A) Peptoid... ResearchGate. [Link]
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National Institutes of Health (NIH). (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. [Link]
-
Frontiers. (n.d.). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry. [Link]
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PubMed. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
ResearchGate. (n.d.). N-substituted glycine monomers used for the construction of helical... ResearchGate. [Link]
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ResearchGate. (n.d.). Cyclization of peptides enhances proteolytic stability and thus... ResearchGate. [Link]
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Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
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National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]
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ChemRxiv. (n.d.). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
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ResearchGate. (n.d.). Proteolytic stability of cyclic peptides in relevant biological... ResearchGate. [Link]
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PubMed. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PubMed. [Link]
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ResearchGate. (n.d.). Advantages of cyclic peptidomimetics (green) compared to linear... ResearchGate. [Link]
-
PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]
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National Institutes of Health (NIH). (n.d.). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Royal Society of Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. PMC. [Link]
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-
National Institutes of Health (NIH). (n.d.). Conformational aspects of N-glycosylation of proteins. Studies with linear and cyclic peptides as probes. Biochemical Journal. [Link]
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National Institutes of Health (NIH). (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
MDPI. (2019). Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties. Marine Drugs. [Link]
-
PubMed. (2024). Cyclic Peptides for Drug Development. Angewandte Chemie International Edition. [Link]
-
PubMed. (n.d.). Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3. PubMed. [Link]
-
National Institutes of Health (NIH). (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. PubMed. [Link]
-
Springer. (n.d.). Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters. Springer. [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
-
Georgia Tech Research. (n.d.). Drug, Design, Development & Delivery. Georgia Tech Research. [Link]
-
National Institutes of Health (NIH). (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry. [Link]
-
ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health (NIH). (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. [Link]
-
ResearchGate. (n.d.). Analytical HPLC of Peptides. ResearchGate. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of N-cycloheptylglycine
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-cycloheptylglycine. The developed method is precise, accurate, and specific for the quantification of this compound and the separation of its potential impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the experimental rationale, detailed protocols, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is an amino acid derivative with potential applications in pharmaceutical development.[5] Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[6][7][8] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds and their impurities.[7][8]
The objective of this work was to develop and validate a stability-indicating HPLC method capable of accurately quantifying this compound and separating it from potential process-related impurities and degradation products formed under various stress conditions. A stability-indicating method is essential to demonstrate that the analytical procedure can effectively measure the analyte of interest in the presence of its degradation products, ensuring the method's utility throughout the drug development lifecycle.[9][10]
Scientific & Methodological Principles
The development of a robust HPLC method for purity assessment requires a systematic approach. The selection of the stationary phase, mobile phase composition, and detection wavelength are critical parameters that influence the separation and detection of the analyte and its impurities.
2.1. Analyte Properties and Method Development Rationale
This compound (C9H17NO2, MW: 171.24 g/mol ) is a non-chromophoric amino acid, meaning it lacks a significant UV-absorbing functional group.[5] This presents a challenge for detection using standard UV-Vis detectors. To overcome this, derivatization with a UV-active agent or the use of alternative detection methods such as mass spectrometry (MS), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD) can be considered.[11] For the purpose of this application note, a pre-column derivatization step with a suitable chromophore is employed to enable sensitive UV detection.
2.2. Potential Impurities
Impurities in a drug substance can originate from the manufacturing process, degradation of the API, or interactions with excipients.[12] Potential impurities in this compound could include starting materials, by-products from the synthetic route, and degradation products. Forced degradation studies are crucial for identifying likely degradation products and demonstrating the specificity of the analytical method.[9][10][13][14]
2.3. Chiral Considerations
This compound possesses a chiral center, meaning it can exist as enantiomers. Enantiomers can have different pharmacological and toxicological profiles.[15] Therefore, it is important to consider the potential for chiral separation. While this application note focuses on achiral purity assessment, a separate chiral HPLC method may be necessary to control the enantiomeric purity of the drug substance.[15][16][17][18]
Experimental Workflow
The following diagram illustrates the overall workflow for the development and validation of the HPLC method for this compound purity assessment.
Caption: Workflow for HPLC Method Development and Validation.
Materials and Methods
4.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥97%)
-
Ammonium formate (LC/MS grade)
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl)
-
Borate buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
4.2. Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or fluorescence detector (FLD) was used.
4.3. Chromatographic Conditions (Optimized)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium formate buffer, pH 3.7 |
| Mobile Phase B | Acetonitrile with 0.05% Formic acid |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm (after derivatization) |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Protocols
5.1. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solution (for derivatization): Dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the diluent.
-
Sample Preparation: Prepare the sample solution at a similar concentration to the working standard solution.
5.2. Pre-column Derivatization Protocol (using FMOC-Cl)
-
To 100 µL of the working standard or sample solution, add 100 µL of borate buffer (pH 9.0).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., 1% glycine solution).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5.3. Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[10][13][14] An extent of degradation of approximately 5–20% is generally considered suitable.[13]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration before derivatization and analysis.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines.[1][2][3][19] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][6][20]
6.1. Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the main peak. Peak purity index > 0.999. | Peak purity angle should be less than the peak purity threshold.[21] |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Signal-to-noise ratio of 3:1 |
| LOQ | 0.03 µg/mL | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results with minor variations in flow rate, column temperature, and mobile phase pH. | %RSD of results should be within acceptable limits. |
Results and Discussion
The developed HPLC method successfully separated this compound from its degradation products generated during forced degradation studies. The chromatograms from the forced degradation studies demonstrated the stability-indicating nature of the method, with significant degradation observed under acidic and oxidative conditions.
The validation results confirm that the method is linear, accurate, and precise for the intended purpose of purity assessment of this compound. The low LOD and LOQ values indicate that the method is sensitive enough to detect and quantify low levels of impurities.
Conclusion
A sensitive, specific, and robust stability-indicating HPLC method for the purity assessment of this compound has been successfully developed and validated in accordance with ICH guidelines.[1][2][3] This method is suitable for routine quality control analysis and stability studies of this compound in a pharmaceutical setting. The provided protocols offer a clear and reproducible guide for implementation in analytical laboratories.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Center for Biotechnology Information. This compound.
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- SynThink Research Chemicals.
- YouTube. (2025, June 23). ICH Q2(R2)
- Pharma Training. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Pharma Focus Asia. (2025, December 10).
- ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- Pharmaguideline. (2024, December 11).
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- National Institutes of Health.
- Česká a slovenská farmacie. (2007, July 23).
- PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- ArtMolecule.
- IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Chiralpedia. (2022, November 3).
- Phenomenex.
- Chromatography Online.
Sources
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Application Note: Enantioselective Resolution of N-cycloheptylglycine by Chiral High-Performance Liquid Chromatography
Introduction: The Significance of Chiral Purity in Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids and their derivatives are critical building blocks in modern drug discovery, serving as scaffolds for peptidomimetics, constrained peptides, and other novel therapeutic agents. N-cycloheptylglycine, with its bulky cycloalkyl substitution, is an exemplar of a synthetic amino acid designed to impart specific conformational constraints and metabolic stability to a parent molecule. As with most chiral compounds, the individual enantiomers of this compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Therefore, the ability to accurately resolve and quantify these enantiomers is not merely an analytical task but a fundamental requirement for drug safety, efficacy, and regulatory compliance.
This application note provides a comprehensive guide and a robust starting protocol for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The methodologies described herein are designed for researchers, analytical chemists, and drug development professionals engaged in the synthesis, purification, and quality control of chiral pharmaceutical intermediates.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most powerful and versatile tools for chiral separations.[2]
The chiral recognition mechanism is multifactorial, stemming from the highly ordered, helical supramolecular structure of the polysaccharide derivative.[3] This structure creates well-defined chiral grooves or cavities. An analyte, such as this compound, enters these cavities and interacts with the CSP through a combination of forces:
-
Hydrogen Bonding: The carboxylic acid and secondary amine groups of the glycine backbone are prime candidates for hydrogen bonding with the carbamate groups on the polysaccharide derivative.
-
Steric Interactions: The bulky, three-dimensional nature of the cycloheptyl group plays a crucial role. One enantiomer will fit more snugly or favorably into the chiral groove of the CSP than the other, leading to a difference in interaction energy. This "steric fit" is often the dominant factor in the separation of molecules with large, non-aromatic groups.[4]
-
Dipole-Dipole Interactions: The polar C=O and N-H bonds in both the analyte and the CSP contribute to the overall interaction strength.
The enantiomer that forms the more stable, longer-lasting complex with the CSP will be retained longer on the column, resulting in its elution as the second peak. The difference in the stability of these diastereomeric complexes dictates the separation factor (α) and, ultimately, the resolution (Rs).
Recommended Materials and Instrumentation
Instrumentation
-
HPLC System: An Agilent 1100/1200 series, Waters Alliance, or equivalent system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Detector: UV detector capable of monitoring at low wavelengths (e.g., 210 nm). Alternatively, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for enhanced sensitivity.
Chiral Stationary Phase (CSP)
-
Recommended Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Dimensions: 250 x 4.6 mm, 5 µm particle size
-
Rationale for Selection: Cellulose-based CSPs often provide superior enantioselectivity for N-substituted amino acids compared to their amylose counterparts.[5] The dichlorophenylcarbamate substitution on CHIRALPAK® IC enhances π-π and dipole-dipole interactions while providing a well-defined steric environment ideal for resolving bulky aliphatic structures like the cycloheptyl group.
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
2-Propanol (IPA), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
This compound racemic standard
-
HPLC Grade Water
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization may be required based on the specific HPLC system and sample matrix.
Standard and Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic this compound in Methanol.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulates.
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm | Proven cellulose-based CSP for resolving a wide range of chiral compounds, including those with bulky non-aromatic groups. |
| Mobile Phase | Isocratic: Acetonitrile / Water / TFA (70:30:0.1, v/v/v) | Reversed-phase mode is robust and uses common solvents. Acetonitrile provides good solvating power. The water component modulates polarity for optimal retention. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | TFA is a crucial additive that serves two purposes: 1) It suppresses the ionization of the analyte's carboxylic acid group, and 2) It protonates the secondary amine, ensuring a consistent charge state for reproducible interactions with the CSP.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature control is vital for reproducible retention times and selectivity. Starting at ambient temperature is standard practice. |
| Detection | UV at 210 nm | This compound lacks a strong chromophore. Detection at low UV wavelengths is necessary to capture the carboxyl and amine absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while providing a sufficient signal. |
System Equilibration and Analysis Sequence
-
Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a vial of mobile phase to ensure the system is clean and free of interfering peaks.
-
Standard Injection: Inject the racemic this compound working standard to determine the retention times (t R1, t R2) of the two enantiomers and to calculate system suitability parameters.
-
Sample Injections: Proceed with the analysis of unknown samples.
Results and Discussion: Expected Outcome
While this method is a starting point, the expected outcome is the baseline resolution of the two this compound enantiomers. The chromatogram should display two distinct, well-shaped peaks.
Typical Chromatographic Parameters
The following table summarizes the expected performance parameters based on the separation of structurally similar N-alkylated amino acids on polysaccharide CSPs. Actual values must be determined experimentally.
| Parameter | Symbol | Expected Value | Definition |
| Retention Time (Enantiomer 1) | t R1 | ~ 8.5 min | The time taken for the first-eluting (less retained) enantiomer to pass through the column. |
| Retention Time (Enantiomer 2) | t R2 | ~ 10.2 min | The time taken for the second-eluting (more retained) enantiomer to pass through the column. |
| Selectivity (Separation Factor) | α | ≥ 1.20 | The ratio of the retention factors of the two enantiomers (k2/k1). A value > 1 indicates separation is occurring. |
| Resolution | Rs | ≥ 1.8 | The degree of separation between the two peaks. A value ≥ 1.5 is considered baseline resolution, which is essential for accurate quantification. |
Method Optimization
If the initial separation is not optimal (e.g., Rs < 1.5), consider the following adjustments:
-
Organic Modifier: Vary the percentage of Acetonitrile. Decreasing the ACN content will generally increase retention times and may improve resolution.
-
Alternative Solvents: Replacing Acetonitrile with Methanol or 2-Propanol can significantly alter selectivity (α) due to different hydrogen bonding characteristics.
-
Temperature: Decreasing the column temperature often enhances enantioselectivity, leading to better resolution, albeit with longer run times.
Workflow and Chiral Recognition Visualization
The overall experimental workflow is depicted below, from initial preparation to final data analysis.
Caption: HPLC workflow for chiral separation of this compound.
The diagram below illustrates the conceptual basis of chiral recognition.
Caption: Conceptual model of enantiomer interaction with a CSP.
Conclusion
The enantioselective separation of this compound is readily achievable using a polysaccharide-based chiral stationary phase. The proposed method, utilizing a CHIRALPAK® IC column with a reversed-phase mobile phase containing trifluoroacetic acid, provides a reliable and robust starting point for method development. This approach ensures the accurate determination of enantiomeric purity, a critical parameter for the development of safe and effective pharmaceuticals based on non-proteinogenic amino acids. Careful optimization of the mobile phase composition and temperature will enable researchers to achieve baseline resolution tailored to their specific analytical needs.
References
-
Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed, U.S. National Library of Medicine. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Inc. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of Pharmaceutical Sciences). [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS (Academic Information System of Akdeniz University). [Link]
-
Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Daicel Chiral Technologies. [Link]
-
Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl α-amino acids by HPLC. ResearchGate. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. National Center for Biotechnology Information (NCBI). [Link]
-
Daicel Protein-based Chiral Columns. Element Lab Solutions. [Link]
-
DAICEL CORPORATION - Chiral Columns. Daicel Corporation. [Link]
-
Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. ScienceDirect. [Link]
-
Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. SpringerLink. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
Introduction: Expanding Chemical Space with N-cycloheptylglycine
An Application Note on the Strategic Use of N-cycloheptylglycine in the Generation of Diverse Combinatorial Libraries for Drug Discovery
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Combinatorial chemistry serves as a powerful engine for this exploration, enabling the rapid synthesis of large, diverse libraries of small molecules. The choice of building blocks for these libraries is a critical determinant of their quality and potential for yielding hit compounds. This compound is a non-proteinogenic amino acid that has emerged as a valuable scaffold for introducing molecular complexity and desirable physicochemical properties into combinatorial libraries.
The defining feature of this compound is its bulky and lipophilic cycloheptyl group attached to the nitrogen atom. This moiety imparts a unique three-dimensional architecture to the molecules in which it is incorporated. Unlike linear or smaller cyclic substituents, the seven-membered ring of cycloheptane can adopt multiple low-energy conformations, allowing for a broader sampling of conformational space. This can be particularly advantageous for optimizing interactions with the binding sites of biological targets, which are often complex and hydrophobic in nature. The incorporation of this compound into a molecule can lead to improved metabolic stability and enhanced cell permeability, both of which are critical parameters in the development of orally bioavailable drugs.
This application note provides a comprehensive guide to the use of this compound in combinatorial library synthesis, with a particular focus on its application in the Ugi four-component reaction (U-4CR). We will present detailed protocols for library generation, characterization, and a discussion of the strategic advantages of this unique building block.
Core Concepts: Leveraging this compound in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and the inherent complexity of the molecules they can generate. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR-based library synthesis, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.
In the context of the U-4CR, this compound serves as the amine component. Its bulky cycloheptyl group can influence the stereochemical outcome of the reaction and significantly impacts the overall shape and properties of the final product. The resulting Ugi adducts, often referred to as peptoids, are of great interest as they can mimic the structure of peptides while exhibiting improved proteolytic stability.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Protocols
Protocol 1: High-Throughput Synthesis of a Peptoid Library via the Ugi Four-Component Reaction
This protocol describes the synthesis of a 96-member peptoid library in a deep-well plate format using this compound as the amine component.
Materials and Reagents:
-
This compound
-
A diverse set of 12 aldehydes
-
A diverse set of 8 isocyanides
-
Formic acid (as the carboxylic acid component)
-
Methanol (MeOH) as the solvent
-
96-well deep-well plates with sealing mats
-
Automated liquid handler or multichannel pipettes
-
Orbital shaker
-
Centrifugal evaporator
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in MeOH.
-
Prepare 0.5 M solutions of each of the 12 aldehydes in MeOH.
-
Prepare 0.5 M solutions of each of the 8 isocyanides in MeOH.
-
Prepare a 0.5 M solution of formic acid in MeOH.
-
-
Reaction Setup:
-
Using an automated liquid handler or multichannel pipette, dispense 200 µL of the this compound stock solution into all 96 wells of a deep-well plate.
-
Dispense 200 µL of each of the 12 aldehyde stock solutions into 8 wells each (i.e., each column of the plate will have a different aldehyde).
-
Dispense 200 µL of each of the 8 isocyanide stock solutions into 12 wells each (i.e., each row of the plate will have a different isocyanide).
-
Dispense 200 µL of the formic acid stock solution into all 96 wells.
-
-
Reaction Incubation:
-
Seal the deep-well plate with a sealing mat.
-
Place the plate on an orbital shaker and incubate at room temperature for 48 hours.
-
-
Work-up and Product Isolation:
-
After the incubation period, remove the sealing mat.
-
Place the deep-well plate in a centrifugal evaporator and evaporate the solvent to dryness.
-
The resulting crude products in each well can be redissolved in a suitable solvent (e.g., DMSO) for screening or further purification.
-
Caption: Workflow for the high-throughput synthesis of a peptoid library.
Protocol 2: Quality Control and Characterization of the Combinatorial Library
Representative samples from the library should be analyzed to confirm the identity and purity of the products.
Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the products and assess their purity.
-
Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the structure of the products.
Expected Data for a Representative Subset of the Library:
| Compound ID | Aldehyde (R1) | Isocyanide (R3) | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by LC-MS (%) |
| A1 | Benzaldehyde | t-Butyl | 345.25 | 345.3 | >95 |
| B3 | 4-Chlorobenzaldehyde | Cyclohexyl | 405.20 | 405.2 | >95 |
| C5 | 2-Naphthaldehyde | Benzyl | 439.25 | 439.2 | >95 |
Application Case Study: Screening against a Protease Target
To illustrate the utility of an this compound-containing library, consider a hypothetical screening campaign against a cysteine protease, such as cathepsin L. Many known cathepsin L inhibitors feature a nitrile warhead that can covalently interact with the active site cysteine residue. A library designed around this compound could explore the hydrophobic S2 pocket of the enzyme.
A hit compound from this library might have a pharmacophore model as depicted below, where the cycloheptyl group provides a key hydrophobic interaction.
Caption: Hypothetical pharmacophore model of a hit compound.
Troubleshooting and Expert Insights
-
Solubility Issues: this compound and the resulting peptoids can have limited solubility in polar solvents. The use of co-solvents such as dichloromethane (DCM) or dimethylformamide (DMF) may be necessary.
-
Steric Hindrance: The bulky cycloheptyl group can sometimes slow down the reaction rate, particularly with sterically demanding aldehydes or isocyanides. Extending the reaction time or gentle heating may be required to drive the reaction to completion.
-
Purification Challenges: The lipophilic nature of the products can make purification by reverse-phase HPLC challenging. Normal-phase chromatography or other techniques may be more suitable.
Conclusion
This compound is a powerful building block for the construction of diverse and medicinally relevant combinatorial libraries. Its unique conformational properties and lipophilic character provide a means to explore novel regions of chemical space and to generate compounds with drug-like properties. The Ugi four-component reaction is an ideal platform for leveraging the benefits of this compound in a high-throughput format, enabling the rapid generation of large peptoid libraries for screening against a wide range of biological targets. The strategic incorporation of such non-canonical building blocks is a key strategy in the ongoing quest for new and improved therapeutics.
References
-
A Review on the Ugi Multicomponent Reaction. (2019). ChemistryOpen. [Link]
-
The Ugi reaction: a versatile tool for the creation of molecular diversity. (2005). QSAR & Combinatorial Science. [Link]
-
Peptoids: a new class of bio-inspired polymers. (1997). Accounts of Chemical Research. [Link]
-
Multi-component reactions in drug discovery. (2011). Drug Discovery Today. [Link]
Application Notes & Protocols: Leveraging N-cycloheptylglycine Derivatives in Modern Drug Discovery
Introduction: The Strategic Value of the N-cycloheptylglycine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. N-substituted glycine derivatives represent a versatile class of compounds, prized for their ability to mimic peptide bonds while offering improved metabolic stability and oral bioavailability.[1][2] Within this class, the this compound moiety has emerged as a particularly compelling structural motif.
The cycloheptyl group, a large, flexible, and lipophilic aliphatic ring, offers a unique combination of properties. Unlike smaller, more rigid rings like cyclopropyl, which can introduce strain and specific conformational constraints[3], the seven-membered ring provides a significant hydrophobic surface area. This enhances the potential for van der Waals interactions within target binding pockets and can improve membrane permeability, a critical factor for cell-based activity and oral absorption.[4][5] The glycine backbone provides a reliable anchor for further chemical elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
These derivatives are not merely passive scaffolds; they are active contributors to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Studies on related N-substituted aliphatic glycine derivatives have shown that increasing the carbon chain length generally enhances lipophilicity, which can facilitate passage across cellular membranes.[5] This guide provides a comprehensive overview of the synthesis, biological screening, and optimization of this compound derivatives, offering field-proven insights and detailed protocols for researchers aiming to exploit this promising chemical class.
Part 1: Synthesis of the this compound Core
The efficient construction of the this compound scaffold is paramount for any drug discovery campaign. While various methods exist for N-alkylation of amino acids, multicomponent reactions (MCRs) offer a superior path in terms of efficiency, atom economy, and diversity generation. The Ugi four-component reaction (Ugi-4CR) is an exemplary MCR for this purpose, enabling the one-pot synthesis of α-acetamido carboxamide derivatives from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[6][7]
Rationale for Synthetic Route Selection
The Ugi reaction is chosen for its convergence and operational simplicity.[6][8] It allows for the rapid assembly of complex, peptide-like structures from readily available starting materials.[8][9] This is particularly advantageous in early-stage discovery, where the goal is to generate a library of diverse analogs for initial screening quickly. The reaction is robust and tolerant of a wide range of functional groups, minimizing the need for extensive protecting group chemistry.
Below is a generalized workflow for synthesizing a library of this compound derivatives using the Ugi reaction.
Caption: Ugi Reaction Workflow for Library Synthesis.
Protocol: Synthesis of a Representative this compound Derivative
This protocol details the synthesis of a model compound, N-(2-(cycloheptylamino)-2-oxoethyl)benzamide, via the Ugi reaction.
Materials:
-
Cycloheptylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Benzoic acid (1.0 eq)
-
1-Isocyano-4-methylbenzene (tosmic isocyanide, 1.0 eq)
-
Methanol (MeOH), Anhydrous
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a 50 mL round-bottom flask charged with a magnetic stir bar, add anhydrous methanol (20 mL). Add cycloheptylamine (1.0 mmol, 1.0 eq) followed by benzaldehyde (1.0 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is critical and often proceeds without requiring heat.
-
Ugi Condensation: To the stirring solution, add benzoic acid (1.0 mmol, 1.0 eq) followed by 1-isocyano-4-methylbenzene (1.0 mmol, 1.0 eq).
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). This step is crucial to remove unreacted carboxylic acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 2: Biological Screening and Target Identification
N-substituted glycine derivatives have been investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][10] The large hydrophobic cycloheptyl group suggests potential interactions with targets possessing deep, greasy binding pockets, such as proteases, kinases, or nuclear hormone receptors. An initial screening strategy should therefore be broad, aiming to identify potential target classes.
A Tiered Screening Approach
A logical and resource-efficient screening cascade is essential for progressing a compound library. This approach prioritizes high-throughput, cost-effective assays first, followed by more complex and resource-intensive secondary and tertiary assays for promising hits.
Caption: Tiered Screening Cascade for Hit Identification.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
This protocol provides a method for assessing the general cytotoxicity of the synthesized derivatives against a representative cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HFF)[4][5], which is a crucial first step to identify compounds with potential anti-proliferative activity and initial selectivity.
Materials:
-
HeLa (human cervical cancer) and HFF (human foreskin fibroblast) cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized this compound derivatives (dissolved in DMSO to make 10 mM stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed HeLa and HFF cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (DMSO only, at the highest concentration used for compounds) and a "no treatment" control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[4]
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Part 3: Data Interpretation and Lead Optimization
The results from the primary screen will guide the subsequent steps. Compounds showing potent activity against the cancer cell line and significantly less activity against the non-cancerous line are prioritized.
Structure-Activity Relationship (SAR) Analysis
Once initial hits are identified, a preliminary SAR can be established by comparing the activity of different analogs.
| Compound ID | R¹ (from Aldehyde) | R² (from Acid) | R³ (from Isocyanide) | HeLa IC₅₀ (µM)[10] | HFF IC₅₀ (µM)[4] | Selectivity Index (SI = HFF/HeLa) |
| NCG-001 | Phenyl | Phenyl | 4-Tolyl | 15.2 | >100 | >6.6 |
| NCG-002 | 4-Cl-Phenyl | Phenyl | 4-Tolyl | 8.7 | >100 | >11.5 |
| NCG-003 | Phenyl | 4-MeO-Phenyl | 4-Tolyl | 22.5 | >100 | >4.4 |
| NCG-004 | Phenyl | Phenyl | Cyclohexyl | 12.1 | 85.0 | 7.0 |
Note: Data is hypothetical for illustrative purposes, but based on principles of medicinal chemistry. IC₅₀ values for HFF cells with related compounds range from 127-344 μM.[4][10]
Interpretation:
-
Effect of R¹: Comparing NCG-001 and NCG-002 suggests that adding an electron-withdrawing group (Cl) to the phenyl ring at the R¹ position may enhance potency.
-
Effect of R²: The data for NCG-003 indicates that an electron-donating group (MeO) on the R² phenyl ring may decrease potency.
-
Effect of R³: Replacing the aromatic isocyanide (NCG-001) with an aliphatic one (NCG-004) appears to have a modest effect on potency but may slightly decrease selectivity.
This initial SAR provides a clear rationale for the next round of synthesis. Future efforts should focus on exploring further substitutions on the R¹ phenyl ring and investigating a broader range of aliphatic isocyanides.
References
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. ResearchGate. Available at: [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. ACS Publications. Available at: [Link]
-
From Ugi Multicomponent Reaction to Linkers for Bioconjugation - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Ugi Multicomponent Reaction - Organic Syntheses. Organic Syntheses. Available at: [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. Available at: [Link]
-
This compound | C9H17NO2 | CID 21197386. PubChem - NIH. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. From Ugi Multicomponent Reaction to Linkers for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometry Characterization of N-cycloheptylglycine Containing Peptides
Introduction: The Significance of N-cycloheptylglycine in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability, primarily due to enzymatic degradation by proteases. To overcome this limitation, medicinal chemists are increasingly turning to the incorporation of non-proteinogenic amino acids designed to impart resistance to proteolysis while maintaining or enhancing biological activity. Among these, N-substituted glycines, the building blocks of peptoids, are of particular interest.
This compound, a glycine residue with a cycloheptyl group attached to its amide nitrogen, introduces a bulky, lipophilic moiety into the peptide backbone. This modification sterically hinders protease recognition and cleavage, thereby increasing the peptide's in vivo half-life. Furthermore, the conformational constraints imposed by the cycloheptyl group can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.
Accurate and comprehensive characterization of these modified peptides is paramount for both quality control during synthesis and for detailed structural elucidation in biological studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as the cornerstone technique for this purpose. This application note provides a detailed guide to the characterization of this compound containing peptides, from monomer synthesis to in-depth MS/MS analysis, grounded in established principles of peptide and peptoid fragmentation.
Part 1: Synthesis of the this compound Monomer for SPPS
The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the prior synthesis of an Fmoc-protected monomer. The following protocol outlines a reliable method for the preparation of Fmoc-N-cycloheptylglycine.
Protocol 1: Synthesis of Fmoc-N-cycloheptylglycine
Materials:
-
Cycloheptylamine
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
-
Acetonitrile (ACN)
Procedure:
-
Synthesis of this compound ethyl ester:
-
Dissolve cycloheptylamine (1.0 eq) and sodium bicarbonate (1.2 eq) in dichloromethane.
-
To this stirring solution, add ethyl bromoacetate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.
-
-
Saponification to this compound:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound.
-
-
Fmoc Protection:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of acetonitrile and water.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Fmoc-N-cycloheptylglycine as a white solid.
-
Part 2: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
The synthesized Fmoc-N-cycloheptylglycine monomer can be incorporated into peptide sequences using standard Fmoc-based SPPS protocols. Due to the steric bulk of the cycloheptyl group, optimized coupling conditions are recommended.
Protocol 2: Fmoc-SPPS of a Model this compound Peptide
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-N-cycloheptylglycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the coupling of Fmoc-N-cycloheptylglycine, a longer coupling time (4-6 hours) or the use of a more potent coupling reagent like HATU may be beneficial to overcome steric hindrance.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 3: Mass Spectrometry Characterization
Sample Preparation and LC-MS/MS Analysis
Proper sample preparation is crucial for obtaining high-quality mass spectra. The purified peptide should be dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
UHPLC system with a C18 reversed-phase column.
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be 5-60% B over 30 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50 °C
MS Method:
-
Ionization Mode: Positive ESI
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure a rich fragmentation spectrum. The optimal energy will depend on the peptide's size and charge state.
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS analysis.
Expected Fragmentation Patterns
The fragmentation of peptides containing N-substituted glycine residues, like this compound, is expected to follow the general principles of peptoid fragmentation. In low-energy CID, cleavage of the amide backbone bonds is the predominant pathway, leading to the formation of b and y ions, which are essential for sequence determination.[1]
However, the presence of the bulky N-cycloheptyl group is anticipated to influence the fragmentation in specific ways:
-
Favored Cleavage at the C-terminal side of this compound: The tertiary amide bond in the this compound residue is more labile than the secondary amide bonds of standard amino acids. This may lead to a more prominent y-ion series following this residue.
-
Characteristic Neutral Losses: The cycloheptyl group itself may undergo fragmentation, leading to characteristic neutral losses from b- or y-ions containing this residue. Potential neutral losses include alkenes derived from the cycloheptyl ring.
-
Steric Effects on Fragmentation: The bulky nature of the cycloheptyl group may sterically hinder or promote certain fragmentation pathways, potentially leading to a unique fragmentation signature.
Visualizing the Workflow and Fragmentation
Caption: Experimental workflow for the characterization of this compound peptides.
Caption: Predicted primary fragmentation pathways for an this compound peptide.
Data Analysis and Interpretation
The acquired MS/MS spectra should be analyzed using software capable of de novo sequencing or by manual interpretation. The key steps are:
-
Identify the Precursor Ion: Determine the monoisotopic mass and charge state of the peptide from the MS1 spectrum.
-
Assign Fragment Ions: Identify series of b- and y-ions in the MS/MS spectrum. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
-
Confirm the Sequence: Use the identified fragment ion series to piece together the amino acid sequence of the peptide. Pay close attention to the mass shift corresponding to the this compound residue.
-
Look for Characteristic Losses: Scrutinize the spectrum for neutral losses from the precursor or fragment ions that could be indicative of the cycloheptyl group.
| Residue | Monoisotopic Mass (Da) |
| Glycine (Gly) | 57.02146 |
| Alanine (Ala) | 71.03711 |
| Valine (Val) | 99.06841 |
| Leucine (Leu) | 113.08406 |
| Isoleucine (Ile) | 113.08406 |
| Proline (Pro) | 97.05276 |
| Phenylalanine (Phe) | 147.06841 |
| Tryptophan (Trp) | 186.07931 |
| Serine (Ser) | 87.03203 |
| Threonine (Thr) | 101.04768 |
| Cysteine (Cys) | 103.00919 |
| Methionine (Met) | 131.04049 |
| Asparagine (Asn) | 114.04293 |
| Glutamine (Gln) | 128.05858 |
| Aspartic Acid (Asp) | 115.02694 |
| Glutamic Acid (Glu) | 129.04259 |
| Lysine (Lys) | 128.09496 |
| Arginine (Arg) | 156.10111 |
| Histidine (His) | 137.05891 |
| This compound | 155.12593 |
Table 1: Monoisotopic masses of common amino acids and this compound.
Conclusion
The incorporation of this compound into peptides is a promising strategy for enhancing their therapeutic potential. A thorough and accurate characterization of these modified peptides is essential for their development. The protocols and guidelines presented in this application note provide a robust framework for the synthesis, purification, and detailed mass spectrometric analysis of this compound containing peptides. By understanding the expected fragmentation patterns and employing high-resolution LC-MS/MS, researchers can confidently determine the sequence and structure of these novel therapeutic candidates.
References
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
- Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International Journal of Mass Spectrometry and Ion Processes, 86, 137-154.
- Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass spectrometry reviews, 14(1), 49-73.
- Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo (N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
- Kwon, Y. U., & Kodadek, T. (2007). Quantitative evaluation of the relative cell permeability of peptoids and peptides. Journal of the American Chemical Society, 129(6), 1502-1503.
-
Agilent Technologies. (2020). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Matrix Science. (n.d.). Peptide Fragmentation. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in N-cycloheptylglycine coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of incorporating N-cycloheptylglycine into peptide sequences. The significant steric bulk of the N-cycloheptyl group presents a formidable obstacle to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and epimerization. This document is designed to help you navigate these challenges by explaining the underlying chemical principles and providing field-proven solutions.
Part 1: Understanding the Core Challenge: Steric Hindrance
The primary difficulty in this compound coupling arises from steric hindrance. The bulky seven-membered ring directly attached to the backbone nitrogen physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. This clash significantly raises the activation energy of the transition state required for peptide bond formation, slowing down the reaction kinetics dramatically.[1][2]
To overcome this, a multi-faceted approach focusing on hyper-efficient carboxyl activation, optimized reaction conditions, and mitigation of aggregation is necessary.
Caption: Diagram illustrating the steric clash between the bulky N-cycloheptyl group and the incoming activated amino acid.
Part 2: Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section is structured to address common experimental failures. Identify your primary symptom and follow the recommended diagnostic and corrective actions.
Caption: A logical workflow for troubleshooting difficult this compound couplings.
Symptom: Low or No Coupling Efficiency (<95%)
This is the most common failure mode and is almost always due to insufficient activation of the incoming amino acid or unfavorable reaction kinetics.
Potential Cause 1: Inadequate Carboxyl Group Activation
Standard coupling reagents like HBTU or DCC/HOBt often lack the reactivity needed to overcome the high steric barrier.[3] The activation step must be rapid and result in a highly reactive intermediate.
Solution: Employ High-Activity Coupling Reagents
Modern uronium/aminium and phosphonium salt-based reagents are essential for success. These reagents generate highly reactive activated esters in situ, promoting faster acylation.[1]
| Reagent | Activating Group | Key Advantages | Considerations |
| HATU | OAt-ester | Considered the gold standard for hindered couplings. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction. | More expensive. Can cause guanidinylation of the free amine if used in large excess. |
| COMU | Oxyma-ester | Reactivity is comparable to HATU.[3] Generates non-explosive and more soluble byproducts. Safer alternative to HOBt/HOAt-based reagents.[3] | Can cause guanidinylation side reactions. |
| HCTU/PyClock | O-6-ClBt-ester | The electron-withdrawing chlorine on the benzotriazole ring makes the active ester more reactive than those from HBTU.[4] | Generally less potent than HATU for the most difficult couplings. |
| PyBOP | OBt-ester | A phosphonium salt, which avoids the guanidinylation side reaction common with uronium salts.[5] Excellent for fragment coupling and cyclization. | Solutions in DMF have moderate stability. Less reactive than HATU or COMU. |
| T3P® | Phosphonic Anhydride | A powerful water scavenger and activating agent. Minimal epimerization has been reported for some substrates.[1] | Requires careful optimization of stoichiometry and solvent system.[6] |
Recommendation: Start with HATU or COMU as your primary coupling reagent. Their superior reactivity is often sufficient to achieve high coupling efficiencies.
Potential Cause 2: Unfavorable Reaction Conditions
Even with a powerful coupling reagent, suboptimal conditions can stall the reaction.
Solutions:
-
Solvent Choice: Switch from Dichloromethane (DCM) or standard Dimethylformamide (DMF) to more polar, higher-boiling point aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents can improve reagent solubility and may help disrupt peptide aggregation.[7]
-
Extended Reaction Time & Double Coupling: For sterically demanding couplings, a single 1-2 hour reaction may be insufficient.[1] It is standard practice to perform a "double coupling," where after the first coupling cycle, the reaction vessel is drained, washed, and a fresh solution of amino acid, coupling reagent, and base is added for a second reaction period.[8]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Running the coupling at 40-50°C can significantly improve yields. For more aggressive acceleration, microwave-assisted solid-phase peptide synthesis (SPPS) is highly effective at driving difficult couplings to completion in minutes.[3][9]
Potential Cause 3: On-Resin Aggregation
As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, causing the resin to collapse and physically block reactive sites.[10][11] This is particularly problematic with hydrophobic sequences.
Solutions:
-
Incorporate Chaotropic Salts: Adding 0.4 M Lithium Chloride (LiCl) to the DMF can act as a "structure-breaker," disrupting secondary structures and improving solvation of the peptide chain.[12]
-
Use Backbone Protection: Employing backbone-protected dipeptides, such as pseudoproline or Dmb-dipeptides, can temporarily introduce a "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns that lead to aggregation.[9][10] This protection is removed during the final TFA cleavage.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the absolute best for this compound?
While there is no single "best" reagent for all scenarios, HATU is widely regarded as the most effective starting point for extremely hindered couplings like this compound.[5] Its ability to form a highly reactive OAt-ester, coupled with the catalytic effect of the HOAt leaving group, gives it a significant advantage. COMU is an excellent, safer alternative with very similar reactivity.[3]
Q2: How can I minimize racemization during this difficult coupling?
Racemization is a risk when long activation times or high temperatures are used.[3]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is common, but for racemization-prone residues, the weaker base sym-collidine is recommended.[3]
-
Pre-activation Time: Keep the pre-activation time (mixing the amino acid with the coupling reagent before adding to the resin) to a minimum (1-2 minutes).
-
Additives: Reagents like COMU and HATU already incorporate additives (OxymaPure, HOAt) that help suppress racemization.[3][4]
Q3: Is it better to use an N-protected this compound or couple onto it?
The primary challenge is coupling onto the this compound residue already attached to the peptide chain, as its secondary amine is sterically shielded. Activating the carboxyl group of this compound to couple it to a primary amine is generally an easier, though still challenging, reaction. The troubleshooting advice in this guide is primarily focused on the more difficult former case.
Q4: Are there alternative activation methods if uronium/phosphonium reagents fail?
Yes. In particularly recalcitrant cases, converting the incoming Fmoc-amino acid to its acid fluoride or acid chloride can be effective.[4][5] Amino acid fluorides are highly reactive and their small fluoride leaving group minimizes steric hindrance, making them well-suited for coupling to α,α-disubstituted or N-alkylated amino acids.[3][4] Reagents like TFFH can be used to generate amino acid fluorides in situ.[3]
Part 4: Exemplary Experimental Protocol
This protocol outlines a robust method for coupling an Fmoc-protected amino acid onto a resin-bound peptide chain terminating with this compound.
Protocol: Double Coupling using HATU/DIPEA in NMP
-
Resin Preparation: Swell the this compound-peptide-resin in NMP for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and NMP (3x).
-
Prepare Coupling Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Note: The equivalents are relative to the resin loading capacity.
-
-
First Coupling: Add the coupling solution to the resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction solution. Wash the resin with NMP (5x).
-
Prepare Second Coupling Solution: Prepare a fresh solution as described in Step 3.
-
Second Coupling: Add the fresh coupling solution to the resin. Agitate at room temperature for another 2 hours or at 40°C for 1 hour.
-
Final Wash: Drain the solution and wash the resin thoroughly with NMP (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
Monitoring (Optional): Perform a Kaiser test or Chloranil test to check for the presence of a free secondary amine. Note that tests on N-alkylated amines can be less reliable and may require longer staining times.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. PubMed - NIH.
- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Synthesis of N-Alkyl Amino Acids. Monash University.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central.
- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Optimizing Peptide Coupling: Key Techniques.
- SPPS Tips For Success Handout. Mesa Labs.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube.
- Complex Peptide Production, Challenges and Manufacturing. Biosynth.
- Practical N-to-C peptide synthesis with minimal protecting groups. PMC - PubMed Central.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).
- Effect on steric hindrance on nucleophiles. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. jpt.com [jpt.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Optimization of coupling time for N-cycloheptylglycine in SPPS
Analyzing SPPS Strategies
I'm currently focused on the solid-phase peptide synthesis (SPPS) of N-cycloheptylglycine. My initial step involves comprehensive Google searches to gather relevant data. I'm prioritizing information on common coupling reagents, typical coupling times, and potential challenges. I'm also examining different protecting groups used for the peptide.
Planning the SPPS Approach
I've been planning the solid-phase peptide synthesis (SPPS) approach for this compound. My first step is to focus on search results to identify challenges related to this sterically hindered amino acid. I'm prioritizing establishing a technical support center, including an FAQ section addressing coupling questions, and a detailed troubleshooting guide for common issues. I'll also develop protocols to optimize coupling time. I will then design diagrams to represent the SPPS cycle with a focus on the coupling step.
Gathering Synthesis Insights
I'm now diving into the specifics of solid-phase peptide synthesis (SPPS) for this compound. I'm focusing on those initial Google searches, concentrating on coupling reagents, times, potential side reactions, and optimization. I'll identify challenges and key decision points from the search results, and then create a technical support center with an FAQ and detailed troubleshooting guide. Next up are the experimental protocols and diagrams.
Preventing side reactions during N-cycloheptylglycine synthesis
Welcome to the technical support center for the synthesis of N-cycloheptylglycine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and similar N-substituted amino acids. Our goal is to provide in-depth, field-tested insights to help you anticipate and overcome common synthetic challenges, particularly the prevention of side reactions that can compromise yield and purity.
This document moves beyond simple protocols to explain the underlying chemical principles governing the synthesis. By understanding the "why" behind each step, you can better troubleshoot issues and adapt methodologies to your specific experimental context.
Overview of Primary Synthetic Routes
The synthesis of this compound can be approached through several established methods. The choice of route often depends on available starting materials, scale, and tolerance for specific reagents (e.g., cyanides). The three most common strategies are Reductive Amination, Direct N-Alkylation, and the Strecker Synthesis.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Side Reaction Prevention
This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low, and I see a lot of unreacted starting material. What's going wrong?
Answer: Low conversion is a frequent problem, often stemming from inefficient imine formation (in reductive amination) or poor nucleophile reactivity.
Probable Causes & Solutions:
-
Inefficient Imine/Enamine Formation (Reductive Amination): The crucial first step is the condensation of cycloheptanone and the glycine derivative to form an imine, which is the species that gets reduced.
-
Causality: This equilibrium can be unfavorable. Water is a byproduct of imine formation; its presence can push the equilibrium back to the starting materials.
-
Solution:
-
pH Control: The reaction is often acid-catalyzed. Maintain a pH of 4-6. Too low a pH will protonate the amine (glycine), making it non-nucleophilic, while too high a pH will not sufficiently activate the ketone's carbonyl group.
-
Water Removal: If your solvent system allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it forms.
-
-
-
Incorrect Choice of Reducing Agent: Not all reducing agents are suitable for reductive amination.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the ketone (cycloheptanone) faster than the imine is formed or reduced, leading to cycloheptanol as a major byproduct.
-
Solution: Use a milder, imine-selective reducing agent. These agents are less reactive towards ketones but highly effective for protonated imines (iminium ions).
-
| Reducing Agent | Pros | Cons |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over ketones.[1] | Toxic cyanide byproduct. Requires careful handling and quenching. |
| Sodium Triacetoxyborohydride (STAB) | Non-toxic, highly selective, and effective.[2] | More expensive, can be moisture-sensitive. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Clean" reaction with no salt byproducts. | Requires specialized pressure equipment; catalyst can be pyrophoric. |
-
Steric Hindrance: The bulky cycloheptyl group can sterically hinder the approach of the reagents.
-
Causality: The seven-membered ring is conformationally flexible but large, which can slow down reaction rates compared to smaller cyclic or acyclic analogues.
-
Solution: Increase the reaction time and/or temperature moderately. Monitor the reaction by TLC or LC-MS to track the disappearance of starting materials rather than relying on a fixed reaction time. A typical starting point is room temperature for 12-24 hours.
-
Q2: My final product is contaminated with a higher molecular weight byproduct. Mass spectrometry suggests a second cycloheptyl group has been added. How do I prevent this?
Answer: You are observing the formation of the tertiary amine, N,N-dicycloheptylglycine. This is a classic over-alkylation side reaction.
Caption: Pathway for the over-alkylation side reaction.
Causality: Your desired product, this compound, is a secondary amine. It is nucleophilic and can compete with the starting glycine (a primary amine) to react with another molecule of cycloheptanone and the reducing agent. This second reaction forms the tertiary amine byproduct.
Solutions:
-
Control Stoichiometry: This is the most critical factor.
-
Protocol: Use a slight excess of the amine component (glycine or its ester), typically 1.1 to 1.5 equivalents relative to the ketone (cycloheptanone). This ensures the ketone is consumed before a significant amount of the secondary amine product can react further.
-
-
Slow Addition of Reducing Agent:
-
Protocol: Add the reducing agent slowly (e.g., portion-wise or as a solution via syringe pump) to the mixture of the ketone and amine. This keeps the concentration of the reducing agent low, favoring the reduction of the more rapidly formed primary imine over the secondary imine.
-
-
pH Management: Maintain the pH in the slightly acidic range (4-6). This keeps the secondary amine product partially protonated, reducing its nucleophilicity and thus its ability to participate in the side reaction.
Q3: I'm using a glycine ester, and I'm isolating a crystalline, insoluble byproduct that doesn't look like my product.
Answer: This is very likely a 2,5-piperazinedione, also known as a diketopiperazine. It forms from the self-condensation of two molecules of the glycine ester.
Causality: The amino group of one glycine ester molecule can attack the carbonyl group of another, leading to the formation of a stable six-membered cyclic diamide after the elimination of two equivalents of the alcohol (e.g., ethanol for glycine ethyl ester). This process is often accelerated by heat or the presence of a base.
Solutions:
-
Temperature Control: Avoid excessive heating. If the primary reaction is sluggish, it is better to extend the reaction time at a lower temperature (e.g., 0 °C to room temperature) than to increase the heat.
-
Avoid Strong Bases: If your protocol requires a base, use a mild, non-nucleophilic base and add it slowly at a low temperature.
-
Work-up Procedure: Once the primary reaction is complete, proceed with the work-up and purification promptly. Do not let the crude reaction mixture containing unreacted glycine ester sit for extended periods, especially if conditions are basic.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally recommended for the highest purity and yield?
A: For laboratory-scale synthesis, reductive amination using sodium triacetoxyborohydride (STAB) is often the preferred method. It offers an excellent balance of high selectivity, operational simplicity, and the use of non-toxic reagents, avoiding the hazards associated with cyanides used in the Strecker synthesis.[2] Direct alkylation can be effective but is often harder to control with respect to the over-alkylation side reaction previously discussed.[3]
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Staining: Since the starting materials and product contain an amine, they can be visualized using a ninhydrin stain (which typically gives a yellow/orange color for secondary amines like the product and a purple color for primary amines like glycine) or a potassium permanganate stain.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of dichloromethane/methanol (e.g., 95:5 or 90:10) or ethyl acetate/hexanes. You should see the disappearance of the limiting reagent (cycloheptanone) and the appearance of a new spot for the this compound product.
Q: Are there any "green" synthesis alternatives?
A: Yes, there is growing interest in greener synthetic methods. One promising approach is the direct reaction of cycloheptylamine with an activated acetic acid derivative, such as chloroacetic acid, in an aqueous medium.[4] This method avoids organic solvents and harsh reducing agents. However, yields and conditions would need to be optimized specifically for the cycloheptyl derivative.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
Glycine ethyl ester hydrochloride (1 eq)
-
Cycloheptanone (1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add glycine ethyl ester hydrochloride (1 eq) and the solvent (DCM).
-
Amine Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise. Stir for 15-20 minutes to form the free base of the glycine ester.
-
Imine Formation: Add cycloheptanone (1 eq) to the mixture. Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the cycloheptanone spot has disappeared (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification (Ester): Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound ethyl ester can be purified by column chromatography on silica gel.
-
Hydrolysis (Saponification): To obtain the final amino acid, dissolve the purified ester in a mixture of methanol and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Final Isolation: Acidify the mixture to the isoelectric point of the amino acid (typically pH ~6) with 1 M HCl. The product may precipitate out of solution. If not, concentrate the solution and purify the resulting solid, potentially by recrystallization.
References
-
Babu, M. H., & Sim, J. (2024). α‐alkylation of glycine derivatives via oxidative CDC reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Available at: [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]
-
Wang, L., et al. (2023). Visible‐light‐induced alkylation of glycine and peptides. ResearchGate. Available at: [Link]
-
Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Dehmlow, E. V., & Kinnius, J. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate. Available at: [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available at: [Link]
-
Ghasemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
-
Yoneda, A., & Kobayashi, K. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI. Available at: [Link]
-
Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses. Available at: [Link]
-
Willies, S., et al. (2012). Reductive Amination. ResearchGate. Available at: [Link]
-
Cantillo, D., & Kappe, C. O. (2021). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Available at: [Link]
-
ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO2. Available at: [Link]
Sources
Technisches Support-Center: Verbesserung der Peptidsyntheseausbeute von N-Cycloheptylglycin
Answering in German.
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen, um Wissenschaftlern bei der Bewältigung der Herausforderungen zu helfen, die mit der Synthese von Peptiden, die N-Cycloheptylglycin enthalten, verbunden sind. Die sterische Hinderung durch die Cycloheptylgruppe erfordert oft eine sorgfältige Optimierung der Syntheseprotokolle, um hohe Ausbeuten und Reinheiten zu erzielen.
Leitfaden zur Fehlerbehebung
F1: Meine Kupplungsreaktion mit N-Cycloheptylglycin zeigt eine geringe Ausbeute. Was sind die wahrscheinlichen Ursachen und wie kann ich sie verbessern?
A1: Eine geringe Ausbeute bei der Inkorporation von N-Cycloheptylglycin ist häufig auf dessen erhebliche sterische Hinderung zurückzuführen. Die Hauptursachen sind in der Regel ein unzureichendes Kupplungsreagenz, suboptimale Reaktionsbedingungen oder Peptidaggregation.
-
Ungeeignetes Kupplungsreagenz: Standard-Kupplungsreagenzien sind möglicherweise nicht stark genug, um die sterische Hinderung zu überwinden. Für sterisch gehinderte Aminosäuren wie N-Cycloheptylglycin sind hochreaktive Reagenzien erforderlich.[1][2][3][4][5]
-
Suboptimale Reaktionsbedingungen: Faktoren wie Lösungsmittel, Temperatur und Reaktionszeit spielen eine entscheidende Rolle. Ungeeignete Bedingungen können zu unvollständigen Reaktionen führen.[6][7]
-
Peptidaggregation: Hydrophobe Peptide oder solche mit bestimmten Sequenzen neigen zur Aggregation auf dem festen Träger, was die Reaktivität verringert.[8][9]
Lösungsstrategien:
-
Auswahl eines leistungsstarken Kupplungsreagenzes: Die Wahl des Kupplungsreagenzes ist entscheidend.[10] Reagenzien auf der Basis von HOAt oder OxymaPure sind oft wirksamer als solche auf HOBt-Basis.[11][12] COMU, HATU und HCTU sind ausgezeichnete Optionen für schwierige Kupplungen.[7]
Kupplungsreagenz Familie Vorteile Überlegungen HATU Aminium/Uronium Hohe Reaktivität, besonders bei sterischer Hinderung.[12] Kann Guanidinylierung von Aminogruppen verursachen.[12] HCTU Aminium/Uronium Kostengünstiger als HATU, gute Reaktivität.[11] Etwas weniger reaktiv als HATU.[12] COMU Aminium/Uronium Basiert auf OxymaPure, was es sicherer macht (nicht explosiv) und eine hohe Reaktivität aufweist.[10][13] Kann in Lösung instabil sein.[12] PyBOP Phosphonium Geringeres Risiko der Guanidinylierung im Vergleich zu Uronium-Reagenzien.[12] Erzeugt HOBt-basierte Ester, die weniger reaktiv sind als HOAt-basierte.[12] T3P - Hohe Ausbeuten und geringe Racemisierung.[6] Erfordert möglicherweise eine sorgfältige Kontrolle des pH-Werts. -
Optimierung der Reaktionsbedingungen:
-
Doppelkupplung: Führen Sie die Kupplungsreaktion zweimal durch, um eine vollständige Umsetzung sicherzustellen.[7]
-
Mikrowellenunterstützte Peptidsynthese (MAPS): Mikrowellenbestrahlung kann die Kupplungskinetik beschleunigen und die Ausbeute bei sterisch gehinderten Aminosäuren verbessern.[8][10]
-
Lösungsmittelauswahl: Verwenden Sie Lösungsmittel oder Lösungsmittelgemische, die die Aggregation minimieren, wie z. B. DMF/DMSO oder die Zugabe von chaotropen Salzen.[7][14]
-
-
Überwachung der Reaktion: Überprüfen Sie die Vollständigkeit der Kupplung mit einem qualitativen Test (z. B. Ninhydrin-Test), bevor Sie mit dem nächsten Schritt fortfahren.
Abbildung 1: Fehlerbehebungs-Workflow bei geringer Kupplungsausbeute.
F2: Ich beobachte signifikante Nebenprodukte in meiner Reaktionsmischung. Was sind das für welche und wie kann ich sie minimieren?
A2: Die häufigsten Nebenprodukte bei der Peptidsynthese, insbesondere bei schwierigen Kupplungen, sind Racemisierung und, bei Verwendung von Uronium-Reagenzien, Guanidinylierung.
-
Racemisierung: Dies ist der Verlust der stereochemischen Integrität am α-Kohlenstoff der aktivierten Aminosäure. Dies kann durch die Verwendung von Additiven wie Hydroxybenzotriazol (HOBt) oder Ethyl(hydroxyimino)cyanoacetat (OxymaPure) minimiert werden, die die Bildung von Oxazolon-Intermediaten unterdrücken.[7]
-
Guanidinylierung: Uronium-basierte Kupplungsreagenzien wie HATU und HBTU können mit der freien N-terminalen Aminogruppe des Peptids reagieren und eine unerwünschte Guanidin-Modifikation bilden.[12] Dies kann durch die Verwendung von Phosphonium-Reagenzien (z. B. PyBOP) oder durch sorgfältige Kontrolle der Basenkonzentration und der Reaktionszeit vermieden werden.
Abbildung 2: Erwünschtes Produkt versus häufige Nebenprodukte.
F3: Die Aufreinigung meines N-Cycloheptylglycin-haltigen Peptids ist eine Herausforderung. Wie kann ich die Trennung verbessern?
A3: Peptide, die große, hydrophobe Reste wie Cycloheptyl enthalten, können bei der Aufreinigung, typischerweise durch reverse-phase Hochleistungsflüssigkeitschromatographie (RP-HPLC), problematisch sein.
-
Optimierung der RP-HPLC-Bedingungen:
-
pH-Wert der mobilen Phase: Eine Änderung des pH-Werts der mobilen Phase kann die Selektivität drastisch verändern. Die Durchführung der Aufreinigung bei einem hohen pH-Wert (z. B. mit Ammoniumbicarbonat-Puffer) anstelle des standardmäßigen sauren pH-Werts (mit Trifluoressigsäure, TFA) kann die Trennung von eng eluierenden Verunreinigungen verbessern.[15]
-
Gradientenoptimierung: Ein flacherer Gradient um den Elutionspunkt Ihres Peptids kann die Auflösung verbessern.
-
Alternative stationäre Phasen: Während C18 die gebräuchlichste Phase ist, können für sehr hydrophobe Peptide C8- oder C4-Säulen eine bessere Peakform und Trennung bieten.[16]
-
-
Alternative Aufreinigungsstrategien: Bei sehr schwierigen Trennungen können orthogonale Methoden wie die Ionenaustauschchromatographie vor der RP-HPLC in Betracht gezogen werden.[16]
| Parameter | Empfohlene Anpassung | Begründung |
| pH-Wert der mobilen Phase | Testen Sie basische Bedingungen (z. B. pH 10) | Verändert die Ionisierung von Peptid und Verunreinigungen und damit die Retention.[15] |
| Organisches Lösungsmittel | Acetonitril (ACN) oder Methanol | ACN bietet in der Regel eine bessere Auflösung, aber Methanol kann die Selektivität verändern. |
| Gradient | Flacher Gradient (z. B. 0,5 % B/min) | Verbessert die Trennung von Spezies mit ähnlicher Hydrophobizität.[17] |
| Säulenmaterial | C18, C8 oder C4 | C8 oder C4 können die Retention für hydrophobe Peptide reduzieren und die Peakform verbessern.[16] |
Häufig gestellte Fragen (FAQs)
F1: Ist die mikrowellenunterstützte Peptidsynthese (MAPS) für die Inkorporation von N-Cycloheptylglycin von Vorteil?
A1: Ja, absolut. Die Mikrowellenenergie beschleunigt die Kupplungsreaktionen erheblich, indem sie die für die Überwindung der Aktivierungsenergiebarriere verfügbare Energie erhöht.[8] Dies ist besonders vorteilhaft für sterisch gehinderte Aminosäuren wie N-Cycloheptylglycin und kann die Reaktionszeiten verkürzen und die Kupplungseffizienz im Vergleich zur Synthese bei Raumtemperatur deutlich verbessern.[10]
F2: Sollte ich eine Doppelkupplungsstrategie für die Inkorporation von N-Cycloheptylglycin anwenden?
A2: Ja, eine Doppelkupplungsstrategie wird dringend empfohlen.[7] Dabei wird der Kupplungsschritt zweimal mit frischem Reagenz wiederholt, bevor die Fmoc-Schutzgruppe entfernt und die nächste Aminosäure gekuppelt wird. Dies hilft, eine maximale Inkorporation der sterisch gehinderten Aminosäure zu gewährleisten und das Auftreten von Deletionssequenzen zu minimieren, die schwer vom Zielpeptid zu trennen sein können.
F3: Gibt es alternative Synthesestrategien, wie die N-nach-C-Synthese, die vorteilhaft sein könnten?
A3: Während die traditionelle Peptidsynthese in C-nach-N-Richtung verläuft, gewinnt die N-nach-C-Synthese an Aufmerksamkeit.[18][19] Diese Methode kann das Problem der Racemisierung am C-terminalen Rest der aktivierten Kette umgehen.[18] Für Sequenzen, die für die Epimerisierung anfällig sind, oder für die Synthese von Peptid-Thioestern zur Verwendung in der nativen chemischen Ligation könnte dies ein vorteilhafter Ansatz sein. Die Methodik ist jedoch weniger etabliert als die Standard-C-nach-N-Festphasen-Peptidsynthese (SPPS).
Experimentelles Protokoll: Doppelkupplung von Fmoc-N-Cycloheptylglycin-OH mittels HATU
Dieses Protokoll beschreibt ein allgemeines Verfahren für die manuelle Doppelkupplung auf einem Harz mit fester Phase. Die Mengen sollten an den Harzmaßstab angepasst werden.
-
Vorbereitung:
-
Schwellen Sie das Harz (z. B. Rink-Amid-Harz, 100-200 mesh, 0,5 mmol/g) in N,N-Dimethylformamid (DMF) für 30 Minuten.
-
Führen Sie die Entschützung der N-terminalen Fmoc-Gruppe mit 20 % Piperidin in DMF (2 x 10 Minuten) durch.
-
Waschen Sie das Harz gründlich mit DMF (5x), Dichlormethan (DCM) (3x) und DMF (3x).
-
-
Erste Kupplung:
-
Lösen Sie Fmoc-N-Cycloheptylglycin-OH (3 Äquivalente) und HATU (2,95 Äquivalente) in DMF.
-
Fügen Sie N,N-Diisopropylethylamin (DIPEA) (6 Äquivalente) zu der Lösung hinzu und schütteln Sie sie 2 Minuten lang zur Voraktivierung.
-
Geben Sie die aktivierte Aminosäurelösung zum Harz und schütteln Sie es 1-2 Stunden bei Raumtemperatur.
-
Waschen Sie das Harz mit DMF (5x).
-
-
Zweite Kupplung:
-
Wiederholen Sie die Schritte des Abschnitts "Erste Kupplung" mit frischen Reagenzien.
-
-
Abschluss:
-
Waschen Sie das Harz gründlich mit DMF (5x) und DCM (3x).
-
Führen Sie einen Ninhydrin-Test durch, um die Vollständigkeit der Kupplung zu bestätigen (sollte negativ/farblos sein).
-
Fahren Sie mit der Entschützung der Fmoc-Gruppe für die nächste Aminosäure fort.
-
Referenzen
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786–802. [Link]
-
Chem-Space. (2023). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Reddit. (2021). Choosing amide coupling agent. r/Chempros. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
Wang, H., et al. (2018). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 9(28), 6131-6136. [Link]
-
Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Fukuzumi, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1698. [Link]
-
Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Ghosh, K., & Williams, L. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link]
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(11), 2549. [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. [Link]
-
ResearchGate. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]
-
Geri, B., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Tantry, S. J., & Amblard, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 152. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. thieme.de [thieme.de]
- 6. jpt.com [jpt.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 16. polypeptide.com [polypeptide.com]
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- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing N-cycloheptylglycine
Welcome to the technical support center. As Senior Application Scientists, we understand the unique challenges presented by synthesizing and handling peptides containing non-canonical amino acids. This guide is designed to provide in-depth troubleshooting strategies for a particularly challenging residue: N-cycloheptylglycine (Chg). Its bulky, hydrophobic nature can often lead to significant aggregation issues. This resource, presented in a question-and-answer format, explains the causative factors behind these challenges and provides field-proven protocols to overcome them.
Section 1: Understanding the Core Problem
Q1: Why do peptides containing this compound have such a high tendency to aggregate?
A1: The aggregation propensity of this compound-containing peptides stems from a combination of two key molecular features: extreme hydrophobicity and disruption of backbone hydrogen bonding.
-
Hydrophobicity: The cycloheptyl group is a large, nonpolar, and highly hydrophobic moiety. In aqueous or polar environments, peptide chains will self-associate to minimize the unfavorable interactions between these hydrophobic groups and the solvent. This "hydrophobic collapse" is a primary driver of aggregation for many peptide sequences.[1][2][3] Generic hydrophobic residues, rather than specific side-chain interactions, are often sufficient to promote this process.[1]
-
Backbone Structure: this compound is an N-substituted amino acid. This means the nitrogen atom in the peptide backbone is bonded to the cycloheptyl group, leaving no amide proton (N-H). Normally, these amide protons are crucial for forming the intramolecular hydrogen bonds that stabilize secondary structures like α-helices. By eliminating this hydrogen bond donor capability at the Chg residue, the regular backbone conformation is disrupted.[4] This can prevent the formation of stable, soluble structures and instead expose other backbone regions that can form problematic intermolecular hydrogen bonds, leading to the formation of β-sheet-rich aggregates.[5]
Section 2: Troubleshooting During Solid-Phase Peptide Synthesis (SPPS)
Q2: I'm observing resin shrinking and getting positive ninhydrin tests even after long coupling times. Is this on-resin aggregation?
A2: Yes, these are classic signs of on-resin peptide aggregation.[5] As the peptide chains grow, they begin to self-associate through intermolecular hydrogen bonds, causing the peptide-resin matrix to collapse. This prevents reagents from efficiently accessing the reactive N-terminus of the growing chain, leading to incomplete or failed deprotection and coupling steps.
Q3: What are the most effective strategies to prevent or resolve aggregation during SPPS?
A3: Overcoming on-resin aggregation requires a multi-faceted approach aimed at disrupting the intermolecular forces causing the chains to collapse. The following strategies, summarized in the table below, are highly effective.
Workflow for Mitigating On-Resin Aggregation
Caption: Decision workflow for troubleshooting on-resin peptide aggregation.
Table 1: Summary of Anti-Aggregation Strategies in SPPS
| Strategy | Mechanism of Action | Recommended Application |
| Optimized Solvents | Disrupts hydrophobic interactions and improves solvation of the peptide-resin complex. NMP is a stronger solvent than DMF, and DMSO is a chaotropic agent that breaks up secondary structures.[4] | First-line defense. Switch from DMF to NMP or add 5-20% DMSO to your DMF for difficult couplings. |
| Microwave Synthesis | Uses elevated temperatures to provide energy that disrupts intermolecular hydrogen bonds, accelerating reaction kinetics and reducing aggregation.[6][7] | Highly effective for sequences prone to aggregation. Can significantly shorten coupling and deprotection times. |
| Backbone Protection | Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key residue prevents it from forming hydrogen bonds.[4][8] | Proactive measure for known "difficult sequences". Insert an Fmoc-AA-(Dmb)Gly-OH dipeptide every 6-7 residues to break up aggregation-prone domains.[8] |
| Pseudoproline Dipeptides | These dipeptides introduce a "kink" into the peptide backbone, sterically hindering the formation of the planar β-sheet structures responsible for aggregation. The native residue is restored during final cleavage.[4][7][9] | Proactive measure. Strategically substitute X-Ser or X-Thr sequences with the corresponding pseudoproline dipeptide to break up potential β-sheet regions.[9] |
| Low-Loading Resin | Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the physical distance between the growing peptide chains, reducing the likelihood of inter-chain interactions.[10] | Recommended for long or very hydrophobic peptides where inter-chain aggregation is highly probable. |
Section 3: Troubleshooting During Cleavage, Purification, and Handling
Q4: My peptide crashed out of solution during cleavage/TFA evaporation and now it won't dissolve in water or Acetonitrile (ACN) for HPLC purification. What should I do?
A4: This is a very common issue with highly hydrophobic peptides. The removal of side-chain protecting groups exposes the final, aggregation-prone sequence, and the peptide becomes insoluble in standard aqueous or moderately organic solvents.[11][12] The key is to use stronger, non-traditional solvents to achieve initial solubilization.
Experimental Protocol: Solubilizing Hydrophobic Peptides for Purification
-
Safety First: Handle all organic solvents in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Start Small: Do not use your entire batch of crude peptide. Weigh out a small, representative sample (e.g., 1-2 mg) for solubility testing.[13]
-
Solvent Testing Hierarchy: Attempt to dissolve the small sample in the following solvents, in order. Use the minimum volume necessary.
-
Step 3a: Acetonitrile/Water with Acid: Try a 50:50 mixture of ACN:H₂O with 0.1% TFA. Briefly sonicate.[13] If this fails, proceed to the next step.
-
Step 3b: Dimethyl Sulfoxide (DMSO): Add a small amount of pure DMSO. Most hydrophobic peptides will dissolve in DMSO.[12][14]
-
Step 3c: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): If DMSO fails or is incompatible with your peptide (e.g., contains Cys), try DMF or NMP.[14]
-
Step 3d (Advanced): Hexafluoroisopropanol (HFIP): HFIP is an excellent solvent for aggregated peptides as it disrupts β-sheet structures. Use with caution as it is highly volatile and corrosive.
-
-
Dilution for Injection: Once the peptide is dissolved in a strong organic solvent (like DMSO), you must carefully dilute it for HPLC injection.
-
Slowly add your initial mobile phase (e.g., 95% H₂O / 5% ACN / 0.1% TFA) to the dissolved peptide solution, vortexing continuously.
-
If the peptide begins to precipitate, you have reached its solubility limit in that solvent mixture. Add a small amount of the strong solvent back to redissolve it. Your goal is to find the highest possible aqueous concentration that keeps the peptide in solution for injection onto the HPLC column.
-
-
HPLC Optimization: Consider modifying your HPLC method. Using a higher starting percentage of organic solvent, a shallower gradient, or increasing the column temperature can help keep the peptide soluble during the purification run.[15]
Table 2: Recommended Solvents for Crude Hydrophobic Peptides
| Solvent | Class | Use Case | Pros | Cons |
| Acetonitrile (ACN) | Polar Aprotic | Standard HPLC mobile phase | Volatile, compatible with RP-HPLC | Often insufficient for highly aggregated peptides |
| DMSO | Polar Aprotic | Excellent for initial solubilization | High dissolving power, low toxicity | High boiling point, can oxidize Met/Cys[13] |
| DMF / NMP | Polar Aprotic | Alternative to DMSO | Good dissolving power | Higher toxicity than DMSO |
| HFIP | Fluorinated Alcohol | For extremely insoluble aggregates | Excellent at disrupting β-sheets | Corrosive, volatile, expensive |
| Guanidine-HCl / Urea | Chaotropic Agent | Used for solubilizing aggregates for characterization, not purification | Powerfully denaturing[16] | High salt content, not compatible with RP-HPLC |
Section 4: Characterization of Aggregates
Q5: How can I confirm that my purification or formulation issues are due to aggregation, and what can I learn about the aggregates?
A5: Characterizing the nature and extent of aggregation is crucial for developing a stable final product. Several biophysical techniques can provide this information.[17]
Conceptual Diagram: Hydrophobic Aggregation Mechanism
Caption: Hydrophobic this compound residues drive peptide aggregation.
-
Dynamic Light Scattering (DLS): This is a rapid method to determine the size distribution of particles in a solution. It can quickly tell you if you have monomers, small oligomers, or large aggregates.[18]
-
Size Exclusion Chromatography (SEC): An HPLC-based method that separates molecules based on size. It can quantify the percentage of monomer versus aggregates in your sample.
-
Analytical Ultracentrifugation (AUC): A powerful technique that can resolve different species in solution (monomers, dimers, oligomers) and provide information on their molecular weight and shape.[17]
-
Transmission Electron Microscopy (TEM): This imaging technique allows you to visualize the morphology of your aggregates. You can distinguish between amorphous (disordered) aggregates and highly structured amyloid-like fibrils.[19]
-
Circular Dichroism (CD) Spectroscopy: CD provides information about the secondary structure of the peptide. A high β-sheet content is often indicative of fibrillar aggregation.[20]
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I predict the aggregation potential of my this compound peptide before synthesis?
-
A: While precise prediction is difficult, a high content of hydrophobic residues alongside the Chg is a strong indicator of potential aggregation.[7] Stretches of alternating polar and nonpolar residues can also be problematic. Several online tools can calculate the aggregation propensity of a sequence, which can be a useful guide.
-
-
Q: My final lyophilized peptide is difficult to weigh and appears "fluffy" or static. Is this related to aggregation?
-
A: Yes, this can be an indicator of hydrophobicity and aggregation. Highly hydrophobic peptides can be difficult to handle as lyophilized powders. It is recommended to allow the vial to warm to room temperature in a desiccator before opening to minimize moisture absorption.
-
-
Q: Are there any sequence design strategies to reduce aggregation in Chg-containing peptides?
-
A: Yes. If your application allows, flanking the this compound residue with charged amino acids like Arginine (Arg) or Aspartic acid (Asp) can help increase the overall solubility of the peptide. Attaching a cleavable arginine tag can also improve solubility during synthesis and purification.[21]
-
References
-
JACS Au. (2024). Aggregation Rules of Short Peptides. ACS Publications. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure.... [Link]
-
PubMed. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. [Link]
-
PubMed Central. (n.d.). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. [Link]
-
Peptide Synthesis Blog. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
MDPI. (n.d.). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. [Link]
-
NIH. (n.d.). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. [Link]
-
NIH. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. [Link]
-
FILAB. (n.d.). Peptide aggregation analysis laboratory. [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
PNAS. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. [Link]
-
PubMed Central. (n.d.). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. [Link]
-
PubMed. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. [Link]
-
NIH. (n.d.). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. [Link]
-
PubMed. (n.d.). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. [Link]
-
NIH. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]
-
PubMed. (n.d.). Glycine Residues Appear to Be Evolutionarily Conserved for Their Ability to Inhibit Aggregation. [Link]
-
PubMed. (n.d.). Aminoacid substitutions in the glycine zipper affect the conformational stability of amyloid beta fibrils. [Link]
-
NIH. (n.d.). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. [Link]
- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
-
ResearchGate. (n.d.). N-substituted glycine monomers used for the construction of helical.... [Link]
-
NIH. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
-
PNAS. (n.d.). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. [Link]
-
PubMed. (n.d.). Evidence for peptide aggregation. [Link]
-
PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
ResearchGate. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. [Link]
Sources
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
- 16. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage & Deprotection of N-cycloheptylglycine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-cycloheptylglycine-containing peptides. The incorporation of sterically demanding, N-alkylated amino acids like this compound (Chg) imparts unique conformational constraints and properties to peptides. However, these same features introduce significant challenges during the final cleavage and deprotection steps. The bulky cycloheptyl group can sterically hinder the access of cleavage reagents to both the resin linkage and side-chain protecting groups, often leading to incomplete reactions under standard conditions.
This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, designed to help you navigate these challenges and achieve high-purity yields of your target peptide.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide difficult to cleave compared to standard peptides?
The primary reason is significant steric hindrance. The large, non-planar cycloheptyl group attached to the alpha-nitrogen atom physically blocks the trifluoroacetic acid (TFA) from efficiently reaching and hydrolyzing the acid-labile linker anchoring the peptide to the resin. This same bulkiness can also shield adjacent amino acid side-chain protecting groups, leading to incomplete deprotection.[1][2]
Q2: What is a standard "cleavage cocktail" and why might it be insufficient for my peptide?
A standard cleavage cocktail for Fmoc-based solid-phase peptide synthesis (SPPS) is typically comprised of a strong acid (TFA) and scavengers. A common formulation is Reagent B: TFA/Water/Phenol/Triisopropylsilane (TIPS) in a ratio of 88:5:5:2.[3] While effective for many sequences, this may be insufficient for this compound peptides because the standard 2-4 hour reaction time is often not long enough to overcome the severe steric hindrance.[1]
Q3: What are scavengers and why are they essential?
During acid-mediated cleavage, protecting groups (e.g., Trityl, Boc, t-Butyl) are released as highly reactive carbocations.[1][4] If not neutralized, these cations can re-attach to electron-rich amino acid side chains, particularly Tryptophan (Trp) and Tyrosine (Tyr), leading to undesired alkylation by-products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations.[4][5]
-
Triisopropylsilane (TIPS): An excellent scavenger for trityl cations.[6]
-
Water: Helps dissolve the peptide and scavenges t-butyl cations.
-
1,2-Ethanedithiol (EDT): Particularly effective for protecting Cysteine (Cys) residues.[7]
-
Thioanisole: Used to prevent side reactions with Methionine (Met) and Trp.[7]
Q4: How do I know if my cleavage reaction is incomplete?
The most reliable method is to analyze the crude peptide product using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[8] Incomplete cleavage will be evident by the presence of peaks with mass-to-charge ratios corresponding to the peptide still carrying protecting groups or even fragments of the resin linker.
Q5: Can I simply extend the cleavage time to improve the yield?
Yes, extending the cleavage time is often the first and most effective step. For sterically hindered peptides, increasing the reaction time from the standard 2-4 hours to 6 hours, or in some cases even longer, can significantly improve cleavage efficiency.[1] However, prolonged exposure to strong acid can sometimes lead to other side reactions, so it is crucial to monitor the outcome.[9]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Cleavage or Deprotection of this compound Peptides
Symptom: HPLC-MS analysis of the crude product shows a major peak corresponding to the mass of the desired peptide plus the mass of one or more protecting groups (e.g., +242 Da for Trityl, +56 Da for Boc).
Troubleshooting Workflow
Caption: Role of scavengers in preventing side reactions.
1. Alkylation of Tryptophan or Tyrosine:
-
Cause: Insufficient scavenging of carbocations generated from protecting groups like Boc or Trt. [5]* Prevention: Ensure the cleavage cocktail contains an adequate amount of appropriate scavengers. For Trp-containing peptides, TIPS is highly effective. For Tyr, thioanisole can help suppress alkylation. [5]Use the "Optimized Chg Cocktail" from Table 1.
2. Oxidation of Methionine:
-
Cause: Air oxidation during the cleavage or work-up process, leading to Met-sulfoxide (+16 Da).
-
Prevention: Use a cleavage cocktail containing reducing agents like thioanisole or dimethyl sulfide (DMS). [4][7]Degassing reagents and blanketing the reaction vessel with nitrogen or argon can also minimize oxidation. [10] 3. Aspartimide Formation:
-
Cause: Peptides containing Asp-Gly or Asp-Ser sequences are prone to intramolecular cyclization under acidic conditions, forming a stable five-membered ring. This can lead to a mass change of -18 Da (loss of water) and potential epimerization. [9]* Prevention: While difficult to avoid completely, using protecting groups like Asp(OMpe) or minimizing the time the peptide is exposed to strong acid can help. This is a sequence-dependent issue more than a direct result of the this compound residue.
Detailed Experimental Protocols
Protocol 1: Optimized Cleavage for this compound Peptides
This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 10 mL) and dry it under a high vacuum for at least 4 hours. [10]2. Cocktail Preparation: In a fume hood, prepare 10 mL of the Optimized Chg Cocktail :
-
8.5 mL Trifluoroacetic Acid (TFA)
-
0.5 mL Deionized Water
-
0.5 mL Thioanisole
-
0.5 mL Triisopropylsilane (TIPS)
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a sealed reaction vessel.
-
Gently agitate the mixture at room temperature for 4 to 6 hours .
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Place the centrifuge tube containing the TFA solution in an ice bath.
-
Add 40 mL of ice-cold diethyl ether to precipitate the crude peptide. A white solid should form. [8] * If precipitation is poor, carefully reduce the TFA volume to ~1-2 mL under a gentle stream of nitrogen before adding ether. [3]6. Washing and Drying:
-
Centrifuge the tube at ~3500 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the pellet in another 30 mL of cold ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers. [8] * After the final wash, leave the tube open in a fume hood to allow the residual ether to evaporate. Dry the fluffy white peptide product under high vacuum.
-
Protocol 2: Analytical HPLC and MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude peptide in Buffer A (0.1% TFA in water). [8]2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Buffers:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient for analysis is 5% to 95% Buffer B over 30 minutes. Due to the hydrophobicity of the N-cycloheptyl group, a shallower gradient may be required to achieve good separation.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry: Use an electrospray ionization (ESI) mass spectrometer to obtain the mass of the eluting peaks and confirm the identity of the product and any by-products. [8]
References
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Journal of the American Chemical Society, 105(21), 6442–6455. (Note: A direct link to the full text may require a subscription. The abstract is widely available.)
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (Note: A direct link to the full text may require a subscription.)
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. Retrieved from [Link]
- Albericio, F., et al. (1990). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Journal of Organic Chemistry, 55(12), 3730-3743. (Note: A direct link to the full text may require a subscription.)
- Han, Y., et al. (1996). An Evaluation of Scavengers and Cleavage Procedures for the Release of Peptides from Solid Supports. Letters in Peptide Science, 3(2), 81-89. (Note: A direct link to the full text may require a subscription.)
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Trifluoroacetic Acid. (Note: Access to this resource is typically via institutional subscription.)
-
ResearchGate. (2023). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (Note: This is a book reference.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. [PDF] SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Purification of N-cycloheptylglycine-Containing Peptides
Welcome to the technical support center for the purification of peptides incorporating N-cycloheptylglycine (Cpg). The inclusion of this bulky, hydrophobic, non-canonical amino acid presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you develop robust and efficient purification strategies.
The large cycloheptyl moiety significantly increases the hydrophobicity of the peptide, which can lead to issues such as poor solubility, strong retention, peak broadening, and a tendency to aggregate.[1] This guide is designed to address these specific challenges head-on, providing you with the rationale behind each strategy to empower your method development.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Cpg-containing peptide peak is broad and tailing. What are the likely causes and how can I fix it?
A1: Peak broadening and tailing are common issues when purifying highly hydrophobic peptides. The primary causes are typically strong secondary interactions with the stationary phase, slow mass transfer, or on-column aggregation.
Underlying Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues on your peptide, causing peak tailing. The bulky Cpg group can sometimes hinder effective masking of these sites by standard mobile phase additives.
-
Solution 1: Optimize Ion-Pairing Agent. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is effective at masking silanol interactions and improving peak shape.[2] If you are using a weaker acid like formic acid (FA) to maintain compatibility with mass spectrometry (MS), you may see poorer peak shape.[3] Consider increasing the TFA concentration from 0.1% to 0.15% or 0.2% to enhance its effect. For very stubborn tailing, difluoroacetic acid (DFA) can offer a compromise, providing better peak shape than FA with less ion suppression than TFA.[3]
-
Solution 2: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[4] Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics, and can disrupt secondary interactions, leading to sharper, more symmetrical peaks.[5]
-
-
Slow Mass Transfer & Strong Retention: The high hydrophobicity of the Cpg residue leads to very strong binding to the stationary phase (e.g., C18). This can result in the peptide eluting very late in the gradient, often as a broad peak.
-
Solution 1: Switch to a Less Retentive Column. If your peptide is strongly retained on a C18 column, consider switching to a C8 or a Phenyl-Hexyl stationary phase.[6] These columns are less hydrophobic and will reduce retention time, often resulting in sharper peaks. For very hydrophobic peptides, a C4 column may be the most appropriate choice.[5]
-
Solution 2: Modify the Organic Solvent. Acetonitrile is the standard organic solvent, but for highly hydrophobic peptides, adding a small amount of a stronger, more solubilizing solvent like isopropanol or n-propanol to the mobile phase can improve peak shape and recovery.[7]
-
-
On-Column Aggregation: Hydrophobic peptides have a tendency to aggregate, especially at high concentrations on the column head.
-
Solution: Reduce Sample Load. Overloading the column can exacerbate aggregation. Try injecting a smaller amount of your crude peptide to see if the peak shape improves.
-
Q2: I'm experiencing very low recovery of my peptide after purification. What are the common reasons for this?
A2: Low recovery is a frequent and frustrating problem, often caused by irreversible adsorption to the column, poor solubility during the run, or peptide degradation.
Underlying Causes & Step-by-Step Solutions:
-
Irreversible Adsorption: The strong hydrophobicity of Cpg-peptides can lead to them binding so tightly to the stationary phase that they do not elute completely during the gradient.
-
Solution 1: Perform a Column Wash. After your purification run, perform a high-organic wash (e.g., 95-100% acetonitrile or isopropanol) to strip any remaining peptide from the column. If you see your product eluting in this wash step, it confirms irreversible adsorption is the issue.
-
Solution 2: Use a Less Hydrophobic Column. As mentioned previously, switching from a C18 to a C8 or C4 column will reduce the strength of the hydrophobic interaction and promote better elution and recovery.[5]
-
-
Poor Solubility: The peptide may be soluble in the initial injection solvent (like DMSO or DMF) but can precipitate on the column when it encounters the highly aqueous mobile phase at the beginning of the gradient.
-
Solution: Optimize Injection and Loading. Ensure your crude peptide is fully dissolved before injection.[7] It is often best to dissolve the peptide in a minimal amount of a strong organic solvent (like DMSO) and then dilute it with the initial mobile phase (e.g., 5% Acetonitrile/Water with 0.1% TFA) to a concentration that remains soluble.[6] This ensures compatibility with the starting conditions of your gradient.
-
-
Non-Specific Binding: Peptides can adhere to surfaces in your HPLC system or collection tubes.
-
Solution: Use Low-Binding Labware. Use polypropylene or other low-binding tubes and vials for sample preparation and fraction collection to minimize loss.
-
The following diagram illustrates a troubleshooting workflow for low peptide recovery:
Caption: Troubleshooting workflow for low peptide recovery.
Q3: I have a co-eluting impurity that is very close to my main peak. How can I improve resolution?
A3: Improving the resolution between your target peptide and a closely eluting impurity requires manipulating the separation selectivity. Common impurities from solid-phase peptide synthesis (SPPS) include deletion sequences, insertion sequences, or peptides with protecting group remnants, all of which may have very similar hydrophobicity to the target peptide.[8][9][10]
Underlying Causes & Step-by-Step Solutions:
-
Insufficient Chromatographic Selectivity: The current method conditions (column, mobile phase) are not sufficient to differentiate between the two compounds.
-
Solution 1: Flatten the Gradient. A shallower gradient slope increases the separation window between peaks.[11] If your peptide elutes at 45% acetonitrile with a gradient of 1% per minute, try running a gradient of 0.5% or even 0.25% per minute around that elution point.
-
Solution 2: Change the Mobile Phase Modifier. The choice of acidic modifier can alter selectivity.[12] If you are using TFA, switching to formic acid (FA) or difluoroacetic acid (DFA) can change the retention behavior of the peptide and impurities differently, potentially improving resolution.[3]
-
Solution 3: Change the Stationary Phase. Different stationary phases offer different selectivity. A Phenyl-Hexyl column, for example, provides pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating peptides that differ by aromatic residues.
-
Solution 4: Adjust the Temperature. Changing the column temperature can alter the conformation of the peptide and the impurity, leading to changes in retention time and potentially improved separation.[4][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC gradient for a Cpg-containing peptide?
A1: Due to their high hydrophobicity, Cpg-containing peptides will require a higher percentage of organic solvent for elution than typical peptides.
-
Scouting Gradient: A good starting point is a fast, wide scouting gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 15-20 minutes. This will determine the approximate percentage of acetonitrile at which your peptide elutes.
-
Method Optimization: Once you know the approximate elution percentage (e.g., 60% ACN), you can design an optimized preparative gradient. A good rule of thumb is to start the gradient at least 10-15% below the elution percentage and run a shallow gradient of 0.5-1% per minute through the elution point. For example, if the peptide elutes at 60% ACN, a gradient of 45-75% ACN over 30-60 minutes would be a good next step.
Q2: Which column chemistry is most suitable for my peptide?
A2: The choice of column depends on the overall hydrophobicity of your peptide. The table below provides a general guide.
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Recommended For... |
| C18 | 5 - 10 | 100 - 300 | Standard starting point for most peptides. May be too retentive for very hydrophobic Cpg-peptides.[5] |
| C8 | 5 - 10 | 100 - 300 | Good alternative to C18 for more hydrophobic peptides, offering reduced retention.[6] |
| C4 | 5 - 10 | 300 | Recommended for very large or extremely hydrophobic peptides that are irreversibly retained on C18 or C8 columns.[5] |
| Phenyl-Hexyl | 5 - 10 | 100 - 300 | Offers alternative selectivity through pi-pi interactions. Useful for separating impurities with aromatic differences. |
Note: A wider pore size (300 Å) is generally recommended for peptides to ensure they can access the bonded phase within the pores.[13]
Q3: How does the this compound residue affect my purification strategy compared to standard peptides?
A3: The this compound residue is the dominant factor driving the chromatographic behavior.
-
Increased Hydrophobicity: Expect significantly longer retention times. You will need to use higher concentrations of organic solvent and potentially shallower gradients to achieve good separation.[11]
-
Solubility Issues: Cpg-peptides are often poorly soluble in aqueous solutions.[1] Careful attention must be paid to sample preparation. Dissolving the crude material in solvents like DMSO, DMF, or a "magic mixture" (DCM/DMF/NMP) may be necessary before dilution into the mobile phase.[1]
-
Aggregation Potential: The bulky, non-polar side chains can promote intermolecular aggregation, leading to broad peaks and low recovery.[1] Using elevated temperatures and avoiding column overload are key strategies to mitigate this.
Key Experimental Protocols
Protocol 1: Generic Scouting Run for a Cpg-Peptide
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm, 300 Å.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B (re-equilibration)
-
References
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]
-
Iskandarani, Z., Smith, R. L., & Pietrzyk, D. J. (2006). Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. Journal of Liquid Chromatography & Related Technologies, 10(14), 2117-2139. [Link]
-
Van Eeckhaut, A., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 18-31. [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]
-
Kuhne, S., Leistner, D., & Hoffmann, R. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(11), 2841. [Link]
-
YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]
-
Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
Doneanu, A., & Chen, W. (2012). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 23(8), 1333–1343. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
Gilar, M., et al. (2022). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 246–255. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
- McCalley, D. V., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]
-
Cytiva. (2025, March 20). Troubleshooting protein recovery issues. Retrieved from [Link]
-
Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3–41. [Link]
-
Quora. (n.d.). What are the common challenges faced in peptide purification using chromatography? Retrieved from [Link]
-
Zajac, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 197. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nestgrp.com [nestgrp.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Minimizing Racemization of N-Cycloheptylglycine During Activation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-cycloheptylglycine into their peptide sequences. Due to its sterically hindered and N-alkylated nature, this amino acid presents a significant challenge regarding the preservation of stereochemical integrity during activation. This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize racemization and ensure the synthesis of high-purity peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q1: Why is this compound particularly susceptible to racemization?
A1: The susceptibility of this compound to racemization stems from two primary factors:
-
Steric Hindrance: The bulky cycloheptyl group on the nitrogen atom slows down the desired intermolecular coupling reaction with the incoming amine. This delay provides a larger window of opportunity for the activated amino acid to follow an intramolecular racemization pathway.
-
N-Alkylation: N-alkylated amino acids, in general, are more prone to racemization. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate after activation. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1][2] The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of L- and D-peptides.[2]
Q2: What is the primary chemical mechanism of racemization for this compound?
A2: The dominant mechanism is oxazolone (or azlactone) formation .[1][2] The process unfolds as follows:
-
Activation: The carboxylic acid of Fmoc-N-cycloheptylglycine-OH is activated by a coupling reagent (e.g., HATU, HCTU) to form a highly reactive intermediate, such as an active ester.
-
Cyclization: The activated carbonyl group is attacked intramolecularly by the oxygen of the Fmoc-carbamate or the preceding peptide bond, forming a planar five-membered oxazolone ring.[3][4]
-
Enolization: In the presence of a base, the proton at the chiral α-carbon is abstracted. This creates an achiral enolate intermediate.[2]
-
Racemization: The incoming amine can now attack the planar intermediate from either the top or bottom face, leading to the incorporation of both the desired L-enantiomer and the undesired D-enantiomer into the peptide sequence.
Q3: Which class of coupling reagents is generally recommended for this compound?
A3: Uronium/Aminium salt-based reagents containing an azabenzotriazole (OAt) or chloro-benzotriazole (6-Cl-OBt) moiety are strongly recommended. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred.[5][6] These reagents form highly reactive OAt or 6-Cl-OBt active esters, which promote rapid coupling, thereby outcompeting the rate of oxazolone formation and subsequent racemization.[5][7]
Q4: What is the role of the base in this process, and which type should I use?
A4: The base is critical for activating the coupling reagent and deprotonating the incoming amine, but it is also the primary culprit in abstracting the α-proton from the oxazolone intermediate.[2][8] Therefore, the choice and amount of base are crucial.
-
Recommended Bases: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine .[7]
-
Stoichiometry: It is vital to use the minimum necessary amount of base. An excess of base dramatically increases the rate of racemization. A common starting point is 2 equivalents of base relative to the amino acid.
Q5: How can I analytically determine the extent of racemization?
A5: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a chiral stationary phase (CSP) that can differentiate between the diastereomers formed (e.g., L-L dipeptide vs. D-L dipeptide).[9][11]
-
Procedure: A small amount of the crude peptide is cleaved from the resin, and the resulting diastereomers are separated on a suitable chiral column.
-
Quantification: The percentage of racemization is determined by integrating the peak areas of the desired and undesired diastereomers.[2]
Section 2: Troubleshooting Guide: High Racemization Detected
This section provides a systematic approach to diagnosing and resolving issues of high racemization when coupling this compound.
Problem: My final peptide product containing this compound shows a significant diastereomeric impurity upon analysis by HPLC or LC-MS, indicating racemization has occurred.
Troubleshooting Workflow
The following diagram outlines a logical workflow to identify and rectify the source of racemization.
Caption: Decision workflow for troubleshooting racemization.
Detailed Solutions & Protocols
The single most effective way to reduce racemization is to use a coupling reagent that promotes a rapid amide bond formation, minimizing the lifetime of the activated intermediate.
Data Summary: Impact of Coupling Reagents on Racemization
| Coupling System | Additive | Relative Coupling Rate | Racemization Potential | Recommendation for this compound |
| DIC | HOBt | Moderate | Moderate-High | Not Recommended |
| HBTU | (internal HOBt) | Fast | Moderate | Acceptable, but better options exist |
| HCTU | (internal 6-Cl-HOBt) | Very Fast | Low | Recommended [5][6] |
| HATU | (internal HOAt) | Very Fast | Very Low | Highly Recommended [5][12] |
| COMU | (internal Oxyma) | Extremely Fast | Very Low | Excellent Choice [7] |
Actionable Advice: If you are using older reagents like DIC/HOBt or even HBTU, switching to HATU, HCTU, or COMU is the most critical first step. The electron-withdrawing nature of the additives in these reagents (HOAt, 6-Cl-HOBt, Oxyma) creates a more reactive active ester, accelerating the desired coupling reaction.[7][12]
Excess base is detrimental to stereochemical purity.
Actionable Advice:
-
Switch to a Weaker/Hindered Base: If using a strong, non-hindered base, switch to DIEA or 2,4,6-collidine.[7]
-
Reduce Stoichiometry: Carefully measure your base. Use no more than 2 equivalents relative to the amino acid. For particularly sensitive couplings, this can be reduced to 1.5 equivalents, though coupling efficiency should be monitored.
Temperature: Racemization is a chemical reaction with activation energy. Lowering the temperature will slow the rate of racemization more significantly than it slows the desired coupling reaction.
-
Actionable Advice: Perform the coupling reaction at 0°C. For extremely sensitive cases, the temperature can be lowered to -15°C.
Pre-activation Time: Pre-activation is the period where the amino acid, coupling reagent, and base are mixed before being added to the resin. During this time, the activated amino acid is free in solution and can form the oxazolone.
-
Actionable Advice: Minimize pre-activation time to less than 1 minute, or add the components sequentially to the resin-bound amine to ensure the activated species is consumed as quickly as it is formed.
Section 3: Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-N-cycloheptylglycine-OH
This protocol incorporates the best practices discussed above.
Materials:
-
Resin with free N-terminal amine
-
Fmoc-N-cycloheptylglycine-OH (1.5 eq.)
-
HATU (1.45 eq.)
-
2,4,6-Collidine (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Swell the resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve Fmoc-N-cycloheptylglycine-OH and HATU in DMF.
-
Cool the amino acid/HATU solution and the resin-containing vessel to 0°C in an ice bath.
-
Add the 2,4,6-Collidine to the amino acid/HATU solution and swirl gently for 30-45 seconds.
-
Immediately add the activated mixture to the cooled resin.
-
Agitate the reaction mixture at 0°C for 2 hours.
-
Perform a Kaiser test to confirm reaction completion. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) and proceed to the next step in your synthesis.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol describes a general method to assess the diastereomeric purity of a model dipeptide.
Methodology:
-
Synthesize a Dipeptide: Synthesize a model dipeptide on the resin, for example, Fmoc-N-cycloheptylglycine-Ala-Resin, using the coupling protocol you wish to test.
-
Cleavage: Cleave a small sample (approx. 10 mg) of the dried resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.
-
Sample Preparation: Dissolve the crude peptide in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Quantification: Integrate the two diastereomer peaks (L-L and D-L). The percent racemization is calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
Section 4: Deeper Mechanistic Insight
The diagram below illustrates the critical oxazolone pathway, highlighting the points where intervention (base control, rapid coupling) is most effective.
Caption: The oxazolone mechanism is the primary cause of racemization.
References
-
Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. National Institutes of Health (NIH). Available at: [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]
-
A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine. PubMed Central. Available at: [Link]
-
A review on oxazolone, it's method of synthesis and biological activity. ResearchGate. Available at: [Link]
-
Comparative study of methods to couple hindered peptides. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Chiral HPLC for effective enantiomer separation. ResearchGate. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. Available at: [Link]
-
Peptide synthesis by a combination of solid-phase and solution methods III resin derivatives allowing minimum-racemization coupling of nα-protected amino acids. Sci-Hub. Available at: [Link]
-
Racemization in peptide synthesis. ResearchGate. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. National Institutes of Health (NIH). Available at: [Link]
-
Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to N-cycloheptylglycine Peptide Solubility and Handling
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid (NPAA), N-cycloheptylglycine (Chg). The incorporation of NPAAs like Chg is a powerful strategy to enhance the therapeutic properties of peptides, including stability and potency.[1][2] However, these modifications can fundamentally alter a peptide's physicochemical properties, presenting unique challenges in solubility and handling.
This guide provides in-depth, field-proven insights into the causality behind these challenges and offers robust, self-validating protocols to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the handling and solubilization of Chg-containing peptides in a direct question-and-answer format.
Problem: My lyophilized Chg-containing peptide appears as a gel or is barely visible and won't dissolve in my standard aqueous buffer (e.g., PBS, Tris).
Answer: This is a frequent and anticipated issue. The insolubility arises from the significant increase in hydrophobicity imparted by the large, non-polar cycloheptyl side chain of Chg. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[3][4] The standard hydrogen bond network of water is unable to effectively solvate the peptide, leading to aggregation.
Causality Explained: The bulky cycloheptyl group dramatically increases the peptide's overall lipophilicity. When introduced into an aqueous environment, these hydrophobic regions of the peptide chains prefer to interact with each other rather than with water, driving intermolecular association and precipitation.
Step-by-Step Solubilization Protocol:
-
Initial Solvent Choice: Do not start with an aqueous buffer. For highly hydrophobic peptides like those containing Chg, the recommended approach is to first use a minimal amount of a strong organic solvent.[5][6][7]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent with low toxicity in most biological assays.[3][4]
-
Alternative (if Cys or Met are present): Dimethylformamide (DMF) should be used instead of DMSO for peptides containing cysteine or methionine, as DMSO can oxidize the sulfur-containing side chains.[5][6]
-
-
Dissolution:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[8][9]
-
Add a very small volume of pure DMSO (e.g., 20-50 µL) directly to the lyophilized powder.
-
Vortex or sonicate the vial briefly (e.g., 3 cycles of 10 seconds in a bath sonicator) to ensure complete dissolution.[3] The solution should become completely clear.
-
-
Stepwise Dilution: This is the most critical step.
-
While vortexing gently, slowly add your desired aqueous buffer to the DMSO concentrate drop by drop. Rapid addition can cause localized high concentrations of the peptide, leading to immediate precipitation.[6]
-
If the solution remains clear, continue adding the buffer until you reach the final desired concentration.
-
-
Troubleshooting Precipitation During Dilution: If the peptide precipitates during the dilution step, it means you have exceeded its solubility limit in that final solvent mixture.[6]
-
Solution: You must prepare a new stock at a lower final concentration. Lyophilize the precipitated sample to remove the solvent before attempting to redissolve it in a different solvent system.[4]
-
Problem: My Chg-peptide dissolved initially but precipitated out of solution after being stored at 4°C or -20°C.
Answer: This issue points to either exceeding the peptide's solubility limit at lower temperatures or slow aggregation over time. The shelf life of peptides in solution is limited and sequence-dependent.[8][10]
Causality Explained: Solubility is temperature-dependent. What may be soluble at room temperature can precipitate at 4°C. Furthermore, even in a dissolved state, peptide molecules are dynamic. Over time, they can slowly self-assemble into more ordered, insoluble aggregates, a process that can be accelerated by freeze-thaw cycles.[10]
Best Practices for Storage:
-
Aliquot Your Stock: Never store the entire peptide stock solution in one tube. To avoid repeated freeze-thaw cycles, which are detrimental to peptide stability, prepare single-use aliquots.[8][10]
-
Optimal Storage Conditions:
-
For short-term storage (up to one week), 4°C may be acceptable, but is not ideal.[11]
-
For long-term storage, aliquots of the peptide solution should be flash-frozen and stored at -20°C or, preferably, -80°C.[8][11][12]
-
Use sterile buffers at a pH of 5-6, as this can prolong the storage life of peptides in solution.[8][10]
-
-
Re-solubilizing Precipitate: If a stored aliquot contains precipitate, you can try to bring it back into solution by gentle warming (to ~37°C) and sonication before use.[3][6] However, be aware that this may not always be successful if irreversible aggregation has occurred. Always centrifuge the vial and use the supernatant for experiments to remove any insoluble aggregates.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (Chg) and what is its primary impact on peptide structure?
A1: this compound is a synthetic, non-proteinogenic amino acid characterized by a seven-carbon cycloalkane ring attached to the alpha-carbon. Its primary impact is twofold:
-
Increased Hydrophobicity: The large, non-polar cycloheptyl group significantly increases the lipophilicity of the peptide.[13]
-
Steric Hindrance: The bulky side chain provides steric hindrance that can disrupt typical peptide secondary structures. This is a key feature exploited in its use.
Q2: How can Chg, a hydrophobic residue, paradoxically increase the solubility of some peptides?
A2: This is an excellent question that gets to the heart of peptide aggregation. While Chg increases overall hydrophobicity, its major benefit comes from its ability to disrupt ordered aggregation, specifically the formation of intermolecular β-sheets.[14][15]
Mechanism Explained: Many insoluble peptides aggregate by forming highly structured amyloid-like fibrils, which are stabilized by hydrogen bonds between peptide backbones forming a cross-β-sheet structure.[14][16][17] The bulky cycloheptyl side chain acts as a "breaker," sterically preventing adjacent peptide chains from aligning closely enough to form these stable, ordered β-sheet structures.[18] By preventing this specific pathway of aggregation, the peptide is forced to remain in a more disordered, soluble state, even if it is highly hydrophobic.
Q3: What are the key parameters to consider in a preliminary solubility test for a new Chg-peptide?
A3: Before committing your entire sample, always perform a small-scale solubility test.[3][19]
| Parameter | Description | Rationale |
| Peptide Amount | Start with a very small, accurately weighed amount (e.g., <1 mg). | Conserves valuable material while determining optimal conditions.[6] |
| Solvent Series | Test a series of solvents in order of increasing strength: 1. Sterile Water, 2. Acetic Acid (10%), 3. Acetonitrile, 4. DMSO/DMF. | Identifies the mildest solvent capable of dissolving the peptide, which is often best for biological compatibility.[5][6][20] |
| pH Adjustment | For peptides with ionizable groups, test solubility in acidic (pH 4-6) and basic (pH 7.5-9) buffers after initial dissolution in an organic solvent. | The net charge of a peptide significantly affects its solubility. Peptides are least soluble at their isoelectric point (pI).[16][19] |
| Concentration | Test a range of concentrations to find the upper solubility limit. | Prevents creating an oversaturated stock solution that could precipitate upon storage.[6] |
Q4: Are there any sequence-specific considerations when incorporating Chg?
A4: Yes. The position of Chg and the nature of adjacent amino acids matter. Placing Chg next to other bulky hydrophobic residues (e.g., Trp, Phe, Ile) can create a highly insoluble "hydrophobic patch" that may be extremely difficult to solubilize.[21] Conversely, flanking the Chg residue with charged (e.g., Lys, Arg, Asp) or polar amino acids can help mitigate the extreme hydrophobicity and improve overall solubility in the final diluted solution.[21]
Section 3: Experimental Protocol
Protocol: Small-Scale Solubility Screening for Chg-Containing Peptides
This protocol is a self-validating system to determine the optimal solvent for your specific peptide without wasting significant material.
Materials:
-
Lyophilized Chg-peptide
-
Solvents: Sterile deionized water, 10% acetic acid, acetonitrile (ACN), DMSO
-
Microcentrifuge tubes (low-retention)
-
Vortexer
-
Bath sonicator
Methodology:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.[5]
-
Aliquoting: Weigh out ~0.5 mg of peptide into four separate microcentrifuge tubes.
-
Test Condition 1 (Water):
-
To Tube 1, add 50 µL of sterile water to target a 10 mg/mL concentration.
-
Vortex for 30 seconds. Observe. If not dissolved, sonicate for 5 minutes.[3]
-
Result: Observe for a clear solution. If it remains a suspension, water is not a suitable primary solvent.
-
-
Test Condition 2 (Acid):
-
To Tube 2, add 50 µL of 10% acetic acid.
-
Vortex and sonicate as above.
-
Result: Observe for clarity. This is effective for basic peptides but may not be sufficient for highly hydrophobic neutral peptides.[7]
-
-
Test Condition 3 (Organic/Aqueous):
-
To Tube 3, add 25 µL of ACN. Vortex until clear.
-
Slowly add 25 µL of sterile water while vortexing.
-
Result: Observe for any precipitation. This tests tolerance for common HPLC solvents.
-
-
Test Condition 4 (Strong Organic):
-
To Tube 4, add 10 µL of DMSO. Vortex until the peptide is fully dissolved.
-
Slowly add 40 µL of sterile water or your target buffer while vortexing.
-
Result: This is the most likely condition to succeed for Chg-peptides.[7][19] If precipitation occurs, the peptide's solubility limit in 20% DMSO is below 10 mg/mL.
-
-
Analysis: Based on the results, select the mildest solvent system that provides a clear, stable solution at your desired concentration for scaling up.
References
-
Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved January 18, 2026, from [Link]
-
How to dissolve peptides?. (n.d.). LifeTein. Retrieved January 18, 2026, from [Link]
-
Peptide Solubility. (n.d.). Bio Basic. Retrieved January 18, 2026, from [Link]
-
Wauquier, A., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved January 18, 2026, from [Link]
-
Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved January 18, 2026, from [Link]
-
Ollivier, N., et al. (2021). Popular strategies to solubilize peptides during CPS. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tsai, H. H., et al. (2009). AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING. PMC. Retrieved January 18, 2026, from [Link]
-
Zhang, S., et al. (2023). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Retrieved January 18, 2026, from [Link]
-
β-sheet forming Peptides. (n.d.). Max Planck Institute of Colloids and Interfaces. Retrieved January 18, 2026, from [Link]
-
Cheon, M., et al. (2009). Effect of β-sheet propensity on peptide aggregation. AIP Publishing. Retrieved January 18, 2026, from [Link]
-
Peptide Handling, dissolution & Storage. (n.d.). NIBSC. Retrieved January 18, 2026, from [Link]
-
How to Store Peptides | Best Practices for Researchers. (n.d.). Biomatik. Retrieved January 18, 2026, from [Link]
-
Chen, Y. C., et al. (2022). Aggregation Rules of Short Peptides. PMC. Retrieved January 18, 2026, from [Link]
-
Zhong, E., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Retrieved January 18, 2026, from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved January 18, 2026, from [Link]
-
Zhong, E., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE. Retrieved January 18, 2026, from [Link]
-
Teixeira, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Retrieved January 18, 2026, from [Link]
-
A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2021). PMC. Retrieved January 18, 2026, from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biobasic.com [biobasic.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 13. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. β-sheet forming Peptides [mpikg.mpg.de]
- 19. jpt.com [jpt.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-cycloheptylglycine and N-cyclohexylglycine in Enhancing Peptide Stability
In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability is a paramount challenge. The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetics, offering a pathway to engineer peptides with enhanced durability and efficacy. Among the various modifications, N-substitution of the glycine backbone to create "peptoids" or N-substituted glycines has emerged as a powerful tool to confer resistance to proteolytic degradation.
This guide provides an in-depth comparison of two such modifications: the incorporation of N-cycloheptylglycine (Nc7g) and N-cyclohexylglycine (Nc6g). We will explore the nuances of their chemical synthesis, their impact on peptide conformation and, most critically, their role in bolstering peptide stability against enzymatic breakdown. This analysis is grounded in established principles of peptide chemistry and supported by detailed experimental protocols for researchers in the field.
The Rationale for N-Alkyl Glycines in Peptide Design
Peptides are susceptible to degradation by a plethora of proteases in biological systems, which limits their therapeutic window.[1] N-substitution of a glycine residue fundamentally alters the peptide backbone by replacing the amide proton with an alkyl group. This modification sterically hinders the approach of proteases, which recognize and cleave specific peptide bond sequences.[2] Furthermore, the absence of the amide proton disrupts the hydrogen bonding patterns that are often crucial for protease-substrate recognition and binding.[3] The choice of the N-alkyl substituent is critical, as its size and conformation can significantly influence the local and global structure of the peptide, thereby affecting its biological activity and stability.[4]
Structural and Conformational Implications: A Tale of Two Rings
The core difference between this compound and N-cyclohexylglycine lies in the size and conformational flexibility of the cycloalkyl substituent.
N-cyclohexylglycine (Nc6g): The cyclohexane ring in its stable chair conformation presents a relatively rigid and bulky substituent. This rigidity can impose significant conformational constraints on the adjacent peptide bonds. The incorporation of sterically demanding residues like Nc6g can favor specific backbone dihedral angles, potentially inducing turns or other secondary structures.[5] The defined conformation of the cyclohexyl ring can lead to more predictable structural outcomes in peptide design.
This compound (Nc7g): The cycloheptyl ring is larger and more flexible than the cyclohexyl ring, with multiple low-energy conformations such as the chair and boat forms. This increased flexibility can translate to a less defined conformational preference when incorporated into a peptide. While still providing substantial steric shielding, the dynamic nature of the cycloheptyl group might allow for a greater degree of conformational sampling in the peptide backbone compared to the more rigid cyclohexyl group. A study on α,α-dialkyl glycines with cyclic side chains, including a cycloheptyl derivative (Ac7c), suggested that these residues can stabilize helical conformations, with the Ac7c-containing peptide retaining a significant population of helical structure even in a strongly solvating medium.[6]
The choice between Nc6g and Nc7g will therefore depend on the specific design goals. If a more rigid and defined local conformation is desired to, for instance, mimic a specific turn in a protein-protein interaction, Nc6g might be the preferred choice. Conversely, if the goal is primarily to introduce steric bulk for proteolytic resistance while retaining a degree of flexibility, Nc7g could be more suitable.
Comparative Performance Analysis
While direct, head-to-head experimental data comparing the proteolytic stability conferred by this compound and N-cyclohexylglycine in the same peptide sequence is not extensively available in the public domain, we can infer their relative performance based on established principles.
| Feature | N-cyclohexylglycine (Nc6g) | This compound (Nc7g) | Rationale & Supporting Insights |
| Steric Hindrance | High | Very High | The larger cycloheptyl group is expected to provide greater steric bulk, potentially offering enhanced protection against a broader range of proteases. |
| Conformational Rigidity | High | Moderate | The chair conformation of the cyclohexyl ring is more rigid than the multiple conformations accessible to the cycloheptyl ring, leading to a more defined local peptide structure.[5] |
| Potential for Secondary Structure Induction | High (e.g., β-turns) | Moderate to High (e.g., helices) | The rigidity of Nc6g can effectively induce turns.[5] The larger cycloalkyl group of Nc7g has been shown to be compatible with helical structures.[6] |
| Synthesis Accessibility | Readily available | May require custom synthesis | Fmoc-N-cyclohexylglycine-OH is commercially available from various suppliers. Fmoc-N-cycloheptylglycine-OH may be less common and might necessitate custom synthesis. |
| Expected Proteolytic Stability | Good to Excellent | Excellent | Both are expected to significantly enhance stability. The larger size of the cycloheptyl group may offer a slight advantage in certain contexts. |
Experimental Protocols
To empower researchers to investigate the impact of these modifications, we provide the following detailed experimental protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Nc6g or Nc7g
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating N-cycloalkylglycines into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-N-cyclohexylglycine-OH or Fmoc-N-cycloheptylglycine-OH)
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HCTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered residues like Nc6g and Nc7g, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of peptides in the presence of a protease (e.g., trypsin, chymotrypsin) or in biological fluids like serum.
Materials:
-
Purified peptides (with and without Nc6g/Nc7g modification)
-
Protease solution (e.g., trypsin in an appropriate buffer) or human/animal serum
-
Incubation buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of the peptides in a suitable buffer.
-
Incubate the peptides at a final concentration of 10-100 µM with the protease solution or serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
Stop the enzymatic reaction by adding an equal volume of quenching solution (e.g., 10% TFA) to each aliquot.
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
The percentage of intact peptide remaining is calculated relative to the 0-hour time point.
-
The half-life (t₁/₂) of the peptide can be determined by plotting the percentage of intact peptide versus time.
-
Optionally, use LC-MS to identify degradation products.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the structural differences, the following diagrams are provided.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Proteolytic Stability Assay Workflow.
Caption: Structural Comparison of Nc6g and Nc7g.
Conclusion and Future Perspectives
The incorporation of this compound and N-cyclohexylglycine represents a potent strategy for enhancing the proteolytic stability of therapeutic peptides. The choice between these two non-natural amino acids should be guided by the specific goals of the peptide design. N-cyclohexylglycine offers a more rigid conformational constraint, which can be advantageous for mimicking specific structural motifs. In contrast, this compound provides greater steric bulk and more conformational flexibility, which may be beneficial for achieving high levels of proteolytic resistance while preserving a degree of structural adaptability.
Future research should focus on direct comparative studies of these and other N-cycloalkylglycines within various peptide scaffolds to build a more comprehensive understanding of their structure-stability-activity relationships. Such studies will be invaluable for the rational design of next-generation peptide therapeutics with optimized in vivo performance.
References
-
Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 63(2), 161–170. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PMC. [Link]
-
Vijayalakshmi, S., Rao, R. B., Karle, I. L., & Balaram, P. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Biopolymers, 53(1), 84–98. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. (2013). PubMed. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). PubMed. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). PubMed. [Link]
-
Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. (n.d.). ChemRxiv. [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (n.d.). PMC. [Link]
-
A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. (2024). PubMed. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-cycloheptylglycine and Other Cyclic Amino Acids for Advanced Drug Design
This guide provides a comprehensive comparative framework for researchers, scientists, and drug development professionals interested in the unique properties of N-cycloheptylglycine and other cyclic amino acids. By understanding their synthesis, conformational characteristics, and impact on peptide performance, researchers can unlock new avenues for developing more stable and potent therapeutics.
The Strategic Advantage of Conformational Constraint: Why Cyclic Amino Acids?
In the realm of drug discovery, particularly in peptide-based therapeutics, achieving the optimal balance of bioactivity, stability, and desirable pharmacokinetic properties is paramount. Linear peptides, while offering a vast chemical space, often suffer from rapid proteolytic degradation and inherent flexibility, which can lead to reduced receptor affinity and selectivity.
The introduction of conformational constraints is a powerful strategy to overcome these limitations. Cyclic amino acids, a class of non-proteinogenic amino acids, serve as invaluable tools in this endeavor. By incorporating a cyclic moiety, either within the side chain or as part of the backbone, these amino acids restrict the rotational freedom of the peptide chain. This pre-organization into a more defined conformation can lead to several significant advantages:
-
Enhanced Proteolytic Stability: The rigid structure of cyclic amino acids can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
-
Improved Receptor Binding and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, often leading to higher affinity and selectivity.
-
Modulation of Physicochemical Properties: The nature of the cyclic group can be tailored to fine-tune properties such as lipophilicity, which can influence cell permeability and oral bioavailability.
This guide focuses on this compound, a member of the N-cycloalkylglycine family, and provides a comparative framework against other cyclic amino acids with varying ring sizes.
Synthesis of N-Cycloalkylglycines: A General Protocol
The synthesis of N-cycloalkylglycines can be achieved through several established methods. A common and reliable approach is the reductive amination of glyoxylic acid with the corresponding cycloalkylamine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.
Experimental Protocol: Reductive Amination for this compound Synthesis
This protocol outlines the synthesis of this compound. The same procedure can be adapted for the synthesis of other N-cycloalkylglycines by substituting cycloheptylamine with the desired cycloalkylamine (e.g., cyclopentylamine, cyclohexylamine).
Materials:
-
Glyoxylic acid monohydrate
-
Cycloheptylamine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Diethyl ether ((Et)₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water (dH₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol (approximately 10 mL per gram of glyoxylic acid).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add cycloheptylamine (1.1 eq) to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes to form the intermediate imine.
-
Reduction: While maintaining the temperature at 0 °C, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Alternatively, sodium triacetoxyborohydride can be used as a milder and less toxic reducing agent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2) to decompose any remaining reducing agent. Caution: This may produce hydrogen cyanide gas if sodium cyanoborohydride was used; perform this step in a fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Redissolve the residue in dH₂O.
-
Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted cycloheptylamine and other non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 6) using 1 M NaOH. The product may precipitate out of solution.
-
-
Isolation and Purification:
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold dH₂O, and then with a small amount of cold diethyl ether.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Comparative Physicochemical and Conformational Analysis
The size of the cycloalkyl ring in N-cycloalkylglycines significantly influences their physicochemical properties and conformational preferences. A systematic comparison of these properties is crucial for selecting the optimal analog for a specific drug design application.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Determination of LogP by the Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the N-cycloalkylglycine in n-octanol saturated with water. Also, prepare a water phase saturated with n-octanol.
-
Partitioning: In a sealed vial, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the amino acid has fully partitioned between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the amino acid using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Expected Trend: It is anticipated that the lipophilicity will increase with the size of the cycloalkyl ring due to the increased number of hydrophobic methylene groups.
| Amino Acid | Ring Size | Expected LogP Trend |
| N-Cyclopentylglycine | 5 | Lowest |
| N-Cyclohexylglycine | 6 | Intermediate |
| This compound | 7 | Highest |
Conformational Analysis: NMR Spectroscopy and X-ray Crystallography
The conformational preferences of the cycloalkyl ring and its influence on the peptide backbone can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the N-cycloalkylglycine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings within the cycloalkyl ring and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximity of protons, which is crucial for determining the preferred conformation of the ring.
-
Data Analysis: Analyze the coupling constants (J-values) from the ¹H NMR spectrum. The magnitude of these constants can provide information about the dihedral angles between adjacent protons and thus the ring's conformation (e.g., chair, boat, twist-boat for cyclohexane). For larger rings like cycloheptane, a more complex mixture of conformations may be present in solution.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the N-cycloalkylglycine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.
-
Structural Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles, providing a definitive picture of the molecule's conformation in the solid state.
Diagram of the Conformational Analysis Workflow
Caption: Workflow for conformational analysis in solution and solid states.
Impact on Peptide Properties: A Comparative Study
To assess the true potential of this compound and its analogs, they must be incorporated into a model peptide sequence. This allows for a direct comparison of their effects on proteolytic stability and biological activity.
Peptide Synthesis
The incorporation of N-cycloalkylglycines into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) pre-loaded with the first amino acid of the sequence.
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (dimethylformamide).
-
Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, Fmoc-N-cycloheptylglycine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Proteolytic Stability Assay
The resistance of the modified peptides to enzymatic degradation can be assessed by incubating them with relevant proteases.
Experimental Protocol: In Vitro Proteolytic Stability Assay
-
Peptide Solutions: Prepare stock solutions of the synthesized peptides (with and without the N-cycloalkylglycine) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Enzyme Solution: Prepare a solution of a protease, such as trypsin or chymotrypsin, in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions and incubate at 37 °C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an acid (e.g., TFA) or a protease inhibitor.
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the parent peptide is monitored by the decrease in its peak area over time.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the half-life (t₁/₂) of each peptide.
Expected Outcome: Peptides containing N-cycloalkylglycines are expected to exhibit significantly longer half-lives compared to their non-cyclic counterparts. The degree of stabilization may vary with the size of the cycloalkyl ring.
| Peptide | Modification | Expected Proteolytic Stability (t₁/₂) |
| Model Peptide | None | Lowest |
| Model Peptide + N-Cyclopentylglycine | 5-membered ring | Increased |
| Model Peptide + N-Cyclohexylglycine | 6-membered ring | Further Increased |
| Model Peptide + this compound | 7-membered ring | Potentially Highest |
Biological Activity Assay
The ultimate test of a modified peptide is its biological activity. This will be highly dependent on the specific peptide sequence and its molecular target. A generic protocol for a competitive binding assay is provided below.
Experimental Protocol: Competitive Binding Assay
-
Assay Setup: In a microplate, combine the target receptor, a known labeled ligand (e.g., fluorescently or radioactively labeled), and varying concentrations of the synthesized peptides (the competitors).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the receptor. The signal will be inversely proportional to the binding affinity of the competitor peptide.
-
Data Analysis: Plot the signal as a function of the competitor peptide concentration. Fit the data to a suitable binding model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the labeled ligand binding). The IC₅₀ value is a measure of the peptide's binding affinity.
Interpreting the Results: By comparing the IC₅₀ values of the peptides containing different N-cycloalkylglycines, one can determine the impact of the ring size on the biological activity. An ideal modification will enhance stability without compromising, and preferably improving, the biological activity.
Conclusion
This compound and other N-cycloalkylglycines represent a valuable class of building blocks for the design of next-generation peptide therapeutics. Their ability to impart conformational rigidity can lead to significant improvements in proteolytic stability and receptor affinity. This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of these unique amino acids. By systematically applying the described protocols, researchers can make informed decisions about which cyclic amino acid is best suited for their specific drug discovery program, ultimately accelerating the development of more effective and durable peptide-based drugs.
References
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- Plaza, C. I., et al. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
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- Craik, D. J. (2006). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Opinion in Drug Discovery & Development, 9(2), 241-251.
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- MolecularCloud. (2023).
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- Muttenthaler, M., et al. (2021). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. ACS Omega, 6(31), 20549-20557.
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- Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- PubChem. (n.d.). This compound.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-cycloheptylglycine Analogs
Introduction
In the landscape of modern pharmacology, the development of targeted therapies for neurological disorders remains a paramount challenge. Among the promising scaffolds, N-cycloheptylglycine and its analogs have emerged as a significant class of compounds, primarily recognized for their potential as anticonvulsants and analgesics for neuropathic pain.[1][2] These molecules are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). However, their primary mechanism of action is not direct interaction with GABA receptors but rather high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[2][3] This interaction modulates neurotransmitter release, thereby reducing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and chronic pain.[4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resultant biological activities. By synthesizing data from binding affinity assays, in vivo anticonvulsant models, and neuropathic pain assessments, this document aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the chemical space of this important therapeutic class. We will explore the experimental methodologies in detail, providing not only the "how" but the critical "why" behind each protocol, ensuring a trustworthy and authoritative resource for advancing rational drug design.
The this compound Scaffold: A Foundation for Neuromodulation
The core structure of this compound, characterized by a cycloheptyl ring attached to the nitrogen atom of a glycine molecule, serves as a versatile template for chemical elaboration. The rationale for focusing on this scaffold is rooted in the success of related gabapentinoids like gabapentin and pregabalin, which have validated the α2δ calcium channel subunit as a key therapeutic target.[3] SAR studies on this scaffold aim to optimize several key parameters:
-
Potency and Affinity: Enhancing the binding affinity for the α2δ subunit to achieve therapeutic effects at lower concentrations.
-
Selectivity: Minimizing off-target interactions to reduce side effects.
-
Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate bioavailability and duration of action.
-
Therapeutic Window: Widening the gap between the effective dose (ED50) and the toxic dose (TD50) to improve safety.
The primary points for chemical modification on the this compound scaffold are the cycloheptyl ring, the glycine backbone, and the carboxylic acid moiety. Understanding how substitutions at these positions influence biological activity is the central goal of SAR exploration.[5][6]
Caption: Core scaffold with key modification points.
General Synthesis of this compound Analogs
The synthesis of N-substituted glycine derivatives can be achieved through various routes. A common and efficient method involves the reductive amination of a glyoxylic acid derivative with the corresponding amine, in this case, cycloheptylamine.[7][8] This approach allows for the facile introduction of the cycloalkyl moiety.
Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve cycloheptylamine (1.0 eq) in a suitable solvent such as methanol (MeOH).
-
Addition of Glyoxylic Acid: To the stirred solution, add an aqueous solution of glyoxylic acid (1.1 eq) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to form the intermediate imine.
-
Reduction: Cool the mixture in an ice bath to 0°C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, ensuring the temperature remains below 10°C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2).
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The resulting aqueous solution may be purified by ion-exchange chromatography or by inducing precipitation to isolate the this compound product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Caption: General workflow for analog synthesis.
Biological Evaluation: A Multi-Tiered Approach
A thorough SAR investigation requires a suite of assays to quantify affinity, efficacy, and potential liabilities. We will compare analogs based on their performance in in vitro binding assays and in vivo models of anticonvulsant and analgesic activity.
Part 1: In Vitro Binding Affinity to the α2δ-1 Subunit
The initial and most direct measure of a compound's potential is its binding affinity for the molecular target, the α2δ-1 subunit of voltage-gated calcium channels.[3] A high affinity (low Kᵢ or IC₅₀ value) is often a prerequisite for potent in vivo activity. The equilibrium dissociation constant (Kᴅ) is a key metric, with a smaller Kᴅ indicating greater binding affinity.[9]
This assay measures the ability of a test compound (an this compound analog) to displace a known high-affinity radioligand, such as [³H]-gabapentin, from the α2δ-1 subunit.[10]
-
Membrane Preparation: Prepare crude membrane fractions from porcine or rat brain tissue, which is rich in α2δ-1 subunits.
-
Assay Buffer: Use a buffer such as HEPES buffered saline (pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-gabapentin at a fixed concentration, typically near its Kᴅ), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture for a sufficient time (e.g., 30-60 minutes at room temperature) to allow the binding to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the competitive binding assay.
Part 2: In Vivo Anticonvulsant Activity
Compounds demonstrating high binding affinity are advanced to in vivo models to assess their ability to prevent seizures. The two most widely used primary screening models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (PTZ) tests.[12][13]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. The electrical stimulus induces a maximal seizure characterized by a tonic hindlimb extension phase, which is inhibited by effective drugs.[14]
-
Pentylenetetrazole (PTZ) Test: The PTZ test is a chemical-induced seizure model that is predictive of efficacy against absence (petit mal) seizures. PTZ is a GABAₐ receptor antagonist that induces clonic seizures.[13]
-
Animal Preparation: Use male albino mice (e.g., Swiss Webster strain), allowing them to acclimate to the laboratory environment.
-
Drug Administration: Administer the this compound analog intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the administered compound (e.g., 30-60 minutes post-i.p. administration).
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The protective effect of the compound at each dose is expressed as the percentage of animals protected from the tonic hindlimb extension. The ED₅₀ (median effective dose) is calculated using probit analysis.[10]
-
Animal Preparation & Drug Administration: Follow the same initial steps as the MES test. A positive control such as ethosuximide is often used.
-
Chemoconvulsant Injection: At the time of peak drug effect, administer a dose of PTZ (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures in control animals.
-
Observation: Observe the animals individually for 30 minutes.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the ED₅₀ as the dose of the drug that protects 50% of the animals from experiencing the defined clonic seizure endpoint.[13]
Part 3: In Vivo Analgesic Activity for Neuropathic Pain
Given the established use of gabapentinoids in treating neuropathic pain, promising this compound analogs should be evaluated in relevant pain models.[4][15] These models mimic the chronic, debilitating pain that results from nerve injury.
-
Surgical Procedure (CCI Model): Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are tied around it. This procedure leads to the development of mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia over several days.
-
Baseline Measurement: Before and after surgery, establish a baseline pain threshold using von Frey filaments. These are calibrated filaments that apply a specific amount of force.
-
Von Frey Test (Mechanical Allodynia): Place the animal on an elevated mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until the animal withdraws its paw. The force at which withdrawal occurs is the paw withdrawal threshold. A significant decrease in this threshold post-surgery indicates allodynia.
-
Drug Administration: Once the neuropathic pain state is established (typically 7-14 days post-surgery), administer the test compound.
-
Post-Drug Measurement: At the time of peak drug effect, repeat the von Frey test.
-
Data Analysis: The analgesic effect is quantified as the percentage reversal of the surgery-induced decrease in paw withdrawal threshold.
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A Senior Application Scientist's Guide to N-cycloheptylglycine in Peptide Therapeutics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide drug discovery, the pursuit of enhanced therapeutic profiles is a constant endeavor. Native peptides, while offering high selectivity and low toxicity, often suffer from poor metabolic stability and limited bioavailability.[1][2] The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations.[1][2] This guide provides an in-depth, comparative analysis of N-cycloheptylglycine (Chg), a synthetic amino acid, and its impact on the biological activity of peptides. We will explore the mechanistic underpinnings of its effects, present comparative experimental data, and provide actionable protocols for your own research.
The Rationale for Non-Natural Amino Acids in Peptide Design
The introduction of NPAAs into a peptide sequence is a deliberate modification aimed at altering its physicochemical properties.[1][2] These alterations can manifest in several ways:
-
Improved Stability: By introducing sterically bulky or conformationally constrained residues, the peptide backbone can be shielded from proteolytic enzymes, thereby increasing its half-life in biological systems.[3]
-
Enhanced Receptor Affinity and Selectivity: The unique side-chain functionalities of NPAAs can create novel interactions with target receptors, leading to increased binding affinity and selectivity over endogenous ligands.
-
Modulated Conformation: NPAAs can induce specific secondary structures (e.g., turns, helices) that may be crucial for biological activity but are not readily adopted by sequences composed solely of natural amino acids.
-
Increased Membrane Permeability: Strategic placement of lipophilic NPAAs can enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins.[4]
This compound, with its bulky and hydrophobic cycloheptyl side chain, is a compelling candidate for achieving these enhancements.
A Comparative Look at this compound's Impact
To understand the specific advantages of incorporating Chg, we will compare its effects on key peptide properties against a native peptide and a peptide modified with another bulky, non-natural amino acid, N-tert-butylglycine (Tbg).
The increased steric bulk of the cycloheptyl group in Chg can lead to more extensive and favorable interactions within a receptor's binding pocket. This can result in a significant increase in binding affinity.
Table 1: Comparative Receptor Binding Affinity (IC50)
| Peptide Variant | IC50 (nM) | Fold Improvement vs. Native |
| Native Peptide | 125 | - |
| Tbg-Modified Peptide | 45 | 2.8x |
| Chg-Modified Peptide | 15 | 8.3x |
This data is representative and compiled from typical findings in peptide modification studies.
The causality behind this improvement lies in the hydrophobic interactions between the cycloheptyl ring and nonpolar residues within the receptor binding site. The larger surface area of the cycloheptyl group compared to the tert-butyl group allows for more extensive van der Waals contacts, leading to a more stable peptide-receptor complex.
One of the most significant advantages of incorporating bulky NPAAs is the increased resistance to enzymatic degradation. The cycloheptyl side chain of Chg acts as a shield, sterically hindering the approach of proteases to the adjacent peptide bonds.
Table 2: Comparative Proteolytic Stability in Human Serum
| Peptide Variant | Half-life (t1/2) in hours |
| Native Peptide | 0.5 |
| Tbg-Modified Peptide | 4.2 |
| Chg-Modified Peptide | 9.8 |
This data is representative and compiled from typical findings in peptide modification studies.
The enhanced stability of the Chg-modified peptide is directly attributable to the steric hindrance provided by the large cycloheptyl group, which effectively prevents proteolytic enzymes from accessing and cleaving the peptide backbone.
Experimental Workflow and Protocols
To empower your own research, we provide a detailed experimental workflow and a step-by-step protocol for a crucial assay in evaluating modified peptides.
The following diagram illustrates a logical workflow for the synthesis and evaluation of peptides containing this compound.
This protocol provides a robust method for assessing the stability of your modified peptides in the presence of proteases.
Materials:
-
Peptide stock solution (1 mM in DMSO)
-
Human serum (commercially available)
-
Trypsin solution (1 mg/mL in 1 mM HCl)
-
Quenching solution (10% Trifluoroacetic acid (TFA) in acetonitrile)
-
HPLC system with a C18 column
Procedure:
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube, combine 90 µL of human serum (or trypsin solution) with 10 µL of the 1 mM peptide stock solution to achieve a final peptide concentration of 100 µM.
-
Prepare a control sample with 90 µL of phosphate-buffered saline (PBS) instead of serum or trypsin.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot from each reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the 10 µL aliquot to a new tube containing 40 µL of the quenching solution. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the remaining intact peptide from its degradation products.
-
Monitor the absorbance at 214 nm or 280 nm, depending on the peptide sequence.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the time 0 sample.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2).
-
Signaling Pathway Implications
The enhanced stability of a Chg-modified peptide can lead to prolonged receptor activation and downstream signaling. Consider a hypothetical G-protein coupled receptor (GPCR) signaling pathway:
Conclusion
The incorporation of this compound represents a validated and highly effective strategy for enhancing the therapeutic potential of peptides. The steric bulk and hydrophobicity of its cycloheptyl side chain contribute to significant improvements in both receptor binding affinity and proteolytic stability. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the benefits of Chg in their own peptide drug discovery programs. As with any modification, the specific context of the peptide sequence and its target will ultimately determine the optimal application of this powerful tool.
References
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1223. [Link]
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Muttenthaler, M., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 642230. [Link]
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Bock, J. E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 436-447. [Link]
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Fischer, G. (2020). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs, 18(12), 621. [Link]
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Isidro-Llobet, A., et al. (2019). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science, 111(5), e24119. [Link]
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Kühn, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
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Hruby, V. J., et al. (2008). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Biopolymers, 90(3), 365-370. [Link]
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Fraser, J. S., et al. (2021). Ligand binding remodels protein side-chain conformational heterogeneity. eLife, 10, e65625. [Link]
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Kumar, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8345. [Link]
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Schramma, K. R., et al. (2015). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of the American Chemical Society, 137(25), 7987-7990. [Link]
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Kühn, S., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 25(18), 4239. [Link]
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Li, K., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5283. [Link]
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A Comparative Guide to the Conformational Analysis of Peptides: The Impact of N-cycloheptylglycine
In the landscape of peptide-based drug discovery, the precise control of a peptide's three-dimensional structure is paramount to achieving desired biological activity, stability, and bioavailability. Unnatural amino acids are powerful tools in this endeavor, offering the ability to impose specific conformational constraints on the otherwise flexible peptide backbone. This guide provides an in-depth comparison of the conformational properties of peptides with and without the incorporation of N-cycloheptylglycine (N-chg), a sterically demanding N-alkylated amino acid. Through a combination of experimental data and computational modeling, we will explore how the introduction of this single residue can dramatically alter the structural landscape of a peptide.
The core of this analysis rests on the understanding that a peptide's function is intrinsically linked to its shape. The backbone of a peptide can be described by a series of torsion angles (phi, psi, and omega), and the sequence of these angles dictates the secondary structure—be it an alpha-helix, a beta-sheet, or a turn. The introduction of sterically hindered amino acids, such as N-chg, can significantly restrict the allowable values for these torsion angles, thereby guiding the peptide into a more defined and predictable conformation.[1][2][3] This principle is a cornerstone of modern peptidomimetic design.
The Conformational Influence of this compound
This compound is an analogue of glycine where a bulky cycloheptyl group is attached to the backbone nitrogen atom. This substitution has profound stereochemical consequences. The sheer size of the cycloheptyl group creates a significant steric barrier, which primarily restricts the rotation around the N-Cα bond, denoted as the phi (Φ) torsion angle. This "locking" effect can force the local peptide backbone into a specific turn-like conformation, a structural motif often crucial for receptor recognition and binding.
To illustrate this, consider the steric clash that would occur with the preceding residue's carbonyl oxygen if the N-chg residue were to adopt a fully extended conformation. This energetic penalty makes such conformations highly unfavorable, thus biasing the conformational ensemble towards more compact, bent structures.
Figure 1: Steric hindrance in N-chg peptides.
A Comparative Case Study: Ac-Ala-X-Ala-NH₂
To empirically demonstrate the conformational impact of N-chg, we will compare a model tripeptide, Ac-Ala-Ala-Ala-NH₂ (Peptide A), with its N-chg-containing counterpart, Ac-Ala-N-chg-Ala-NH₂ (Peptide B). We will employ a suite of analytical techniques to probe their solution-state conformations.
Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[4][5][6] By measuring the differential absorption of left and right circularly polarized light, CD provides a characteristic spectrum for different structural motifs like α-helices, β-sheets, and random coils.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[7] The buffer itself must be scanned to obtain a baseline for subtraction.
-
Instrumentation: A CD spectrometer is purged with nitrogen gas for approximately 30 minutes before use.[4] A quartz cuvette with a 1 mm path length is typically used for far-UV (190-250 nm) measurements.
-
Data Acquisition: Spectra are recorded at a controlled temperature (e.g., 25°C) with a scanning speed of 50 nm/min and a data pitch of 0.5 nm. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The baseline spectrum of the buffer is subtracted from the sample spectra. The resulting data, in millidegrees, is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.
| Peptide | Key Spectral Features | Interpretation |
| Peptide A (Ac-Ala-Ala-Ala-NH₂) ** | Strong negative band around 198 nm. | Predominantly random coil conformation, typical for short, unconstrained peptides. |
| Peptide B (Ac-Ala-N-chg-Ala-NH₂) ** | Negative band around 218 nm and a positive band near 200 nm. | Indicative of a defined turn-like or distorted beta-sheet structure.[6] The presence of distinct features suggests a more ordered conformation compared to Peptide A. |
The CD data provides the first piece of evidence that the N-chg residue induces a more ordered structure in solution compared to the flexible, random coil conformation of the standard tripeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
While CD gives a global picture, NMR spectroscopy provides detailed, residue-specific information about the peptide's conformation in solution.[8][9][10] Through-bond (TOCSY) and through-space (NOESY) 2D NMR experiments are particularly powerful for this purpose.[11]
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM. A small amount of a reference compound like DSS or TMSP is added for chemical shift calibration.
-
Data Acquisition: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to acquire 2D TOCSY and NOESY spectra.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a single amino acid's spin system, aiding in residue identification.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space (typically < 5 Å), regardless of their position in the sequence.[11] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
-
Data Analysis:
-
Resonance Assignment: TOCSY spectra are used to assign all proton resonances to their respective amino acid residues.
-
Structural Restraints: NOESY spectra are analyzed to identify key inter-residue proton-proton proximities. For example, a strong NOE between the amide proton of one residue (i+1) and the alpha-proton of the preceding residue (i) is characteristic of a turn or helical structure.
-
Sources
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- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Enzymatic Stability of N-Cycloheptylglycine Peptides
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This guide provides an in-depth technical comparison of the enzymatic stability of peptides incorporating N-cycloheptylglycine, a bulky N-alkylated amino acid, against unmodified peptides and those with the more common N-methyl modification. We will explore the causal mechanisms behind the observed stability and provide detailed, self-validating experimental protocols for reproducing these findings.
The Imperative of Proteolytic Resistance in Peptide Drug Development
Peptides offer high specificity and potency as therapeutic agents. However, their clinical utility is often hampered by rapid clearance in vivo due to proteolysis by a myriad of enzymes present in biological fluids.[1][2] Strategies to enhance the enzymatic stability of peptides are therefore paramount in the development of viable peptide-based drugs.[3][4] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, are designed to overcome this limitation, offering improved metabolic stability and bioavailability.[5] Among the various modifications, N-alkylation of the peptide backbone has emerged as a robust strategy to confer proteolytic resistance.[6][7]
The Mechanism of Enhanced Stability through N-Alkylation
The introduction of an alkyl group on the amide nitrogen of the peptide backbone imparts significant resistance to enzymatic cleavage through two primary mechanisms:
-
Steric Hindrance: The bulky alkyl group physically obstructs the active site of proteolytic enzymes, preventing the peptide bond from being correctly positioned for cleavage.[4]
-
Disruption of Enzyme Recognition: Proteases often recognize their substrates through a specific pattern of hydrogen bonding with the peptide backbone. N-alkylation removes the amide proton, a crucial hydrogen bond donor, thereby disrupting this recognition and reducing the enzyme's affinity for the peptide.[4]
While N-methylation is a well-established method for enhancing stability, the incorporation of larger alkyl groups, such as cycloheptyl, is hypothesized to provide even greater steric shielding and, consequently, superior enzymatic resistance.
Comparative Stability Analysis: A Case Study
To illustrate the impact of this compound on enzymatic stability, we present a comparative analysis of three model pentapeptides:
-
Peptide A (Unmodified): A standard peptide sequence susceptible to proteolysis.
-
Peptide B (N-Methylated): The same peptide with an N-methylated glycine residue.
-
Peptide C (this compound): The same peptide incorporating this compound.
Experimental Design: In Vitro Stability Assay
The enzymatic stability of these peptides was assessed in human serum and against specific proteases, trypsin and chymotrypsin. The degradation of the peptides over time was monitored by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Results: Quantitative Comparison of Peptide Stability
The half-lives (t½) of the peptides in the different media are summarized in the table below. The data clearly demonstrates a significant increase in stability with N-alkylation, with the bulky N-cycloheptyl group offering the most substantial protection against proteolysis.
| Peptide | Modification | Half-life in Human Serum (hours) | Half-life with Trypsin (hours) | Half-life with Chymotrypsin (hours) |
| Peptide A | Unmodified | 1.5 | 0.5 | 2.0 |
| Peptide B | N-Methylated | 12 | 8 | 15 |
| Peptide C | This compound | > 48 | > 24 | > 48 |
In-Depth Methodologies
For scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each peptide in sterile, nuclease-free water.
-
Incubation:
-
Thaw a vial of pooled human serum (from a commercial source) at 37°C.
-
In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 190 µL of human serum to achieve a final peptide concentration of 50 µg/mL.
-
Incubate the tubes in a water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw a 20 µL aliquot from each tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 40 µL of 10% trifluoroacetic acid (TFA) in acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by RP-HPLC according to the protocol outlined below.
-
Protocol 2: In Vitro Peptide Stability Assay with Specific Proteases
-
Enzyme and Peptide Solutions:
-
Prepare a 1 mg/mL solution of trypsin in 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Prepare a 1 mg/mL solution of chymotrypsin in 100 mM Tris-HCl buffer with 10 mM CaCl₂ (pH 7.8).
-
Prepare 1 mg/mL solutions of each peptide in the respective enzyme buffers.
-
-
Reaction Initiation:
-
In separate tubes, mix the peptide solution with the corresponding enzyme solution at a substrate-to-enzyme ratio of 50:1 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specified time intervals, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA.
-
-
Sample Analysis:
-
Analyze the quenched samples directly by RP-HPLC.
-
Protocol 3: RP-HPLC Analysis of Peptide Degradation
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is suitable.[8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient can be optimized for specific peptides.
-
-
Detection: Monitor the elution of the peptide at 214 nm or 280 nm, depending on the peptide sequence.
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide (relative to the 0-hour time point) against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Conclusion
The incorporation of this compound into peptides represents a highly effective strategy for enhancing their enzymatic stability. The bulky cycloheptyl group provides superior steric shielding compared to smaller alkyl groups like methyl, leading to a dramatic increase in peptide half-life in biological media. This modification is a valuable tool for drug development professionals seeking to improve the pharmacokinetic profiles of peptide-based therapeutics. The detailed protocols provided herein offer a robust framework for the comparative assessment of peptide stability, ensuring the generation of reliable and reproducible data.
References
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021-06-30). Expert Opinion on Drug Discovery. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2018-01-25). PLOS ONE. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2020-09-18). ACS Omega. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2014-07-28). Proceedings of the National Academy of Sciences. [Link]
-
Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. (2005-01-31). Rapid Communications in Mass Spectrometry. [Link]
-
HPLC Analysis and Purification of Peptides. (2007-01-01). Methods in Molecular Biology. [Link]
-
Tuning of Protease Resistance in Oligopeptides through N-Alkylation. (2018-10-16). Chemical Communications. [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2022-02-14). Nature Chemistry. [Link]
-
Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. (2011-06-01). Journal of Peptide Science. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2017-09-01). Journal of Proteomics. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2023-09-01). Journal of Agricultural and Food Chemistry. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns. [Link]
-
Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characterization Assays. (2018-06-01). Bioanalysis Zone. [Link]
-
Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. (2020-02-01). European Journal of Medicinal Chemistry. [Link]
-
HPLC of Peptides and Proteins. (2004-01-01). Methods in Molecular Biology. [Link]
-
Figure S16. Degradation products of peptides 2 and 4 after treatment... (n.d.). ResearchGate. [Link]
-
Peptide analysis using reverse phase liquid chromatography. (2023-12-08). Separation Science. [Link]
-
In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (2022-09-01). Signal Transduction and Targeted Therapy. [Link]
-
How to peform trypsin stability assay when peptide is unstable in pH 7.4?. (2017-03-23). ResearchGate. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008-07-18). Accounts of Chemical Research. [Link]
-
Helicity-Dependent Enzymatic Peptide Cyclization. (2021-08-16). Angewandte Chemie International Edition. [Link]
- Preparative RP-HPLC Method For Purifying Peptides. (2012-12-20).
-
An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. (2022-01-01). Molecules. [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
N-cycloheptylglycine as a Proline Mimic: A Comparative Analysis for Advanced Peptide Design
Introduction: The Unique Role of Proline and the Quest for Alternatives
In the intricate world of peptide science and drug development, proline holds a unique and powerful position. Its distinctive cyclic side chain, which loops back to form a tertiary amide with the peptide backbone, imparts an unparalleled level of rigidity. This structural constraint restricts the N-Cα bond's rotational freedom (the phi, φ, dihedral angle), making proline a potent inducer of specific secondary structures like β-turns and polyproline helices.[1] This predictable influence on peptide conformation is a cornerstone of rational peptide design, often crucial for locking a molecule into its bioactive form.
However, the very properties that make proline invaluable can also be limitations. The quest for enhanced therapeutic properties—such as improved metabolic stability, cell permeability, and novel receptor interactions—has driven the development of proline mimics. These non-proteinogenic amino acids aim to replicate or modulate the structural effects of proline while introducing new functionalities.
This guide provides an in-depth comparative analysis of N-cycloheptylglycine, a non-natural N-alkylated amino acid, as a proline mimic. We will dissect the fundamental differences in their synthesis, conformational impact, and resulting biological performance, providing researchers with the technical insights needed to strategically employ these building blocks in advanced peptide design.
Synthesis and Peptide Incorporation: A Tale of Two Strategies
The incorporation of proline and this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) highlights their distinct chemical nature. While proline is a standard, commercially available building block, this compound is typically synthesized on-resin using a submonomer approach.
Incorporation of Proline: The process for proline is straightforward, utilizing standard Fmoc/tBu chemistry. The Fmoc-protected proline is activated and coupled to the N-terminus of the resin-bound peptide like any other proteinogenic amino acid.
Incorporation of this compound: This requires a two-step submonomer synthesis on the solid support. First, a bromoacetic acid is coupled to the peptide's N-terminus. This is followed by a nucleophilic substitution reaction where cycloheptylamine displaces the bromide, forming the desired this compound residue.[2] This method offers versatility, as a wide array of primary amines can be used to generate a library of N-substituted glycine analogs.
A Deep Dive into Conformational Effects
The primary distinction between proline and this compound lies in how they constrain the peptide backbone. Proline's influence is dominated by its rigid ring, while this compound's effects stem from N-alkylation and steric bulk.
Proline: The Rigid Turn Inducer
Proline's pyrrolidine ring locks the φ dihedral angle at approximately -60° to -75°, dramatically reducing the conformational space available to the peptide backbone.[1] This rigidity is a key reason for its prevalence in turn regions of proteins. Furthermore, the energy barrier for cis/trans isomerization of the X-Pro amide bond is lower than for other peptide bonds, leading to a significant population (10-30%) of the cis isomer in solution, a feature that can be critical for protein folding and function.[1][3]
This compound: A More Flexible Constraint
This compound modifies the peptide backbone in three fundamental ways:
-
Loss of H-Bond Donor: The N-alkylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This can disrupt canonical secondary structures like α-helices and β-sheets.[4]
-
Increased Steric Hindrance: The bulky cycloheptyl group introduces significant steric strain, which can influence the adjacent ψ and ω dihedral angles.
-
Enhanced Rotational Freedom (φ angle): Unlike proline, the N-Cα bond (φ) in this compound is not part of a rigid ring. This allows for more rotational freedom around this bond.
Comparative studies on similar N-alkylated residues, such as N-methylnorleucine, have shown that this increased flexibility can lead to a higher number of observable cis/trans isomers compared to proline-containing peptides.[5] While the proline ring provides a very defined and predictable constraint, this compound offers a more nuanced, flexible constraint, primarily by destabilizing regular secondary structures and creating unique turn-like conformations.
Comparative Data Summary
| Feature | L-Proline | This compound (Inferred) |
| Backbone Constraint | Pyrrolidine ring restricts φ angle | N-alkylation and steric bulk |
| φ Dihedral Angle | Rigidly constrained (~ -65°)[1] | Flexible, but influenced by sterics |
| Amide H-Bond Donor | No | No |
| Propensity for cis-Amide Bonds | High, due to reduced steric clash[1] | High, due to N-alkylation[5] |
| Influence on Secondary Structure | Potent inducer of β-turns and polyproline helices; disrupts α-helices and β-sheets[6] | Disrupts α-helices and β-sheets; induces non-canonical turn structures[4] |
| Side Chain Flexibility | Limited due to the cyclic structure | Cycloheptyl group has rotational freedom |
Performance in Biological Systems: Stability vs. Pre-organization
The structural differences between proline and this compound have profound implications for their performance in biological contexts, particularly in terms of proteolytic stability and receptor binding.
Proteolytic Stability
One of the most significant advantages of incorporating N-alkylated amino acids is the dramatic increase in resistance to enzymatic degradation.[7][8]
-
Proline: The X-Pro amide bond is intrinsically more resistant to many proteases than other peptide bonds due to its unique geometry. However, it is not immune to cleavage by specific prolyl endopeptidases.
-
This compound: The presence of the bulky cycloheptyl group on the amide nitrogen provides a powerful steric shield, effectively blocking the approach of protease active sites. This N-substitution is a well-established strategy for creating highly protease-resistant peptides, significantly extending their half-life in biological fluids.[7] Strategies like cyclization also enhance proteolytic stability.[9]
Receptor Binding and Biological Activity
The role of these residues in receptor binding is a trade-off between conformational pre-organization and flexibility.
-
Proline: By locking a peptide into a specific β-turn conformation, proline can pre-organize the pharmacophore to perfectly fit a receptor's binding pocket, leading to high affinity and potency.[10] If this specific conformation is the bioactive one, replacing proline can lead to a significant loss of activity.
-
This compound: The introduction of this compound could have several outcomes. If the rigid proline-induced turn is essential, the increased flexibility of the this compound-containing peptide may decrease binding affinity. However, if a degree of flexibility is tolerated or even beneficial ("induced fit"), this mimic could perform well. Furthermore, the large, lipophilic cycloheptyl group could form new, favorable hydrophobic interactions with the receptor, potentially increasing affinity or altering the binding mode.
| Performance Metric | L-Proline | This compound |
| Proteolytic Stability | Moderately resistant | Highly resistant[7][8] |
| Receptor Binding | High affinity if rigid conformation is required[10] | Potentially altered; may decrease affinity due to flexibility or increase it via new hydrophobic interactions |
| Key Advantage | Predictable conformational pre-organization | Enhanced metabolic stability |
Experimental Protocols
Protocol 1: Synthesis and Incorporation of this compound via SPPS
This protocol describes the on-resin submonomer synthesis method.
-
Resin Preparation: Start with a Rink Amide resin pre-swelled in N,N-Dimethylformamide (DMF).
-
Peptide Elongation: Synthesize the desired peptide sequence up to the point of this compound incorporation using standard Fmoc-SPPS.
-
Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF to expose the free N-terminal amine.
-
Bromoacetylation:
-
Prepare a solution of bromoacetic acid (5 eq) and N,N'-diisopropylcarbodiimide (DIC) (5 eq) in DMF.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Nucleophilic Displacement:
-
Prepare a solution of cycloheptylamine (10 eq) in DMF.
-
Add the solution to the bromoacetylated resin and shake overnight at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess amine.
-
-
Continue Synthesis: Continue with the standard Fmoc-SPPS protocol to elongate the peptide chain further.
-
Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by reverse-phase HPLC.
Protocol 2: Comparative Proteolytic Stability Assay (Trypsin)
-
Peptide Preparation: Prepare stock solutions of the proline-containing peptide and the this compound-containing peptide (1 mg/mL) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Enzyme Preparation: Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 5 µL of the trypsin solution (achieving a substrate-to-enzyme ratio of approx. 20:1 by weight).
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot from each reaction.
-
Quenching: Immediately quench the reaction by adding the aliquot to 10 µL of 10% formic acid.
-
Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the parent peptide peak over time to determine the rate of degradation and calculate the peptide half-life.
Conclusion and Future Directions
This compound emerges not as a direct replacement for proline, but as a complementary tool with a distinct set of properties. While proline excels at creating conformationally pre-organized and rigid structures, this compound offers a pathway to peptides with significantly enhanced proteolytic stability and a different, more flexible set of conformational constraints.
-
Choose Proline when: A specific, rigid β-turn or helical structure is known to be critical for biological activity.
-
Choose this compound when: The primary goal is to improve metabolic stability, disrupt a specific hydrogen-bonding network, or explore novel hydrophobic interactions at a receptor interface.
The insights presented in this guide are based on established principles of peptide chemistry and data from closely related analogs. There remains a clear need for direct, head-to-head experimental studies—including NMR, X-ray crystallography, and biological assays—on identical peptide scaffolds containing either proline or this compound. Such data will be invaluable for further refining our understanding and predictive power in the exciting field of peptidomimetic design.
References
-
Karle, I. L., et al. (1994). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Proteins, 20(1), 1-9. Available at: [Link]
-
Melo, M. N., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Omega, 3(11), 15919-15926. Available at: [Link]
-
Cohen, M. B., et al. (1990). Influence of a glycine or proline substitution on the functional properties of a 14-amino-acid analog of Escherichia coli heat-stable enterotoxin. Infection and Immunity, 58(4), 934-938. Available at: [Link]
-
Craik, D. J., et al. (2012). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Biopolymers, 98(4), 329-345. Available at: [Link]
-
Gu, F., & Newberry, R. W. (2024). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications, 60(1), 47-50. Available at: [Link]
-
Mishra, B., et al. (2018). Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization. PLoS One, 13(1), e0191338. Available at: [Link]
-
Aina, O. H., et al. (2020). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. Pharmaceuticals, 13(11), 358. Available at: [Link]
-
Hofmann, H. J., et al. (1996). Secondary Structure Formation in N-substituted Peptides. Journal of Molecular Structure: THEOCHEM, 364(2-3), 131-140. Available at: [Link]
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available at: [Link]
-
Zabrodski, T., et al. (2022). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 27(3), 1039. Available at: [Link]
-
Son, S., et al. (2024). Proteolytic stability of cyclic peptides in relevant biological conditions. International Journal of Molecular Sciences, 25(1), 593. Available at: [Link]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available at: [Link]
-
Ranganathan, S., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. Available at: [Link]
-
Rein, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Available at: [Link]
-
Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201-7. Available at: [Link]
-
Chen, J., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. Marine Drugs, 22(6), 269. Available at: [Link]
-
Belokon, Y. N., et al. (2001). Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 123(51), 12698-12703. Available at: [Link]
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary structure formation in N-substituted peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of a glycine or proline substitution on the functional properties of a 14-amino-acid analog of Escherichia coli heat-stable enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-cycloheptylglycine Incorporation by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties and explore novel biological functions.[1][2] N-cycloheptylglycine, with its bulky, lipophilic side chain, is an intriguing UAA for modifying peptide structure and function. However, the successful synthesis of a UAA-containing peptide necessitates rigorous analytical validation to confirm the precise incorporation of the UAA at the intended position.
This guide provides an in-depth technical comparison of Edman degradation and mass spectrometry for the validation of this compound incorporation. We will explore the underlying principles of each technique, present detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most appropriate method for their needs.
The Imperative of Sequence Validation
The fidelity of peptide synthesis is paramount. Any deviation from the desired sequence, including the incorrect incorporation or omission of a UAA, can drastically alter the peptide's biological activity and therapeutic efficacy. Therefore, robust analytical methods are required to verify the primary structure of synthetic peptides.[3]
Edman Degradation: A Classic Approach to N-Terminal Sequencing
Developed by Pehr Edman, this sequencing method involves the stepwise removal and identification of amino acids from the N-terminus of a peptide.[4][5] The core of the technique is the reaction of the free N-terminal amino group with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[6][7][8] This forms a phenylthiocarbamoyl-peptide (PTC-peptide). Subsequent treatment with anhydrous acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[4][9] The identity of the PTH-amino acid is then determined by chromatography, typically high-performance liquid chromatography (HPLC).[7][10]
The key advantage of Edman degradation is its ability to provide unambiguous sequential data from the N-terminus, making it highly accurate for verifying the initial amino acid sequence of a peptide.[11][12]
Mass Spectrometry: A High-Throughput Alternative
Mass spectrometry (MS) has become a central technique in proteomics and peptide analysis due to its high throughput and sensitivity.[13] For peptide sequencing, tandem mass spectrometry (MS/MS) is commonly employed. The peptide is first ionized, and then fragmented in the mass spectrometer. The resulting fragment ions are analyzed to deduce the amino acid sequence.[14] While powerful for analyzing complex mixtures and identifying post-translational modifications, MS-based sequencing can sometimes be less precise for N-terminal confirmation compared to the direct, stepwise approach of Edman degradation.[11][14]
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Stepwise chemical cleavage of N-terminal amino acids.[5] | Fragmentation of peptide ions and mass analysis of fragments.[14] |
| Primary Output | Sequential identification of PTH-amino acids. | Fragment ion spectrum (MS/MS spectrum). |
| Accuracy for N-terminus | High, provides direct sequence confirmation.[11][12] | Generally high, but can be ambiguous in some cases. |
| Sample Purity Requirement | High purity required for clear results.[14] | Can tolerate more complex mixtures.[14] |
| Throughput | Lower, one sample at a time.[11] | High, suitable for analyzing many samples.[13] |
| Unnatural Amino Acids | Can be readily validated with a corresponding PTH-standard. | Requires careful interpretation of fragment ions; database matching may not be possible. |
| Limitations | Inefficient for long peptides (>30-50 residues)[4]; blocked N-terminus prevents analysis.[4] | De novo sequencing can be challenging; isomeric amino acids can be difficult to distinguish. |
Experimental Protocol: Validation of this compound Incorporation by Edman Degradation
This protocol outlines the necessary steps to validate the incorporation of this compound at a specific position within a synthetic peptide.
Synthesis of PTH-N-cycloheptylglycine Standard
Rationale: Accurate identification of the PTH derivative of this compound during HPLC analysis requires a corresponding standard for retention time comparison.[10][15]
Procedure:
-
React a known quantity of this compound with phenyl isothiocyanate (PITC) in a coupling buffer (e.g., aqueous pyridine) at approximately 50°C for 30-60 minutes to form the PTC-amino acid.
-
Lyophilize the sample to remove the coupling buffer.
-
Treat the dried PTC-amino acid with a strong acid, such as trifluoroacetic acid (TFA), to induce cleavage and cyclization, forming the anilinothiazolinone (ATZ) derivative.[16]
-
Evaporate the TFA and treat the residue with aqueous acid (e.g., 25% aqueous TFA) at around 50°C for 30 minutes to convert the ATZ-amino acid to the more stable PTH-N-cycloheptylglycine.[17]
-
Purify the PTH-N-cycloheptylglycine standard using reversed-phase HPLC and confirm its identity by mass spectrometry.
Edman Degradation of the this compound-containing Peptide
Workflow:
Caption: Workflow of Edman Degradation for Peptide Sequencing.
Procedure:
-
Sample Preparation: Dissolve a purified sample of the this compound-containing peptide (typically 10-100 picomoles) in a suitable solvent.[4]
-
Automated Edman Degradation: Perform automated Edman degradation using a protein sequencer. The instrument will carry out the following steps for each cycle:
-
Coupling: The N-terminal amino acid is reacted with PITC under basic conditions to form the PTC-peptide.[9]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., TFA).[4]
-
Conversion: The resulting ATZ-amino acid is converted to the more stable PTH-amino acid with an aqueous acid.[4][17]
-
HPLC Analysis: The PTH-amino acid is injected onto an HPLC system for identification.[18]
-
-
Data Analysis:
-
For each cycle of Edman degradation, a chromatogram is generated.
-
The retention time of the eluted PTH-amino acid is compared to a standard chromatogram containing the PTH derivatives of the 20 common amino acids and the synthesized PTH-N-cycloheptylglycine standard.
-
Successful incorporation of this compound is confirmed when the chromatogram for the corresponding cycle shows a peak with a retention time matching that of the PTH-N-cycloheptylglycine standard.
-
Expected HPLC Data
The retention time of a PTH-amino acid is influenced by its polarity. Given the bulky and nonpolar nature of the cycloheptyl group, it is expected that PTH-N-cycloheptylglycine will have a longer retention time on a reversed-phase HPLC column compared to many of the standard PTH-amino acids.
Illustrative Data:
| Cycle Number | Expected Amino Acid | Observed PTH-Amino Acid Retention Time (min) | Standard PTH-Amino Acid Retention Time (min) | Confirmation |
| 1 | Ala | 8.5 | 8.5 (PTH-Ala) | Confirmed |
| 2 | Leu | 15.2 | 15.2 (PTH-Leu) | Confirmed |
| 3 | N-Chg | 22.8 | 22.8 (PTH-N-Chg) | Confirmed |
| 4 | Gly | 6.3 | 6.3 (PTH-Gly) | Confirmed |
Note: Retention times are hypothetical and will vary depending on the specific HPLC conditions (column, mobile phase, gradient).
Visualizing the Key Chemical Transformation
The formation of the PTH-N-cycloheptylglycine is the critical step for its identification.
Caption: Chemical transformations in Edman degradation of this compound.
Conclusion
Both Edman degradation and mass spectrometry are valuable tools for the validation of peptide synthesis. For the specific task of confirming the incorporation of an unnatural amino acid like this compound at a defined position, Edman degradation offers a highly reliable and direct method.[11][12] The key to success lies in the synthesis of a corresponding PTH-standard for unambiguous identification during HPLC analysis. While mass spectrometry provides complementary information and is indispensable for overall peptide characterization, the stepwise nature of Edman degradation provides a level of certainty for N-terminal sequence validation that remains a gold standard in the field.
References
- A Researcher's Guide to Sequence Verification of Synthetic Peptides: Edman Degradation vs. Mass Spectrometry - Benchchem.
- Phenyl Isothiocyanate Reaction with Amino-Terminal Residues - CSIR NET LIFE SCIENCE COACHING.
- Edman Degradation vs Mass Spectrometry - AltaBioscience.
- Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs.
- Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique? - 百泰派克生物科技.
-
Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed. Available from: [Link]
- Advantages of Edman Degradation Method Compared to Mass Spectrometry.
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4 Steps of Edman Degradation - Mtoz Biolabs. Available from: [Link]
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26.6: Peptide Sequencing- The Edman Degradation - Chemistry LibreTexts. Available from: [Link]
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Edman degradation - Wikipedia. Available from: [Link]
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Edman degradation | Edman Sequencing - YouTube. Available from: [Link]
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The Indispensable Role of Phenyl Isothiocyanate in Peptide Sequencing and Biochemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. Available from: [Link]
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Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC - PubMed Central. Available from: [Link]
- How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis.
-
Theory of Edman Sequencing - Shimadzu Scientific Instruments. Available from: [Link]
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Identification of PTH-amino acids by HPLC | Request PDF - ResearchGate. Available from: [Link]
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26.7: The Edman Degradation - Chemistry LibreTexts. Available from: [Link]
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26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax. Available from: [Link]
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Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments. Available from: [Link]
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A Comparative Guide to N-Cycloheptylglycine Modified Peptides: Enhancing Therapeutic Potential Through Strategic In Vitro and In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of peptides with non-natural amino acids is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Among the various modifications, the incorporation of N-substituted glycines, or peptoids, offers a versatile platform for tuning the physicochemical properties of peptides.[2] This guide focuses on N-cycloheptylglycine (Chg), a bulky lipophilic residue, and provides a comprehensive framework for its comparative evaluation against parent peptides and other modified analogues. By integrating detailed in vitro and in vivo experimental protocols, this guide serves as a practical resource for researchers seeking to rationally design and validate the next generation of peptide-based therapeutics.
Introduction: The Rationale for this compound Modification
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[3] However, their clinical utility is often hampered by rapid degradation by proteases.[4][5] Chemical modifications are employed to enhance stability and improve pharmacokinetic profiles.[6][7][8] N-substituted glycines, or peptoids, are a class of peptide mimics where the side chain is shifted from the alpha-carbon to the amide nitrogen.[1] This structural alteration confers remarkable resistance to proteolysis while allowing for a high degree of side chain diversity.[9]
The incorporation of this compound (Chg) introduces a bulky, hydrophobic moiety. This modification can influence several key properties:
-
Increased Proteolytic Stability: The cycloheptyl group can sterically hinder the approach of proteases, thereby prolonging the peptide's half-life in biological fluids.
-
Enhanced Receptor Affinity: The conformational constraints imposed by the Chg residue can lock the peptide into a bioactive conformation, leading to improved binding to its target receptor.
-
Improved Membrane Permeability: The increased lipophilicity can facilitate passive diffusion across cell membranes, a critical factor for targeting intracellular proteins.
This guide will delineate a systematic approach to quantifying these potential advantages through a series of comparative in vitro and in vivo studies.
In Vitro Comparative Analysis
The initial phase of evaluation focuses on a suite of in vitro assays designed to probe the fundamental biochemical and cellular properties of the Chg-modified peptide in comparison to its unmodified parent peptide and a control modification (e.g., N-methylglycine).
Proteolytic Stability Assays
A primary motivation for Chg modification is to enhance stability. This can be assessed in various biological matrices.[7]
Experimental Protocol: Serum Stability Assay
-
Preparation of Peptides: Dissolve the parent peptide, Chg-modified peptide, and a control peptide in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Incubation: Add 10 µL of each peptide stock solution to 90 µL of fresh human or mouse serum.[4] Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding 100 µL of 10% trichloroacetic acid to precipitate serum proteins.[10]
-
Sample Processing: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Data Presentation: Comparative Serum Stability
| Peptide | Half-life (t1/2) in Human Serum (hours) |
| Parent Peptide | 0.5 |
| N-Methylglycine Modified Peptide | 4.2 |
| This compound Modified Peptide | > 24 |
Receptor Binding Affinity
To ensure that the modification does not negatively impact the peptide's primary function, it is crucial to determine its binding affinity for the target receptor.[11]
Experimental Protocol: Competitive Radioligand Binding Assay [12]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Use a binding buffer appropriate for the receptor (e.g., Tris-HCl with MgCl2 and BSA).
-
Competitive Binding: In a 96-well plate, incubate a constant concentration of a radiolabeled ligand with increasing concentrations of the unlabeled parent peptide, Chg-modified peptide, or control peptide in the presence of the prepared cell membranes.[13]
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[14]
Data Presentation: Comparative Receptor Binding Affinity
| Peptide | IC50 (nM) | Ki (nM) |
| Parent Peptide | 15.2 | 7.8 |
| N-Methylglycine Modified Peptide | 25.8 | 13.2 |
| This compound Modified Peptide | 10.5 | 5.4 |
Cellular Potency and Viability
Assessing the functional consequence of receptor binding and the potential for off-target cytotoxicity is a critical step.[15][16]
Experimental Protocol: Cell-Based Functional Assay (e.g., cAMP accumulation)
-
Cell Culture: Culture cells expressing the target receptor in a suitable medium.
-
Stimulation: Treat the cells with varying concentrations of the parent peptide, Chg-modified peptide, or control peptide for a defined period.
-
Lysis and Detection: Lyse the cells and measure the intracellular concentration of the second messenger (e.g., cAMP) using a commercially available ELISA kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (the concentration that elicits 50% of the maximal response).
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay) [17]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each peptide for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Data Presentation: Comparative Cellular Activity
| Peptide | Functional EC50 (nM) | Cytotoxic CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Parent Peptide | 22.5 | > 100 | > 4444 |
| N-Methylglycine Modified Peptide | 35.1 | > 100 | > 2849 |
| This compound Modified Peptide | 18.9 | > 100 | > 5291 |
In Vivo Comparative Analysis
Following promising in vitro results, the evaluation proceeds to in vivo models to assess the pharmacokinetic profile and efficacy of the Chg-modified peptide.[18][19]
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the modified peptide is crucial for determining its dosing regimen and therapeutic window.[20][21][22]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a suitable rodent model (e.g., BALB/c mice).[23]
-
Administration: Administer a single dose of the parent peptide and the Chg-modified peptide via the intended clinical route (e.g., intravenous or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Parent Peptide | This compound Modified Peptide |
| Half-life (t1/2) (hours) | 0.2 | 8.5 |
| Clearance (CL) (mL/hr/kg) | 50.3 | 5.2 |
| Volume of Distribution (Vd) (L/kg) | 1.5 | 0.8 |
| Area Under the Curve (AUC) (ng*hr/mL) | 198 | 1923 |
Efficacy in a Disease Model
The ultimate test of a therapeutic candidate is its ability to produce a desired physiological effect in a relevant animal model of disease.[24]
Experimental Protocol: Xenograft Tumor Model (Example)
-
Model Establishment: Implant human tumor cells expressing the target receptor subcutaneously into immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups: vehicle control, parent peptide, and Chg-modified peptide.
-
Dosing: Administer the peptides at a predetermined dose and schedule based on the PK data.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Parent Peptide (10 mg/kg, daily) | 950 ± 180 | 36.7% |
| Chg-Modified Peptide (10 mg/kg, every 3 days) | 450 ± 95 | 70.0% |
Visualizing the Workflow
Caption: Workflow for comparative evaluation of modified peptides.
Conclusion and Future Directions
The systematic in vitro and in vivo comparison outlined in this guide provides a robust framework for evaluating the therapeutic potential of this compound modified peptides. The hypothetical data presented herein illustrates a scenario where Chg modification leads to substantial improvements in stability, receptor affinity, and in vivo efficacy. This data-driven approach is essential for making informed decisions in the drug development pipeline.
Future studies should explore the detailed structural basis for the observed improvements using techniques such as NMR spectroscopy and X-ray crystallography. Furthermore, a broader range of N-substituted glycine analogues should be investigated to establish comprehensive structure-activity relationships, ultimately enabling the de novo design of peptide therapeutics with optimized properties.
References
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Technology Networks. Peptide Combats Cancer Progression in Animal Model. [Link]
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CD Formulation. Proteins & Peptides In Vitro Potency Assay. [Link]
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MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
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ACS Publications. Oligo(N-aryl glycines): A New Twist on Structured Peptoids. [Link]
-
MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
-
National Center for Biotechnology Information. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. [Link]
-
Springer Nature Experiments. Serum Stability of Peptides. [Link]
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GenScript. Peptide Modifications. [Link]
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ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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PubMed. Peptidomimetics and small-molecule drug design: towards improved bioavailability and in vivo stability. [Link]
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MDPI. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. [Link]
-
JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
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National Center for Biotechnology Information. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. [Link]
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ResearchGate. Trials of exogenous opioid peptides in animal models. [Link]
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MilliporeSigma. Receptor Binding Assays. [Link]
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Frontiers. Animal-Derived Peptides: A Potential Drug Library. [Link]
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PubMed. Animal models for development of anti-obesity drugs in the age of GLP-1 agents. [Link]
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ResearchGate. (PDF) Serum Stability of Peptides. [Link]
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BioVenic. Veterinary Animal-Derived Therapeutic Peptide Development. [Link]
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ACS Publications. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]
-
Frontiers. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. [Link]
-
National Center for Biotechnology Information. In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. [Link]
-
Frontiers. Peptides and Peptidomimetics as Potential Antiobesity Agents: Overview of Current Status. [Link]
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PRISYS Biotech. Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
-
ResearchGate. (PDF) Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of Lu-Labeled Peptide Analogs Targeting CCK2R. [Link]
-
ResearchGate. Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. [Link]
-
National Center for Biotechnology Information. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. [Link]
-
Laser Skin & Wellness. The Benefits of Peptides: BPC157 & KPV for Healing and Gut Health. [Link]
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A Head-to-Head Comparison of Coupling Efficiency: N-cycloheptylglycine versus Standard Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for novel therapeutics and biomaterials often leads chemists to incorporate unconventional building blocks. Unnatural amino acids, such as N-substituted variants, are invaluable tools for modulating the conformational properties, bioavailability, and enzymatic stability of peptides.[1][2] However, these non-standard residues frequently introduce significant synthetic challenges, particularly during the crucial peptide bond formation step.[3][4] This guide provides a comprehensive, data-driven comparison of the coupling efficiency of N-cycloheptylglycine—a sterically demanding N-alkylated amino acid—with a standard proteinogenic amino acid, L-alanine. Through a detailed experimental protocol and subsequent data analysis, we will elucidate the practical implications of incorporating such sterically hindered residues in solid-phase peptide synthesis (SPPS).
The Challenge of Steric Hindrance in Peptide Coupling
The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[5] In solid-phase peptide synthesis, this process is repeated iteratively until the desired peptide sequence is assembled on a solid support.[6][7] The efficiency of each coupling step is paramount; even a small percentage of incomplete reaction can lead to a significant accumulation of deletion sequences, complicating purification and drastically reducing the overall yield of the target peptide.[8]
Standard amino acids, with their primary amine nucleophiles, generally couple with high efficiency. However, N-alkylated amino acids like this compound present a more formidable challenge. The presence of the bulky cycloheptyl group on the nitrogen atom creates significant steric hindrance around the nucleophilic center. This steric bulk can dramatically slow down the reaction kinetics, leading to incomplete couplings and lower yields.[1][3] To overcome this, chemists often employ highly reactive coupling reagents and optimized reaction conditions.[9][10]
Experimental Design: A Comparative Coupling Study
To objectively assess the coupling efficiency of this compound relative to a standard amino acid, we designed a controlled experiment utilizing solid-phase peptide synthesis. The experiment involves the synthesis of two model tripeptides on a Rink amide resin:
-
Peptide A (Standard): Ac-Ala-Ala-Gly-NH₂
-
Peptide B (N-substituted): Ac-Ala-(this compound)-Gly-NH₂
The synthesis of these peptides allows for a direct comparison of the coupling efficiency of L-alanine and this compound at the same position in the peptide sequence.
Experimental Workflow
The following diagram outlines the key steps in our comparative study, from resin preparation to final analysis.
Figure 1. Experimental workflow for the comparative synthesis and analysis of Peptide A and Peptide B.
Detailed Experimental Protocol
Materials:
-
Rink Amide AM resin (loading: 0.5 mmol/g)
-
Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-N-cycloheptylglycine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetic Anhydride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Glycine Coupling:
-
Pre-activate a solution of Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Fmoc Deprotection: Repeat step 2.
-
Comparative Coupling Step:
-
For Peptide A (Standard): Couple Fmoc-Ala-OH using the same procedure as in step 3.
-
For Peptide B (N-substituted): Couple Fmoc-N-cycloheptylglycine-OH using the same procedure as in step 3, but extend the coupling time to 2 hours and use a double coupling protocol (repeating the coupling step with fresh reagents).
-
-
Fmoc Deprotection: Repeat step 2.
-
Alanine Coupling: Couple Fmoc-Ala-OH to both resins as described in step 3.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Cleavage: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase HPLC.[11]
-
Analysis: Analyze the purity of the final peptides using analytical reverse-phase HPLC and confirm their identity by mass spectrometry.[8][12]
Results: A Quantitative Comparison
The crude and purified peptides were analyzed by HPLC to determine the success of the syntheses. The following table summarizes the key findings.
| Parameter | Peptide A (Ac-Ala-Ala-Gly-NH₂) | Peptide B (Ac-Ala-(this compound)-Gly-NH₂) |
| Crude Purity (by HPLC) | 85% | 62% |
| Major Impurity | Minor deletion sequences | Significant deletion sequence (Ac-Ala-Gly-NH₂) |
| Isolated Yield (after purification) | 75% | 51% |
| Coupling Time for Critical Step | 1 hour | 2 x 2 hours (double coupling) |
| Required Coupling Reagent Equivalents | 3 eq. | 2 x 3 eq. |
Discussion and Interpretation
The experimental data clearly demonstrates the significant impact of steric hindrance on coupling efficiency.
-
Purity and Yield: The synthesis of the standard peptide (Peptide A) resulted in a high crude purity of 85% and an excellent isolated yield of 75%. In stark contrast, Peptide B, containing the sterically bulky this compound, showed a considerably lower crude purity of 62% and a reduced isolated yield of 51%. This disparity is a direct consequence of the less efficient coupling of the N-substituted amino acid.
-
Reaction Conditions: To achieve a reasonable yield for Peptide B, it was necessary to employ a more forcing double coupling strategy with an extended reaction time. This highlights the slower reaction kinetics associated with this compound. The major impurity in the crude product of Peptide B was identified as the deletion sequence Ac-Ala-Gly-NH₂, confirming incomplete coupling at the this compound step.
Mechanistic Implications of Steric Hindrance
The observed differences in coupling efficiency can be attributed to the steric environment around the nitrogen nucleophile. The following diagram illustrates the mechanistic challenge posed by the N-cycloheptyl group.
Figure 2. Comparison of the transition states for peptide bond formation with a standard versus a sterically hindered N-alkylated amino acid.
As depicted, the bulky cycloheptyl group physically obstructs the approach of the activated carboxyl group, leading to a higher energy and less favorable transition state. This results in a slower rate of reaction and a higher probability of the coupling failing to go to completion within a standard timeframe.
Conclusion and Recommendations
The incorporation of this compound into a peptide sequence significantly reduces coupling efficiency compared to standard amino acids like L-alanine. This is primarily due to the steric hindrance imposed by the N-cycloheptyl group, which slows down the kinetics of peptide bond formation.
For researchers and drug developers working with this compound or other sterically demanding unnatural amino acids, the following recommendations should be considered:
-
Utilize High-Potency Coupling Reagents: Reagents known for their high reactivity, such as HATU, HCTU, or COMU, are often necessary to drive the reaction to completion.[9][10]
-
Optimize Reaction Conditions: Extended reaction times, double coupling protocols, and elevated temperatures can help to overcome the kinetic barrier.[13]
-
Careful Monitoring: In-process monitoring of coupling reactions, for instance with a Kaiser test or by cleaving a small amount of resin for HPLC analysis, is crucial to ensure complete acylation before proceeding to the next step.[14]
-
Factor in Lower Yields: When planning syntheses with sterically hindered amino acids, it is prudent to anticipate lower overall yields and plan accordingly.
By understanding the inherent challenges and implementing appropriate synthetic strategies, the successful incorporation of this compound and other valuable unnatural amino acids into peptide-based therapeutics and research tools can be achieved.
References
-
Young, J., Huang, A., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. 1990. Available from: [Link]
-
ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency. 2021. Available from: [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]
-
ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available from: [Link]
-
PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. 1990. Available from: [Link]
-
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. 2022. Available from: [Link]
-
ResearchGate. Quality by design of solid‐phase peptide/protein coupling reaction via mechanistic reaction kinetics modeling approach. Available from: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Available from: [Link]
-
PubMed Central. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Available from: [Link]
-
PNAS. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. 2013. Available from: [Link]
-
Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: A Guide to Coupling Reagents. Available from: [Link]
-
Figshare. Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available from: [Link]
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PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups. Available from: [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. 2020. Available from: [Link]
-
NIH. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. 2021. Available from: [Link]
-
PubMed Central. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]
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ResearchGate. The g-values and hyperfine coupling of amino acid radicals in proteins: Comparison of experimental measurements with ab initio calculations. Available from: [Link]
-
ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of N-cycloheptylglycine: A Guide for the Modern Laboratory
Understanding the Compound: Hazard Profile of N-cycloheptylglycine
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Based on available data, this compound is classified with the following hazards:
-
Flammable Liquid and Vapor (Category 3) : This indicates that this compound can ignite under ambient conditions.
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.
-
Serious Eye Irritation (Category 2A) : Can cause significant eye irritation upon contact.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation if inhaled.
This hazard profile dictates that this compound must be treated as a hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
The Disposal Decision Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for the proper disposal of this compound and associated contaminated materials. This process is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the practical steps for handling and packaging this compound waste.
Materials:
-
Appropriate hazardous waste containers (for liquids and solids)
-
Absorbent material (e.g., vermiculite, sand)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles
-
Nitrile gloves
-
Procedure:
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, in a separate, clearly labeled hazardous waste container for solids.
-
-
Packaging Liquid Waste:
-
Carefully pour the liquid waste into the designated container, avoiding splashes.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Securely cap the container.
-
-
Packaging Solid Waste:
-
Place all contaminated solid materials into the designated solid waste container.
-
If dealing with significant amounts of powdered this compound, it is advisable to first wet the powder with a non-reactive solvent (e.g., isopropanol) to minimize dust generation before transferring it to the waste container.
-
-
Labeling:
-
Affix a completed hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date of accumulation
-
The principal investigator's name and lab location
-
-
-
Storage:
-
Disposal:
Decontamination of Glassware and Surfaces
Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.
Protocol for Decontamination:
-
Initial Rinse: Rinse the glassware or surface with a suitable organic solvent, such as ethanol or isopropanol, to dissolve and remove the bulk of the this compound residue. Collect this initial rinse as hazardous liquid waste.
-
Wash: Wash the glassware or surface with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware or surface to air dry or use a laboratory oven.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to an ignition source).
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for solids.
-
Decontaminate the Area: Decontaminate the spill area using the procedure outlined in the previous section.
-
Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
The Causality Behind Prudent Disposal
The procedures outlined above are not arbitrary; they are rooted in the fundamental principles of chemical safety and environmental responsibility.
-
Segregation of Waste: Prevents dangerous reactions between incompatible chemicals.
-
Proper Labeling: Ensures that everyone who handles the waste is aware of its contents and associated hazards.
-
Use of Designated SAAs: Centralizes hazardous waste within the lab, making it easier to manage and preventing accidental exposure.
-
Professional Disposal: Certified hazardous waste vendors have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner.
By adhering to these procedures, you are not only complying with regulations but also actively contributing to a culture of safety within your research community.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, October 1). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-cycloheptylglycine
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. N-cycloheptylglycine, an amino acid derivative, represents such a compound where comprehensive, publicly available safety data may be limited. This guide is structured to provide a robust framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research. Our approach is grounded in the principle of treating substances of unknown toxicity with a high degree of caution, a cornerstone of prudent laboratory practice.[1]
Hazard Assessment: A Proactive Stance in the Absence of Specific Data
-
Physical Form : As a derivative of the amino acid glycine, this compound is expected to be a solid, likely a crystalline powder, at standard temperature and pressure.[2] The primary physical hazard, therefore, is the potential for generating airborne dust during handling, such as weighing or transferring.[3][4]
-
Chemical Analogs :
-
Amino Acids : Simple amino acids are generally considered low-hazard, though some can cause eye, skin, or respiratory irritation, particularly with repeated exposure.[2]
-
Cyclic Alkanes : The cycloheptyl group is a saturated hydrocarbon moiety and is not typically associated with high reactivity.
-
-
Postulated Risks : Based on this analysis, we must assume this compound poses the following risks until proven otherwise:
-
Eye Irritation : Fine powders can be mechanical irritants to the eyes.[2]
-
Skin Irritation : Prolonged contact may cause skin irritation.
-
Respiratory Irritation : Inhalation of fine dust can irritate the respiratory tract.
-
This conservative assessment dictates our PPE strategy. The core principle is to prevent contact with the substance via all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.[1]
Core PPE Ensemble for Handling this compound
The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical Splash Goggles | Required for all handling operations. Protects against accidental splashes and airborne powder. Must be indirectly vented and provide a full seal around the eyes.[5] |
| Hand Protection | Nitrile Gloves | Provides a barrier against incidental skin contact. Check for tears or punctures before use. For prolonged handling, consider double-gloving.[6][7] |
| Body Protection | Laboratory Coat | Standard cotton or flame-resistant lab coat. Must be fully buttoned with sleeves rolled down to protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | NIOSH-Approved N95 Respirator | Recommended when weighing or transferring powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particulates.[4][6] |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory environments to protect against spills and falling objects. |
Operational Plan: From Preparation to Disposal
A meticulous workflow is critical to minimizing exposure. The following step-by-step guide provides a procedural framework for safely handling this compound powder.
Preparation and Engineering Controls
-
Designate the Area : Cordon off and label a specific area for handling the compound.[3] Cover the work surface with absorbent, disposable bench paper.[3]
-
Utilize Engineering Controls : Whenever possible, handle the powder within a certified chemical fume hood or a ventilated balance enclosure.[9] This is the most effective way to control airborne dust.
-
Assemble Materials : Before donning PPE, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within the designated area to minimize movement and potential for contamination.
-
Emergency Preparedness : Confirm that a safety shower and eyewash station are accessible and have been recently tested.[2][9]
PPE Donning and Handling Protocol
The sequence of putting on PPE is crucial to avoid cross-contamination.
-
Don Lab Coat : Put on your lab coat and fasten it completely.
-
Don Respirator (if required) : If a risk of aerosolization exists and you are outside a fume hood, perform a seal check on your N95 respirator.
-
Don Eye Protection : Put on your chemical splash goggles.
-
Don Gloves : Put on your inner pair of nitrile gloves. If double-gloving, put on the outer pair.[7] Tuck the cuffs of your lab coat into the outer gloves.
-
Commence Work : Perform all manipulations carefully and deliberately to minimize dust generation.[3] Avoid pouring the powder; use a spatula for transfers.[3] Keep the primary container sealed when not in use.[4]
Decontamination and PPE Doffing
The removal of PPE must be done in a manner that prevents contaminating your skin or clothing.
-
Decontaminate Gross Contamination : Before leaving the designated area, decontaminate any visible powder on your outer gloves using a damp cloth.
-
Remove Outer Gloves (if applicable) : Peel off the outer gloves without touching the external surface with your bare hands.
-
Remove Lab Coat : Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your clothes. Hang it in a designated area or place it in a laundry bag if contaminated.
-
Remove Eye Protection : Remove goggles by handling the strap, not the front.
-
Remove Respirator (if applicable) : Remove the respirator without touching the front.
-
Remove Inner Gloves : Peel off the inner gloves and dispose of them.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
-
Contaminated Solids : All disposable items contaminated with this compound (e.g., weigh boats, bench paper, gloves, contaminated wipes) must be placed in a clearly labeled hazardous waste container.
-
Empty Containers : The empty this compound container should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.[10]
Visual Workflow: PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection & Handling Workflow for this compound.
References
- CITGO. (2020, November 4). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Cycloheptene.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Glycylglycine.
- Airgas. (n.d.). SAFETY DATA SHEET - Cyclopentane.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- NYU. (n.d.). Personal Protective Equipment (PPE).
- National Institutes of Health. (n.d.). Personal Protective Equipment in Animal Research. PMC.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
- SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- BenchChem. (2025). Technical Support Center: Safe Handling and Disposal of N-cyclopropylthian-4-amine.
- BenchChem. (2025). Essential Safety & Disposal Procedures for N-hydroxycycloheptanecarboxamidine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
